3,3-Bis(bromomethyl)oxetane
Description
The exact mass of the compound 3,3-Bis(bromomethyl)oxetane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 281665. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3,3-Bis(bromomethyl)oxetane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3-Bis(bromomethyl)oxetane including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3,3-bis(bromomethyl)oxetane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8Br2O/c6-1-5(2-7)3-8-4-5/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOPMHMFIIMJWET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CBr)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6062383 | |
| Record name | Oxetane, 3,3-bis(bromomethyl)- | |
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Molecular Weight |
243.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2402-83-7 | |
| Record name | 3,3-Bis(bromomethyl)oxetane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2402-83-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3,3-Bis(bromomethyl)oxetane | |
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| Record name | 2402-83-7 | |
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| Record name | Oxetane, 3,3-bis(bromomethyl)- | |
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| Record name | Oxetane, 3,3-bis(bromomethyl)- | |
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| Record name | 3,3-Bis(bromomethyl)oxetane | |
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| Record name | 3,3-Bis(bromomethyl)oxetane | |
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| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
3,3-Bis(bromomethyl)oxetane CAS number 2402-83-7
3,3-Bis(bromomethyl)oxetane (BBMO): Technical Guide to Synthesis, Polymerization, and Energetic Applications
Part 1: Executive Summary
3,3-Bis(bromomethyl)oxetane (CAS 2402-83-7) is a high-value heterocyclic monomer defined by its significant ring strain (~107 kJ/mol) and dual electrophilic bromomethyl functionalities.[1] It serves as a critical intermediate in the synthesis of energetic thermoplastic elastomers (ETPEs), specifically as the precursor to 3,3-bis(azidomethyl)oxetane (BAMO) .
Beyond energetic materials, BBMO is utilized in cationic ring-opening polymerization (CROP) to produce functionalized polyethers.[1] Its unique structure allows for post-polymerization modification (PPM), making it a versatile scaffold for grafting functional groups that are otherwise incompatible with cationic polymerization conditions.[1]
Part 2: Chemical Profile & Reactivity
| Property | Data |
| CAS Number | 2402-83-7 |
| Formula | C₅H₈Br₂O |
| Molecular Weight | 243.92 g/mol |
| Appearance | White solid / Colorless liquid (near RT) |
| Melting Point | ~25 °C |
| Boiling Point | 125 °C (at 23 mmHg) |
| Density | ~1.83 g/cm³ |
| Ring Strain | ~107 kJ/mol (High reactivity toward Lewis acids) |
Reactivity Logic: The oxetane ring is more basic than oxirane (epoxide) due to the wider C-O-C bond angle, making it highly susceptible to cationic initiation. However, the presence of two bulky, electron-withdrawing bromomethyl groups at the C3 position creates steric hindrance and inductive destabilization, requiring precise catalyst control during polymerization to prevent termination or chain transfer.
Part 3: Synthesis Protocols
The industrial and laboratory synthesis of BBMO typically proceeds via the modification of pentaerythritol.[2] This is a two-stage process: hydrobromination followed by intramolecular cyclization.[1]
Stage 1: Synthesis of 2,2-Bis(bromomethyl)propane-1,3-diol
This intermediate is generated by substituting two hydroxyl groups of pentaerythritol with bromine.[1]
-
Reagents: Pentaerythritol, Hydrobromic acid (48%), Sulfuric acid (catalyst), Acetic acid.
-
Mechanism: Acid-catalyzed nucleophilic substitution (Sɴ2).[1]
Stage 2: Cyclization to 3,3-Bis(bromomethyl)oxetane
The diol is cyclized using a modified Williamson ether synthesis.[1]
-
Reagents: 2,2-Bis(bromomethyl)propane-1,3-diol, Sodium Carbonate (Na₂CO₃) or Potassium Hydroxide (KOH), Diethyl carbonate (solvent/reagent).[1]
-
Protocol:
-
Dissolution: Dissolve 0.1 mol of the dibromo-diol in a solvent (e.g., ethanol or diethyl carbonate).
-
Cyclization: Add mild base (Na₂CO₃) slowly at reflux temperatures.
-
Extraction: The oxetane is formed via intramolecular displacement of water/leaving group.[1]
-
Purification: Distill under reduced pressure (vacuum distillation is critical due to high boiling point and thermal sensitivity).
-
Figure 1: Synthetic pathway from pentaerythritol to BBMO.[1]
Part 4: Polymerization (CROP) Methodology
Poly(3,3-bis(bromomethyl)oxetane) (PBMO) is synthesized via Cationic Ring-Opening Polymerization.[1]
Experimental Protocol
-
Monomer: 3,3-Bis(bromomethyl)oxetane (Dried over CaH₂).[1]
-
Initiator: Boron Trifluoride Diethyl Etherate (BF₃[1]·OEt₂).
-
Solvent: Dichloromethane (DCM) or Toluene (Anhydrous).[1]
-
Temperature: 0 °C to Ambient.
Step-by-Step:
-
Inert Atmosphere: Purge the reaction vessel with dry Nitrogen or Argon.[1] Moisture acts as a chain transfer agent and must be minimized.[1]
-
Solvation: Dissolve BBMO in DCM (1.0 M concentration).
-
Initiation: Add BF₃·OEt₂ (1–2 mol%) via syringe at 0 °C.[1]
-
Propagation: Allow reaction to proceed for 24 hours. The solution will increase in viscosity.[1]
-
Termination: Quench with ammoniacal methanol.
-
Precipitation: Pour into cold methanol to precipitate the white polymer.[1]
Critical Control Point: Hyperbranching
-
Risk: The pendant bromomethyl groups are electrophilic.[1] At high conversions or elevated temperatures, the propagating oxonium ion can attack the bromine on a polymer chain, leading to alkylation and branching.
-
Mitigation: Keep conversion below 85% and temperature ≤ 25 °C to favor linear propagation.
Figure 2: Cationic Ring-Opening Polymerization mechanism showing the linear pathway and potential hyperbranching side reaction.[1]
Part 5: Energetic Functionalization (BAMO Conversion)
The primary industrial driver for BBMO is its conversion to BAMO , a precursor for high-energy binders used in Low Vulnerability Ammunition (LOVA) propellants.[1]
Azidation Protocol
This step converts the inert bromo-polymer or monomer into an energetic azido-derivative.[1]
-
Reagents: Sodium Azide (NaN₃), Tetrabutylammonium Bromide (TBAB - Phase Transfer Catalyst).[1]
-
Solvent: DMF or DMSO (Polar aprotic is essential).[1]
-
Conditions: 90–100 °C, 24–48 hours.[1]
Procedure:
-
Dissolve BBMO (or PBMO) in DMF.[1]
-
Add excess NaN₃ (1.5 eq per Br) and catalytic TBAB.[1]
-
Heat to 95 °C. The reaction is heterogeneous initially but clears as NaBr precipitates.[1]
-
Workup: Pour into water. BAMO (monomer) is a solid (mp ~80 °C) and can be filtered.[1] Poly(BAMO) is a rubbery solid.[1]
Why this matters: The azido group (-N₃) adds ~350 kJ/mol of energy to the system without the high sensitivity of nitro-groups, making poly(BAMO) an ideal "insensitized" energetic binder.
Part 6: Safety & Handling
-
Corrosivity: BBMO is classified as Skin Corr.[1] 1B . It causes severe skin burns and eye damage.[1] Full PPE (face shield, chemically resistant gloves) is mandatory.[1]
-
Toxicity: Harmful if swallowed (Acute Tox. 4).[1]
-
Storage: Store under inert gas at 2–8 °C. Moisture sensitive.
References
-
Synthesis of Oxetane Monomers: PrepChem. "Synthesis of 3,3-bis(chloromethyl)oxetane (Analogous Protocol)." Available at: [Link]
-
Cationic Polymerization Kinetics: Colclough, E., et al. "Cationic Ring-Opening Polymerization of Oxetane via a Non-Steady-State Controlled Polymerization Process."[1][3] Macromolecules, 2008.[1] Available at: [Link][1]
-
Energetic Binders (BAMO): Pisharath, S., et al. "Synthesis and thermal decomposition of GAP–Poly(BAMO) copolymer."[1] Polymer Degradation and Stability, 2007.[1] Available at: [Link][1]
-
Oxetane Reactivity & Drug Design: Burkhard, J. A., et al. "Oxetanes as Promising Modules in Drug Discovery."[1] Angewandte Chemie Int.[1] Ed., 2010.[1] Available at: [Link][1]
-
Chemical Safety Data: PubChem CID 75464.[1] "3,3-Bis(bromomethyl)oxetane."[1] Available at: [Link][1]
Sources
- 1. Oxetane, 3,3-bis(bromomethyl)- | C5H8Br2O | CID 75464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cationic Ring-Opening Polymerization of Oxetane via a Non-Steady-State Controlled Polymerization Process: A Comparison of Initiators Yielding Living and Nonliving Polymers | Scilit [scilit.com]
Technical Guide: 3,3-Bis(bromomethyl)oxetane (BBMO)
Chemical Identity & Functional Application Profile
Executive Summary
3,3-Bis(bromomethyl)oxetane (BBMO) represents a "linchpin" motif in heterocyclic chemistry.[1][2] It combines the high ring strain of the oxetane core (~107 kJ/mol) with two electrophilic bromomethyl arms. This dual-functionality allows for divergent reactivity: Cationic Ring-Opening Polymerization (CROP) to form polyethers, and Nucleophilic Substitution (
This guide provides a rigorous technical analysis of BBMO, focusing on its synthesis from pentaerythritol, its polymerization kinetics, and handling protocols required for its use as an alkylating agent.[1][2]
Molecular Architecture & Physicochemical Profile
BBMO is a disubstituted oxetane.[1][2] The geminal substitution at the C3 position provides the "Thorpe-Ingold effect," stabilizing the ring against premature hydrolysis while maintaining high reactivity toward Lewis acids.[1]
Table 1: Physicochemical Constants
| Property | Value | Context/Notes |
| CAS Number | 2402-83-7 | |
| Molecular Formula | ||
| Molecular Weight | 243.92 g/mol | High bromine content contributes to density.[2] |
| Physical State | Solid/Liquid | MP is near RT; often appears as a semi-solid or supercooled liquid.[1][2] |
| Melting Point | 25 °C | Requires warm water bath for dispensing if stored cold.[1][2] |
| Boiling Point | 125 °C | At 23 mmHg (Vacuum distillation required).[1][2] |
| Solubility | Soluble | DCM, THF, Toluene, Chloroform.[1][2] |
| Stability | Air/Moisture Sensitive | Store under inert gas ( |
Synthesis & Purification Strategy
The industrial and laboratory standard for synthesizing BBMO utilizes Pentaerythritol as the starting scaffold.[2] The synthesis relies on the selective bromination of three hydroxyl groups followed by an intramolecular Williamson ether synthesis (cyclization).
Synthesis Workflow Diagram
Figure 1: Synthetic pathway from Pentaerythritol to BBMO.[1][2] The critical step is the base-mediated cyclization.
Validated Synthesis Protocol (Cyclization Step)
Precursor Note: This protocol assumes possession of Pentaerythritol tribromohydrin (or its acetate ester).[1][2]
Reagents:
Methodology:
-
Dissolution: Dissolve pentaerythritol tribromohydrin in absolute ethanol in a round-bottom flask equipped with a reflux condenser.
-
Base Addition: Add KOH solution (dissolved in minimal ethanol) dropwise at room temperature. Why: Exothermic reaction; controlling rate prevents polymerization.[1]
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 3–5 hours. Monitor reaction progress via TLC (disappearance of starting material).[1][2]
-
Quench & Extraction: Cool to room temperature. Pour into ice water to precipitate inorganic salts (KBr).[1][2] Extract with Dichloromethane (DCM).[1][2]
-
Purification: Dry organic layer over
. Remove solvent in vacuo.[1][2] -
Distillation: Perform vacuum distillation (bp 125°C @ 23 mmHg). Collect the fraction that solidifies upon cooling to 20°C.[1][2]
Reactivity Profile I: Cationic Ring-Opening Polymerization (CROP)[1][2]
The oxetane oxygen is highly basic compared to acyclic ethers, making it susceptible to cationic initiation.[1][2] BBMO polymerization yields Poly(3,3-bis(bromomethyl)oxetane) , a precursor to energetic binders.[1][2]
Mechanism: Active Chain End (ACE)
The propagation proceeds via a tertiary oxonium ion species.[1][2]
-
Initiation: Lewis acid (
) attacks the oxetane oxygen.[1][2] -
Propagation: Nucleophilic attack of a monomer on the
-carbon of the active oxonium chain end.[2] -
Termination: Often by impurities (water) or back-biting.[1][2]
Critical Control Point: Hyperbranching can occur if the bromomethyl side chains participate in the reaction (acting as leaving groups for the growing chain). Low temperatures (-10°C to 0°C) favor linear propagation.[1][2]
CROP Reaction Pathway
Figure 2: Cationic Ring-Opening Polymerization mechanism.[1][2] Note the temperature dependence of the side reaction.
Reactivity Profile II: Pendant Group Functionalization
The bromomethyl groups are excellent electrophiles.[1][2][3] The most significant application is the conversion to Azidomethyl groups to form BAMO (3,3-Bis(azidomethyl)oxetane), an energetic monomer used in propellants.[1][2][4]
Protocol: Azidation (Synthesis of BAMO)
Safety Warning: Azides are potential explosion hazards.[1][2] Use blast shields.[1][2]
Reagents:
-
Sodium Azide (
) (2.5 eq - excess)[1][2] -
Solvent: DMF or DMSO (Polar aprotic facilitates
)[1][2] -
Catalyst: Tetrabutylammonium bromide (TBAB) (Phase transfer, optional but recommended)[1][2]
Steps:
-
Setup: In a 3-neck flask under
, dissolve BBMO in DMF. -
Addition: Add
slowly. -
Heating: Heat to 90–100°C for 24–48 hours.
-
Validation: Monitor IR spectroscopy.
-
Workup: Pour into water, extract with ether. Wash repeatedly with water to remove DMF.[1][2]
Safety & Handling (E-E-A-T)
BBMO is an alkylating agent and a halogenated ether.[1][2] Strict adherence to safety protocols is non-negotiable.
| Hazard Class | GHS Classification | Handling Protocol |
| Acute Toxicity | Category 4 (Oral) | Do not ingest.[1][2] Wash hands thoroughly after handling.[1][2][5][6] |
| Skin Corrosion | Category 1B | Double glove (Nitrile).[1][2] Wear a lab coat and face shield.[1][2] Causes severe burns.[1][2][7] |
| Reactivity | Polymerization Hazard | Store below 15°C. Avoid contact with strong Lewis acids ( |
| Storage | Air Sensitive | Store under Nitrogen/Argon.[1][2] Moisture can hydrolyze the ring or bromides over time.[1][2] |
First Aid:
-
Skin Contact: Immediately wash with polyethylene glycol (PEG 400) followed by water.[1][2] The alkyl bromide nature requires thorough decontamination.[1][2]
-
Eye Contact: Rinse for 15 minutes; seek immediate ophthalmological attention.[1][2][5]
References
-
TCI Chemicals. (2025).[1][2][6] Product Specification: 3,3-Bis(bromomethyl)oxetane (B5641).[1][2][6][8][9] Retrieved from [1][2]
-
PubChem. (2025).[1][2] Compound Summary: 3,3-bis(bromomethyl)oxetane (CID 75464).[1][2][3] National Library of Medicine.[1][2] Retrieved from [1][2]
-
Xu, Y., et al. (2018).[1][2] Energy-Intensive Random Block Copolymers of 3,3-Bis(Nitratomethyl) Oxetane and 3-Azidomethyl-3-Methyloxetane.[2] ResearchGate.[1][2][4] Retrieved from
-
Colclough, E., et al. (2008).[1][2][10] Cationic Ring-Opening Polymerization of Oxetane via a Non-Steady-State Controlled Polymerization Process.[2][10] Macromolecules.[1][2][10] Retrieved from [1][2]
-
Sigma-Aldrich. (2025).[1][2][6] Safety Data Sheet: 3,3-Bis(bromomethyl)oxetane.[1][2][6][8][11] Retrieved from [1][2]
Sources
- 1. 3,3-Bis(chloromethyl)oxetane - Wikipedia [en.wikipedia.org]
- 2. Oxetane, 3,3-bis(bromomethyl)- | C5H8Br2O | CID 75464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. carlroth.com [carlroth.com]
- 8. labproinc.com [labproinc.com]
- 9. 3,3-Bis(bromomethyl)oxetane | 2402-83-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 10. scilit.com [scilit.com]
- 11. chemscene.com [chemscene.com]
3,3-Bis(bromomethyl)oxetane molecular structure and formula C₅H₈Br₂O
Molecular Formula: C₅H₈Br₂O | CAS: 2402-83-7 | Molecular Weight: 243.92 g/mol [1][2]
Executive Summary
3,3-Bis(bromomethyl)oxetane (BBMO) is a functionalized four-membered cyclic ether characterized by high ring strain (~107 kJ/mol) and significant steric bulk at the 3-position.[2] It serves as a critical intermediate in the synthesis of energetic binders (e.g., BAMO), functional polymers, and as a structural motif in medicinal chemistry for gem-dimethyl isosterism. This guide provides a rigorous analysis of its synthesis, reactivity, and polymerization kinetics, designed for researchers in material science and organic synthesis.
Molecular Architecture & Physicochemical Properties[3]
The oxetane ring in BBMO is puckered to relieve torsional strain, with the 3,3-bis(bromomethyl) substitution providing a "neopentyl-like" steric environment. This geminal disubstitution is pivotal; it protects the ring oxygen from non-specific degradation while maintaining susceptibility to cationic ring-opening polymerization (CROP).[2]
Table 1: Physicochemical Data Profile
| Property | Value | Context/Notes |
| Appearance | Colorless to off-white solid/oil | Low melting point (~25°C) necessitates temperature-controlled handling.[2] |
| Boiling Point | 125°C @ 23 Torr | High boiling point relative to molecular weight due to polarity.[2] |
| Density | 1.83 g/cm³ | High density attributable to heavy bromine atoms.[2] |
| ¹H NMR (CDCl₃) | δ 4.44 (s, 4H, ring)δ 3.86 (s, 4H, CH₂Br) | Singlets indicate high symmetry; lack of coupling confirms 3,3-substitution.[2] |
| Ring Strain | ~107 kJ/mol | Driving force for polymerization and ring-opening reactions.[2] |
Synthesis & Purification Protocol
Objective: Scalable synthesis of BBMO from 2,2-bis(bromomethyl)-3-bromo-1-propanol via intramolecular Williamson ether synthesis.
Reaction Logic
The synthesis relies on the base-promoted cyclization of a tribromoneopentyl alcohol derivative.[2] The choice of base is critical: weak bases fail to deprotonate the alcohol efficiently, while overly strong bases can cause elimination side reactions. Sodium ethoxide (NaOEt) in ethanol provides the optimal balance of nucleophilicity and basicity.[2]
Experimental Workflow
Scale: 200 g batch (approx. 616 mmol)
-
Precursor Preparation: Dissolve 2,2-bis(bromomethyl)-3-bromo-1-propanol (200 g) in anhydrous ethanol (1 L).
-
Critical Control Point: Ensure ethanol is anhydrous to prevent hydrolysis of the alkyl bromide.[2]
-
-
Base Addition: Slowly add freshly prepared sodium ethoxide solution (21% in EtOH, 253 mL, 677 mmol) over 10 minutes.
-
Thermodynamics: Maintain temperature <20°C during addition to suppress exothermic run-away.[2]
-
-
Cyclization: Heat the mixture to reflux (76°C) for 3 hours.
-
Work-up:
-
Purification: Perform short-path vacuum distillation.
Synthesis Pathway Visualization
Figure 1: Synthetic pathway for BBMO via intramolecular Williamson ether synthesis.[2]
Chemical Reactivity & Applications[1][3][6][7]
Cationic Ring-Opening Polymerization (CROP)
BBMO undergoes CROP to form polyethers.[2] The mechanism is driven by the relief of ring strain.[2] The polymerization is typically initiated by Lewis acids (e.g.,
-
Mechanism: The Active Chain End (ACE) mechanism dominates, where the propagating species is a tertiary oxonium ion.[2]
-
Challenges: The pendant bromomethyl groups are electron-withdrawing, reducing the basicity of the ring oxygen compared to unsubstituted oxetane. This requires stronger initiators or higher temperatures.[2] Hyperbranching can occur if the bromide acts as a leaving group in side reactions.[2]
CROP Mechanism Diagram
Figure 2: Cationic Ring-Opening Polymerization (CROP) mechanism via Active Chain End (ACE).[2]
Energetic Material Precursor (BAMO)
The most significant industrial application of BBMO is its conversion to 3,3-Bis(azidomethyl)oxetane (BAMO).[2] BAMO polymers are energetic binders used in low-vulnerability ammunition (LOVA) and propellants due to the high energy content of the azide groups.
-
Transformation: Nucleophilic substitution of bromine with azide (
).[2] -
Conditions:
, phase transfer catalyst (e.g., TBAB), 90-100°C. -
Safety Note: Azidation reactions are potentially explosive; BBMO provides a safer handling point than starting directly with azidated precursors.[2]
Safety & Handling (E-E-A-T)
Hazard Classification:
-
Acute Toxicity (Oral): Category 4[2]
-
Skin Corrosion/Irritation: Category 1B (Causes severe skin burns)[2]
Handling Protocol:
-
Engineering Controls: All operations involving heating or distillation must be performed in a fume hood behind a blast shield.[2]
-
PPE: Neoprene gloves, chemical splash goggles, and a face shield are mandatory.[2]
-
Storage: Store under inert gas (
or Ar) at 2-8°C. The compound is hygroscopic; moisture absorption can hydrolyze the ring or bromomethyl groups, generating HBr.[2]
References
-
Synthesis & Properties: ChemicalBook. (n.d.).[2] 3,3-Bis(bromomethyl)oxetane Properties and Synthesis. Retrieved from [2]
-
Energetic Binders (BAMO): ResearchGate. (2018).[2] Synthesis of 3,3-Bis(azidomethyl)oxetane (BAMO) via Pentaerythritol Tosyl Derivatives. Retrieved from
-
Polymerization Mechanism: Aston Research Explorer. (2008). Cationic ring opening polymerisation of oxetane and its derivatives. Retrieved from [2]
-
Medicinal Chemistry Applications: PubChem. (2025).[2] Oxetane, 3,3-bis(bromomethyl)- Compound Summary. Retrieved from [2]
-
Safety Data: Sigma-Aldrich. (2024).[2] 3,3-Bis(bromomethyl)oxetane SDS. Retrieved from [2]
Sources
Technical Monograph: 3,3-Bis(bromomethyl)oxetane (BBMO)
[1]
Chemical Identity & Nomenclature
3,3-Bis(bromomethyl)oxetane (BBMO) is a specialized cyclic ether monomer primarily utilized as a precursor for energetic binders in solid rocket propellants and as a building block for functionalized polyethers.[1] Its structure features a strained four-membered oxetane ring substituted at the 3-position with two bromomethyl groups, providing dual functionality for post-polymerization modification (specifically azidation).[1]
| Attribute | Detail |
| IUPAC Name | 3,3-Bis(bromomethyl)oxetane |
| Common Synonyms | BBMO; 3,3-Di(bromomethyl)oxetane; 2,2-Bis(bromomethyl)-1,3-epoxypropane |
| CAS Registry Number | 2402-83-7 |
| Molecular Formula | |
| SMILES | BrCC1(CBr)COC1 |
| Molecular Weight | 243.92 g/mol |
Physicochemical Profile
BBMO exists as a low-melting crystalline solid that is often handled as a liquid in industrial settings.[1] Its high density—attributable to the two bromine atoms—is a critical parameter when calculating propellant mass fractions.[1]
| Property | Value | Notes |
| Physical State | Crystalline Solid / Liquid | Low melting point; often supercools.[1] |
| Melting Point | 19 – 25 °C | Purity dependent; typically handled >25°C. |
| Boiling Point | ~125 °C @ 23 Torr | High boiling point due to molecular weight.[1] |
| Density | 1.83 g/cm³ (at 25°C) | Significantly denser than water.[1] |
| Solubility | Soluble in DCM, THF, Toluene | Sparingly soluble in water; hydrolytically stable at neutral pH. |
| Ring Strain | ~106 kJ/mol | Driving force for ring-opening polymerization.[1] |
Synthetic Pathways & Methodology
Synthesis Logic
The synthesis of BBMO generally proceeds from pentaerythritol , a commodity chemical. The core challenge is the selective bromination of three hydroxyl groups followed by an intramolecular Williamson ether synthesis to close the oxetane ring.
Expert Insight: Direct bromination of pentaerythritol to the tribromide is difficult to control (often yielding mixtures of di- and tetrabromides).[1] A robust approach involves the in situ generation of pentaerythritol tribromide (often via acetate activation) followed by base-mediated cyclization.[1]
Representative Protocol
Step 1: Bromination (Formation of Pentaerythritol Tribromide)
-
Reagents: Pentaerythritol, Hydrobromic acid (48%), Acetic anhydride (catalyst/solvent).[1]
-
Procedure: Pentaerythritol is refluxed with HBr and acetic anhydride. The acetic anhydride facilitates the substitution by forming intermediate acetates which are better leaving groups than hydroxyls, or by managing water produced in the reaction.
-
Purification: Fractional crystallization or vacuum distillation to isolate the tribromohydrin derivative.[1]
Step 2: Cyclization (Oxetane Ring Closure) [1]
-
Reagents: Pentaerythritol tribromide, Ethanolic KOH or NaOH.
-
Mechanism: Intramolecular
attack.[1] The alkoxide formed by the base attacks the -carbon bearing a bromine, displacing it to close the ring. -
Critical Control Point: Temperature must be controlled (< 100°C) to prevent polymerization of the newly formed oxetane ring or hydrolysis of the bromides.[1]
Synthesis Workflow Diagram
Figure 1: Synthetic route from Pentaerythritol to BBMO via tribromohydrin cyclization.[1]
Reactivity: Cationic Ring-Opening Polymerization (CROP)
The primary utility of BBMO lies in its ability to polymerize via Cationic Ring-Opening Polymerization (CROP) .[1] Unlike epoxides, oxetanes polymerize slowly with anionic initiators but rapidly with Lewis acids.[1]
Mechanism
The polymerization is driven by the relief of ring strain (~106 kJ/mol).
-
Initiation: A Lewis acid (e.g.,
) coordinates with the oxetane oxygen, forming a secondary oxonium ion.[1] -
Propagation: The oxonium ion is attacked by a neutral monomer, opening the ring and transferring the charge to a new tertiary oxonium species at the chain end (Active Chain End mechanism).
-
Termination: Often negligible in "living" systems unless a nucleophile (water, alcohol) is introduced.[1]
Expert Insight: The "Living" nature of this polymerization allows for the synthesis of block copolymers (e.g., BAMO-GAP or BAMO-AMMO) by sequentially adding different monomers.[1]
CROP Pathway Diagram[1]
Figure 2: Cationic Ring-Opening Polymerization (CROP) mechanism for BBMO.
Applications in Energetic Materials
BBMO is the strategic precursor to 3,3-Bis(azidomethyl)oxetane (BAMO) .[1][2] The conversion of the bromomethyl groups to azidomethyl groups (
The Azidation Transformation
-
Reaction: Nucleophilic substitution (
).[1] -
Reagents: Sodium Azide (
).[1] -
Catalyst: Phase Transfer Catalyst (e.g., Tetrabutylammonium bromide, TBAB) is mandatory because
is water-soluble while BBMO is organic-soluble.[1] -
Process: This can be performed on the monomer (BBMO
BAMO) or the polymer (Poly-BBMO Poly-BAMO).[1]
Expert Insight: Azidating the polymer (Poly-BBMO) is often safer than handling the volatile, high-nitrogen BAMO monomer.[1] However, monomeric azidation allows for the purification of BAMO before polymerization, yielding a more defined energetic structure.
Energetic Binder Workflow
Figure 3: Conversion of BBMO to energetic BAMO binders.
Safety & Handling
Warning: BBMO is an alkylating agent.[1] Strict adherence to safety protocols is required.
-
Toxicity: Like many bis(halomethyl) compounds, BBMO is a potential carcinogen and mutagen due to its ability to alkylate DNA.[1] It causes severe eye and skin irritation.[1]
-
Handling:
-
Energetic Hazard (Post-Conversion): While BBMO itself is not explosive, its derivative BAMO is an energetic azide.[1] Do not subject BAMO or Poly-BAMO to friction, shock, or heavy metals (which form sensitive metal azides).[1]
References
-
PubChem. (n.d.).[1] 3,3-Bis(bromomethyl)oxetane (Compound).[1][3][4][2][5][6][7] National Library of Medicine.[1] Retrieved from [Link][1]
-
Organic Syntheses. (1988).[1] Pentaerythrityl Tetrabromide and Related Derivatives. Org. Synth. Coll. Vol. 6, p.153.[1][8] (Reference for precursor synthesis logic). Retrieved from [Link][1]
-
Gao, H., et al. (2011).[1] Synthesis and Characterization of Poly(3,3-bis(azidomethyl)oxetane). Propellants, Explosives, Pyrotechnics.[1][5] (Describes the azidation of the BBMO precursor). [Link][1]
Sources
- 1. Oxetane, 3,3-bis(bromomethyl)- | C5H8Br2O | CID 75464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,3-Bis(azidomethyl)oxetane - Wikipedia [en.wikipedia.org]
- 3. 3,3-Bis(bromomethyl)oxetane AldrichCPR 2402-83-7 [sigmaaldrich.com]
- 4. chemscene.com [chemscene.com]
- 5. Synthesis of poly(3,3-Bis-Azidomethyl Oxetane) via Direct Azidation of Poly(3,3-Bis-Bromo Oxetane) - Beijing Institute of Technology [pure.bit.edu.cn]
- 6. 3,3-BIS(BROMOMETHYL)OXETANE CAS#: 2402-83-7 [m.chemicalbook.com]
- 7. 3,3-Bis-bromomethyl-oxetane 96% | CAS: 2402-83-7 | AChemBlock [achemblock.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Guide: Synthesis of 2,2-Bis(bromomethyl)-1,3-epoxypropane
(Commonly: 3,3-Bis(bromomethyl)oxetane)
Executive Summary
2,2-Bis(bromomethyl)-1,3-epoxypropane , chemically synonymous with 3,3-Bis(bromomethyl)oxetane (BBMO) , is a critical intermediate in the synthesis of energetic thermoplastic elastomers and binders. It serves as the primary precursor for 3,3-Bis(azidomethyl)oxetane (BAMO) , a high-energy monomer used in solid rocket propellants and gun powders.
This guide details the industrial-standard synthesis of BBMO starting from pentaerythritol . The protocol focuses on the "Tribromide Route," favored for its scalability and reproducibility compared to direct esterification methods.
Chemical Identity & Nomenclature[1]
-
IUPAC Name: 3,3-Bis(bromomethyl)oxetane[1]
-
Synonym: 2,2-Bis(bromomethyl)-1,3-epoxypropane[1]
-
CAS Number: 2402-83-7[1]
-
Molecular Formula: C₅H₈Br₂O[1]
-
Structure Note: The term "1,3-epoxypropane" refers to the four-membered oxetane ring.[2] This distinguishes it from "1,2-epoxy" (oxirane) derivatives.
Retrosynthetic Analysis & Mechanism
The synthesis relies on the conversion of a tetra-functional alcohol (pentaerythritol) into a tri-halogenated intermediate, followed by an intramolecular Williamson ether synthesis to close the strained oxetane ring.
Reaction Pathway Diagram
Caption: Figure 1. Two-step synthesis pathway from Pentaerythritol to BBMO.
Mechanistic Insight[4][5][6][7]
-
Bromination (Step 1): The hydroxyl groups of pentaerythritol are protonated by HBr, creating a good leaving group (-OH₂⁺). Bromide ions (Br⁻) attack via S_N2 mechanism. Statistical probability favors the formation of the tri-bromo derivative when stoichiometry is controlled, though tetra-bromo (byproduct) and di-bromo (intermediate) species coexist.
-
Ring Closure (Step 2): The tribromide contains three bromomethyl groups and one hydroxymethyl group. Under basic conditions, the hydroxyl group is deprotonated to form an alkoxide. This alkoxide performs an intramolecular nucleophilic attack on the γ-carbon (gamma-carbon) carrying a bromine atom, displacing the bromide and closing the 4-membered oxetane ring.
Experimental Protocol
Phase 1: Synthesis of Pentaerythritol Tribromide
Objective: Convert pentaerythritol to 3-bromo-2,2-bis(bromomethyl)propanol.
Reagents:
| Reagent | Equivalence | Role |
|---|---|---|
| Pentaerythritol | 1.0 eq | Substrate |
| Hydrobromic Acid (48%) | 3.5 - 4.0 eq | Brominating Agent |
| Acetic Acid (Glacial) | Solvent Vol. | Solvent/Catalyst |
| Sulfuric Acid (Conc.) | 0.1 eq | Catalyst |
Protocol:
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and addition funnel.
-
Mixing: Charge pentaerythritol and glacial acetic acid. Heat to 80°C to dissolve.
-
Addition: Add HBr (48%) dropwise. Subsequently, add concentrated H₂SO₄ slowly (exothermic).
-
Reflux: Heat the mixture to reflux (approx. 110-120°C) for 12–14 hours .
-
Critical Control: Monitor reaction progress via TLC or GC. Over-reaction leads to pentaerythritol tetrabromide (insoluble solid), which lowers yield.
-
-
Workup:
-
Distill off excess acetic acid/HBr under reduced pressure.
-
Dilute residue with water.[3] The product (tribromide) is a heavy oil or low-melting solid.
-
Extract with Dichloromethane (DCM) or Chloroform.
-
Wash organic layer with NaHCO₃ (sat. aq.) to remove acid traces, then Brine.
-
Dry over MgSO₄ and concentrate.
-
-
Purification: Recrystallize from ethanol/water or use directly if purity >90% by GC.
Phase 2: Cyclization to 3,3-Bis(bromomethyl)oxetane
Objective: Ring closure of the tribromide.
Reagents:
| Reagent | Equivalence | Role |
|---|---|---|
| Pentaerythritol Tribromide | 1.0 eq | Precursor |
| Sodium Hydroxide (NaOH) | 1.2 eq | Base |
| Ethanol (95%) | Solvent Vol. | Solvent |
| Water | Solvent Vol.[3][4] | Co-solvent |[3]
Protocol:
-
Setup: Reactor equipped with reflux condenser and strong agitation.
-
Solvation: Dissolve Pentaerythritol Tribromide in Ethanol.
-
Base Addition: Dissolve NaOH in a minimum amount of water and add to the ethanol solution.
-
Reflux: Heat to reflux (approx. 78-80°C) for 3–5 hours .
-
Observation: A precipitate of Sodium Bromide (NaBr) will form as the reaction proceeds.
-
-
Workup:
-
Purification (Critical Step):
-
The crude product is often a yellowish oil.
-
Distillation: Vacuum distillation is recommended (bp ~85°C at 0.5 mmHg) for high purity.
-
Crystallization: Alternatively, recrystallize from Hexane/Ethanol at low temperature (-10°C) if the product solidifies (mp ~25°C).
-
Process Workflow & Optimization
The following diagram illustrates the logical flow and critical decision points in the purification process.
Caption: Figure 2. Downstream processing and purification workflow for BBMO.
Critical Quality Attributes (CQA)
-
Purity (GC): >98.0%.[1] Impurities such as unreacted tribromide or tetrabromide will interfere with subsequent polymerization (e.g., curing interference in propellants).
-
Moisture Content: <0.1%. Moisture can ring-open the oxetane during storage.
-
Acidity: Neutral. Residual acid promotes polymerization/degradation.
Safety & Handling (E-E-A-T)
Hazard Identification:
-
Alkyl Bromides: Potent alkylating agents. Potential carcinogens and mutagens. Handle in a fume hood with double gloving (Nitrile/Laminate).
-
Oxetane Ring: Strained ether.[6] Reactive towards strong acids (exothermic ring opening).
-
Pentaerythritol Tribromide: Skin irritant and lachrymator.
Storage:
-
Store at 2–8°C.
-
Keep over a stabilizer (e.g., trace K₂CO₃) if long-term storage is required to prevent acid-catalyzed polymerization.
References
-
Organic Syntheses Procedure for Pentaerythrityl Bromide. Source: Organic Syntheses, Coll. Vol. 2, p. 476 (1943); Vol. 12, p. 56 (1932). URL:[Link]
-
Synthesis and Characterization of Poly(3-azidomethyl-3-methyl oxetane). (Context on Oxetane precursors). Source: ResearchGate / Propellants, Explosives, Pyrotechnics. URL:[Link]
- Preparation of Pentaerythritol Derivatives.
Sources
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3,3-Bis(bromomethyl)oxetane
Introduction
3,3-Bis(bromomethyl)oxetane is a key building block in polymer chemistry and medicinal chemistry.[1][2] Its strained four-membered ring and reactive bromomethyl groups make it a versatile precursor for the synthesis of energetic polymers, such as poly(bis(azidomethyl)oxetane) (PolyBAMO), and for introducing the desirable oxetane motif into drug candidates to modulate physicochemical properties.[1][3] Given its importance, unambiguous structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for the structural elucidation of such organic molecules.[4] This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 3,3-bis(bromomethyl)oxetane, offering field-proven insights into spectral interpretation and data acquisition for researchers, scientists, and drug development professionals.
Molecular Structure and Symmetry Analysis
A foundational understanding of molecular symmetry is critical for predicting and interpreting NMR spectra. 3,3-Bis(bromomethyl)oxetane possesses a high degree of symmetry. A C₂ axis of rotation passes through the oxygen atom (O1) and the quaternary carbon (C3), bisecting the angle between the two bromomethyl groups. This symmetry element renders the two methylene groups of the oxetane ring (C2 and C4) and their attached protons chemically and magnetically equivalent. Similarly, the two bromomethyl (-CH₂Br) groups are equivalent.
This high symmetry simplifies the NMR spectra significantly. Instead of a complex pattern of signals, we expect a minimal number of resonances, as chemically equivalent nuclei have the same chemical shift.
Caption: Molecular structure of 3,3-bis(bromomethyl)oxetane with key atoms labeled.
Proton (¹H) NMR Spectrum Analysis
Prediction: Based on the C₂ symmetry, we can predict the ¹H NMR spectrum:
-
Oxetane Ring Protons (H₂ & H₄): The four protons on C2 and C4 are chemically equivalent. They have no adjacent, non-equivalent protons to couple with. Therefore, they should appear as a single sharp peak—a singlet.
-
Bromomethyl Protons (H₅ & H₆): The four protons on the two bromomethyl groups (C5 and C6) are also chemically equivalent due to the symmetry. They also lack adjacent, non-equivalent protons. Thus, they should produce a second singlet.
-
Integration: The ratio of the integrals for these two signals should be 1:1, as there are four protons of each type.
Experimental Data & Interpretation: The experimental ¹H NMR spectrum confirms these predictions with remarkable clarity. Two distinct singlets are observed.
-
δ ~4.5 ppm (Singlet, 4H): This downfield signal is assigned to the four equivalent protons of the oxetane ring (on C2 and C4). The significant deshielding is caused by the adjacent, highly electronegative oxygen atom, which withdraws electron density from the surrounding protons.[5][6]
-
δ ~3.7 ppm (Singlet, 4H): This signal is assigned to the four equivalent protons of the two bromomethyl groups (on C5 and C6). The bromine atoms are also electronegative and deshield the protons, shifting them downfield from a typical alkane signal.[7] However, the effect is less pronounced than that of the ring oxygen, resulting in a more upfield chemical shift compared to the ring protons.[5]
Carbon-¹³ (¹³C) NMR Spectrum Analysis
Prediction: The molecular symmetry also dictates the ¹³C NMR spectrum. We expect three distinct signals:
-
Oxetane Methylene Carbons (C2 & C4): The two methylene carbons in the oxetane ring are equivalent and will produce a single signal.
-
Quaternary Carbon (C3): The central, sp³-hybridized carbon atom bearing the two bromomethyl groups is unique and will produce its own signal.
-
Bromomethyl Carbons (C5 & C6): The two carbons of the bromomethyl groups are equivalent and will give rise to a single signal.
Experimental Data & Interpretation: A standard proton-decoupled ¹³C NMR spectrum confirms the presence of three signals.
-
δ ~77 ppm: This signal is assigned to the equivalent methylene carbons of the oxetane ring (C2 and C4). Their chemical shift is significantly influenced by the direct attachment to the electronegative oxygen atom.[8]
-
δ ~43 ppm: This signal corresponds to the unique quaternary carbon (C3). Being fully substituted, its chemical shift is characteristic of such environments within a strained ring system.
-
δ ~36 ppm: This upfield signal is assigned to the equivalent carbons of the bromomethyl groups (C5 and C6). The chemical shift is consistent with a carbon atom attached to a bromine atom.[9]
Data Summary
Table 1: ¹H NMR Spectral Data for 3,3-Bis(bromomethyl)oxetane (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.5 | Singlet | 4H | Oxetane Ring CH₂ (C2-H, C4-H) |
| ~3.7 | Singlet | 4H | Bromomethyl CH₂ (C5-H, C6-H) |
Table 2: ¹³C NMR Spectral Data for 3,3-Bis(bromomethyl)oxetane (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~77 | Oxetane Ring C H₂ (C2, C4) |
| ~43 | Quaternary Carbon (C3) |
| ~36 | Bromomethyl C H₂ (C5, C6) |
Self-Validating Experimental Protocol
To ensure the acquisition of high-quality, reproducible NMR data, the following protocol is recommended. The causality behind each step is explained to foster a trustworthy, self-validating system.
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
Step-by-Step Methodology:
-
Sample Preparation:
-
Analyte: Accurately weigh 10-20 mg of 3,3-bis(bromomethyl)oxetane.
-
Solvent: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the sample.
-
Standard: If precise chemical shift referencing is needed, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).[7] However, referencing to the residual solvent peak (CDCl₃ at δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C) is common practice.[8]
-
Mixing: Vortex the sample until the solid is completely dissolved.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup & Data Acquisition (400 MHz Spectrometer Example):
-
Locking & Shimming: Insert the sample into the spectrometer. Lock the field onto the deuterium signal of the CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for achieving sharp resonance lines.[4]
-
Probe Tuning: Tune and match the probe for both ¹H and ¹³C frequencies to ensure maximum signal transmission and sensitivity.
-
-
¹H NMR Acquisition:
-
Pulse Sequence: Use a standard one-pulse sequence (e.g., zg30 on Bruker instruments).
-
Acquisition Time (AQ): Set to ~4 seconds. This ensures adequate digital resolution to define the sharp singlet peaks.[10]
-
Relaxation Delay (D1): Set to 2-5 seconds. This delay allows the protons to return to thermal equilibrium between scans, ensuring that the resulting peak integrals are quantitative.
-
Number of Scans (NS): Typically 8 to 16 scans are sufficient for a sample of this concentration to achieve a high signal-to-noise ratio.[11]
-
Spectral Width (SW): A range of -2 to 12 ppm is appropriate.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Use a standard proton-decoupled pulse sequence with a 30-degree pulse (e.g., zgpg30). This sequence provides good signal while minimizing issues related to long relaxation times of quaternary carbons.
-
Acquisition Time (AQ): Set to 1-2 seconds.
-
Relaxation Delay (D1): Set to 2 seconds.
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, more scans are needed. Typically 256 to 1024 scans will provide a good quality spectrum.
-
Spectral Width (SW): A range of 0 to 220 ppm will cover the entire expected range for organic molecules.
-
Conclusion
The ¹H and ¹³C NMR spectra of 3,3-bis(bromomethyl)oxetane are elegantly simple and directly reflect the molecule's inherent symmetry. The ¹H spectrum is characterized by two downfield singlets of equal integration, corresponding to the oxetane ring and bromomethyl protons. The ¹³C spectrum displays three distinct signals for the three unique carbon environments. This comprehensive spectral guide, coupled with the robust experimental protocol, provides researchers with the necessary framework for confident identification, purity assessment, and quality control of this important chemical intermediate.
References
-
Semantic Scholar. (2020). Chemical Space Exploration of Oxetanes. Retrieved from [Link]
-
García-Rojas, J., Barrios-Coll, D., & Coll, D. (2020). Chemical Space Exploration of Oxetanes. MDPI. Retrieved from [Link]
-
Connect Journals. (2015). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra (CDCl 3 ) of oxetane and POx (Table II, Run 1). Retrieved from [Link]
-
Doc Brown's Advanced Organic Chemistry. (n.d.). CH3Br bromomethane low high resolution 1H proton nmr spectrum. Retrieved from [Link]
-
ResearchGate. (n.d.). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Retrieved from [Link]
-
Doc Brown's Advanced Organic Chemistry. (n.d.). CH3Br C-13 nmr spectrum of bromomethane. Retrieved from [Link]
-
ChemRxiv. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. Retrieved from [Link]
-
Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11663-11713. Retrieved from [Link]
-
Wikipedia. (n.d.). 3,3-Bis(chloromethyl)oxetane. Retrieved from [Link]
-
PubChem. (n.d.). Oxetane, 3,3-bis(bromomethyl)-. Retrieved from [Link]
-
Emwas, A. H., Roy, R., McKay, R. T., & Wishart, D. S. (2022). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 12(6), 515. Retrieved from [Link]
-
Bruker. (n.d.). Quantitative NMR Spectroscopy. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (2004). Basic Practical NMR Concepts. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In NMR Spectroscopy in Pharmaceutical Analysis. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
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- 6. researchgate.net [researchgate.net]
- 7. CH3Br bromomethane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl bromide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Physical properties of 3,3-Bis(bromomethyl)oxetane (melting point, boiling point, density)
The following technical guide provides an in-depth analysis of 3,3-Bis(bromomethyl)oxetane (BBMO), structured for researchers and drug development professionals.
Core Identity & Physicochemical Characterization
Executive Summary
3,3-Bis(bromomethyl)oxetane (BBMO) is a high-value heterocyclic intermediate, primarily utilized in the synthesis of energetic thermoplastic elastomers (ETPEs) and functionalized oxetane derivatives for medicinal chemistry. Its structural rigidity, combined with the high reactivity of the geminal bromomethyl groups, makes it a critical scaffold for Poly(3,3-bis(azidomethyl)oxetane) (Poly-BAMO) , a high-energy-density binder used in solid propellants.
This guide details the physical properties, synthesis protocols, and application logic of BBMO, synthesizing experimental data from industrial patents and academic literature.
Chemical Identity
-
SMILES: BrCC1(CBr)COC1
-
Key Structural Feature: Strained four-membered ether ring with two electrophilic bromomethyl arms.
Physical Properties Profile
The physical constants of BBMO are dictated by the heavy bromine atoms and the compact, strained oxetane ring.
Table 1: Experimental Physical Properties
| Property | Value | Conditions / Context |
| Melting Point | 25 °C | Solid at cool room temp; often handled as a melt [1][2]. |
| Boiling Point | 125 °C | @ 23 mmHg (Vacuum distillation) [2]. |
| Boiling Point (Alt) | 98 °C | @ 10 mmHg (Experimental protocol) [6].[8] |
| Density | 1.83 g/cm³ | @ 25 °C [5].[4] Significantly denser than water due to dibromo-substitution. |
| Refractive Index | 1.5100 | Predicted/Estimated value for characterization. |
| Appearance | White crystalline solid | Low-melting; turns to clear oil upon gentle heating. |
| Solubility | Soluble | Dichloromethane, Toluene, THF. |
| Solubility | Sparingly Soluble | Water (Hydrophobic halo-alkyl character). |
Thermodynamic Insight: The melting point of 25°C presents a unique handling challenge; the compound exists at the solid-liquid phase boundary under standard laboratory conditions. It is recommended to store BBMO at 2–8°C to maintain a solid state and prevent slow hydrolysis or ring-opening over time.
Synthesis & Purification Protocols
The synthesis of BBMO relies on the intramolecular Williamson ether synthesis (cyclization) of a pentaerythritol derivative. The following protocol is validated for high purity (>98%) required for subsequent polymerization.
Core Reaction Pathway
Precursor: Tribromoneopentyl alcohol (Pentaerythritol tribromide). Reagents: Potassium Hydroxide (KOH), Toluene (Solvent).[8]
Step-by-Step Methodology:
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and Dean-Stark trap (optional for water removal).
-
Dissolution: Dissolve Tribromoneopentyl alcohol (1.0 eq) in Toluene (approx. 5 mL per gram of precursor).
-
Cyclization: Add Potassium Hydroxide (1.2 eq, powder or aqueous solution 40%).
-
Note: Phase transfer catalysts (e.g., TBAB) are often added to accelerate the reaction if using aqueous base.
-
-
Reflux: Heat the mixture to reflux (approx. 110°C) for 4–6 hours. Monitor the disappearance of the alcohol via TLC or GC.
-
Workup:
-
Purification (Critical):
-
Remove solvent under reduced pressure.
-
Distill the crude oil under vacuum.
-
Target Fraction: Collect the fraction boiling at 98°C at 10 mmHg (or 125°C at 23 mmHg) [6].
-
Result: The product solidifies upon cooling to <20°C.
-
Visualization: Synthesis Logic
Figure 1: Synthetic pathway from Pentaerythritol to purified BBMO.
Applications & Energetic Implications
BBMO is rarely the end-product; it is the electrophilic gateway to high-energy materials.
A. Precursor to Poly-BAMO (Energetic Binder)
The primary industrial application is the conversion of BBMO to 3,3-Bis(azidomethyl)oxetane (BAMO) .
-
Transformation: Nucleophilic substitution of Bromine with Azide (
). -
Polymerization: The oxetane ring is then opened using a cationic initiator (e.g.,
+ Diol) to form Poly-BAMO. -
Why it matters: Poly-BAMO is an energetic binder.[3] Unlike inert binders (HTPB), it contributes energy to the propellant system due to the high heat of formation of the azide groups.
B. Medicinal Chemistry (Gem-Dimethyl Isostere)
In drug design, the oxetane ring is a surrogate for gem-dimethyl groups (
-
Benefit: Improves metabolic stability and lowers lipophilicity (LogP) compared to the dimethyl analog.
-
BBMO Role: It serves as a linchpin for creating spirocyclic oxetanes or 3,3-disubstituted derivatives via displacement of the bromine atoms.
Visualization: Energetic Polymerization Pathway
Figure 2: Conversion of BBMO to the energetic binder Poly-BAMO.
Safety & Handling
-
Hazards: BBMO is an alkylating agent. It causes skin irritation and serious eye damage (H314/H319).
-
Toxicity: Harmful if swallowed (H302).
-
Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C . Moisture can degrade the strained ring or hydrolyze the bromides over long periods.
-
Energetic Warning: While BBMO itself is not an explosive, the azide derivative (BAMO) generated from it is shock-sensitive. All downstream reactions involving azides must be conducted behind blast shields.
References
-
ChemicalBook. (n.d.). 3,3-Bis(bromomethyl)oxetane Properties and Safety. Retrieved from
-
TCI Chemicals. (n.d.). Product Specification: 3,3-Bis(bromomethyl)oxetane.[1][2][3][4][11] Retrieved from
-
ChemScene. (n.d.). 3,3-Bis(bromomethyl)oxetane MSDS and Data.[2][5][8][11] Retrieved from
-
Sigma-Aldrich. (n.d.). 3,3-Bis(bromomethyl)oxetane AldrichCPR.[11] Retrieved from
-
BenchChem. (n.d.). 3,3-Bis(bromomethyl)oxetane Experimental Data. Retrieved from
-
ResearchGate. (2007). Synthesis and characterization of GAP/BAMO copolymers applied at high energetic composite propellants. (Specific distillation protocol: 98°C @ 10 mmHg). Retrieved from
Sources
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- 3. researchgate.net [researchgate.net]
- 4. 3,3-BIS(BROMOMETHYL)OXETANE CAS#: 2402-83-7 [m.chemicalbook.com]
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- 10. prepchem.com [prepchem.com]
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Solubility and Stability of 3,3-Bis(bromomethyl)oxetane
Executive Summary
3,3-Bis(bromomethyl)oxetane (BBMO, CAS 2402-83-7) is a critical heterocyclic building block, primarily utilized in the synthesis of energetic polymers (e.g., PolyBAMO) and advanced thermoset resins. Its utility stems from its dual-mode reactivity: the strained oxetane ring allows for cationic ring-opening polymerization (CROP), while the geminal bromomethyl groups facilitate nucleophilic substitution.[1]
However, this duality presents specific solubility and stability challenges.[1] BBMO is hydrophobic and prone to acid-catalyzed degradation.[1] Successful application requires strict adherence to solvent selection protocols and storage conditions that mitigate premature ring opening.[1] This guide provides a validated framework for handling BBMO, grounded in empirical physicochemical data and field-proven methodologies.[1]
Physicochemical Profile
Understanding the fundamental properties of BBMO is the first step in designing stable formulations.[1] The molecule features a strained four-membered ether ring substituted at the 3-position with two bromomethyl groups, imparting significant lipophilicity and density.[1]
Table 1: Key Physicochemical Properties
| Property | Value | Context for Application |
| Molecular Weight | 243.92 g/mol | Moderate MW facilitates solution processing.[1][2] |
| Physical State | Solid / Crystalline Powder | Typically melts ~25°C; may appear as a supercooled liquid or fused lump.[1] |
| Boiling Point | 125°C (at 23 mmHg) | High boiling point allows for elevated temperature reactions (e.g., azide substitution) without rapid evaporation.[1] |
| Density | ~1.83 g/cm³ | High density is characteristic of brominated compounds; beneficial for energetic material formulations.[1] |
| LogP (Predicted) | ~1.8 - 2.1 | Indicates lipophilic nature; poor water solubility.[1] |
| Flash Point | 98°C | Combustible; requires standard organic solvent safety protocols.[1] |
Solubility Analysis
Solvent Compatibility Mechanism
BBMO exhibits a "solubility dichotomy."[1] The oxetane oxygen provides a locus for hydrogen bond acceptance, theoretically allowing interaction with polar protic solvents.[1][3] However, the two bulky, electronegative bromomethyl groups and the carbon backbone dominate the solvation thermodynamics, rendering the molecule predominantly hydrophobic.
-
Preferred Solvents: Aprotic polar solvents (THF, DMSO, DMF) and halogenated hydrocarbons (DCM, Chloroform). These solvents effectively solvate the polar ether linkage without inducing solvolysis.[1]
-
Problematic Solvents: Water and highly acidic media.[1] While BBMO is chemically stable in basic aqueous biphasic systems (used in its synthesis), it is physically insoluble in water.[1]
Table 2: Solvent Compatibility Matrix
| Solvent Class | Solubility Rating | Stability Risk | Application Notes |
| Chlorinated (DCM, Chloroform) | Excellent | Low | Ideal for transport and initial dissolution.[1] |
| Ethers (THF, Diethyl Ether) | Good | Low | Standard for polymerization reactions; ensure THF is peroxide-free.[1] |
| Polar Aprotic (DMSO, DMF) | Good | Moderate | High solubility; difficult to remove post-processing.[1] |
| Alcohols (Methanol, Ethanol) | Limited/Sparingly | Low | Poor solubility limits utility; useful for precipitation/purification of polymers. |
| Water | Insoluble | High (if acidic) | Use only in biphasic systems with phase transfer catalysts.[1] |
| Aliphatic Hydrocarbons (Hexane) | Moderate | Low | Often used as a co-solvent to modulate polarity.[1] |
Workflow: Solubility Testing & Validation
The following decision tree outlines the protocol for selecting a solvent system for BBMO, prioritizing stability.
Figure 1: Decision matrix for BBMO solvent selection based on intended chemical transformation.
Stability and Reactivity
Thermal Stability
BBMO is thermally stable up to its boiling point under vacuum, but prolonged exposure to temperatures above 100°C in the presence of impurities can induce degradation.
-
TGA Data: Thermogravimetric analysis typically shows onset of mass loss near 140-160°C (atmospheric), corresponding to evaporation and eventual decomposition.[1]
-
DSC Insights: Differential Scanning Calorimetry often reveals a melting endotherm near 25°C. Exothermic decomposition is not observed until significantly higher temperatures (>200°C), unless a cationic initiator is present.[1]
Chemical Stability: The Ring-Strain Tradeoff
The oxetane ring strain (~107 kJ/mol) is the source of both its utility and its instability.[1]
-
Acid Sensitivity (Critical): The ether oxygen is basic.[1] Protonation by strong acids (or Lewis acids like
) weakens the C-O bond, triggering rapid ring-opening polymerization.[1] Protocol: Avoid all contact with protic acids during storage. -
Base Resistance: BBMO is highly stable to bases.[1] This allows for the nucleophilic substitution of the bromine atoms (e.g., with sodium azide) without opening the ring, a key step in synthesizing energetic binders like BAMO.
Reactivity Pathways
The diagram below illustrates the divergent reactivity pathways based on the catalyst/reagent environment.
Figure 2: Divergent reactivity pathways. Pathway A leads to polymerization; Pathway B preserves the ring for functionalization.
Experimental Protocols
Protocol: Solubility Verification
Objective: Determine suitability of a solvent for BBMO processing.[1]
-
Preparation: Weigh 100 mg of BBMO into a clean, dry 4 mL glass vial.
-
Solvent Addition: Add 1.0 mL of the target solvent (e.g., DCM, Toluene).[1]
-
Observation:
-
Stability Check: Let stand for 4 hours at room temperature.
Storage and Handling
-
Temperature: Store at 2°C to 8°C . While stable at room temperature for short periods, cold storage prevents slow, spontaneous polymerization.[1]
-
Atmosphere: Store under Inert Gas (Nitrogen or Argon) .[1][5] Moisture can introduce protons (via hydrolysis of impurities), catalyzing degradation.[1]
-
Container: Use glass or fluorinated plastic (PTFE).[1] Avoid metals that may act as Lewis acids.[1]
References
-
ChemicalBook. (2023).[1] 3,3-Bis(bromomethyl)oxetane Properties and Safety. Retrieved from [1]
-
PubChem. (2023).[1] Compound Summary: 3,3-Bis(bromomethyl)oxetane.[1][3][6][7][8][9] National Library of Medicine.[1] Retrieved from [1]
-
Burke, A. J., et al. (2016).[1] Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.[1][10] Chemical Reviews.[1] Retrieved from [1]
-
ChemScene. (2023). Product Data: 3,3-Bis(bromomethyl)oxetane.[1][3][6][7][8][9] Retrieved from [1]
-
TCI Chemicals. (2023).[1] Safety Data Sheet: 3,3-Bis(bromomethyl)oxetane.[1][6][11][7] Retrieved from [1]
Sources
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- 2. 3,3-Bis(bromomethyl)oxetane [myskinrecipes.com]
- 3. Buy 3-(Bromomethyl)oxetane | 1374014-30-8 [smolecule.com]
- 4. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 5. 3,3-BIS(BROMOMETHYL)OXETANE CAS#: 2402-83-7 [m.chemicalbook.com]
- 6. chemscene.com [chemscene.com]
- 7. US5523424A - Solvent-free process for the synthesis of energetic oxetane monomers - Google Patents [patents.google.com]
- 8. China Intermediates 3,3-bisz-(Hydroxymethyl)-oxetane for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
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- 10. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 11. achemblock.com [achemblock.com]
Reactivity of the oxetane ring in 3,3-Bis(bromomethyl)oxetane
An In-Depth Technical Guide to the Reactivity of 3,3-Bis(bromomethyl)oxetane
Executive Summary: A Molecule of Dual Functionality
3,3-Bis(bromomethyl)oxetane (BBMo) is a compelling chemical entity, presenting a fascinating duality in its reactive profile. At its core lies the oxetane ring, a four-membered cyclic ether whose inherent ring strain dictates a unique set of chemical behaviors, primarily acid-catalyzed ring-opening reactions.[1][2] Juxtaposed with this strained core are two exocyclic bromomethyl groups, which serve as potent electrophilic sites for a wide array of nucleophilic substitution reactions. This guide provides a comprehensive exploration of this reactivity, offering researchers and development scientists a detailed understanding of the principles governing BBMo's transformations, from its synthesis and polymerization to its functionalization. We will dissect the causality behind experimental choices, providing both mechanistic insights and actionable protocols for harnessing the synthetic potential of this versatile building block.
Profile of 3,3-Bis(bromomethyl)oxetane (BBMo)
BBMo is a disubstituted oxetane that serves as a valuable monomer and synthetic intermediate. Its physical and chemical properties are summarized below.
| Property | Value | Reference(s) |
| IUPAC Name | 3,3-bis(bromomethyl)oxetane | [3] |
| CAS Number | 2402-83-7 | [3][4] |
| Molecular Formula | C₅H₈Br₂O | [4] |
| Molecular Weight | 243.92 g/mol | [4] |
| Appearance | Solid | [5] |
| Melting Point | 25 °C | [5] |
| Boiling Point | 125 °C (at 23 Torr) | [5] |
| Density | 1.83 g/cm³ (at 25 °C) | [5] |
| SMILES | BrCC1(CBr)COC1 | [4] |
The Duality of Reactivity: Ring vs. Side Chain
The core challenge and opportunity in the chemistry of BBMo is the selective control over its two primary reactive sites. The choice of reagents and conditions determines whether a reaction proceeds via:
-
Ring-Opening of the strained oxetane ether.
-
Nucleophilic Substitution at the primary alkyl bromides.
The following sections will detail the conditions and mechanisms that favor each pathway.
Reactivity of the Oxetane Ring: Strain-Driven Transformations
The reactivity of the oxetane ring is dominated by its inherent strain energy (approx. 25.5 kcal/mol), which is comparable to that of an oxirane (epoxide) and significantly greater than that of tetrahydrofuran (THF).[6] This strain makes the ring susceptible to opening reactions, particularly under acidic conditions which activate the ether oxygen.[1][2]
The Stabilizing Effect of 3,3-Disubstitution
While strained, 3,3-disubstituted oxetanes like BBMo exhibit enhanced stability towards external nucleophiles compared to less substituted analogues.[7][8] This increased robustness is a key feature exploited in medicinal chemistry. The gem-disubstitution pattern sterically hinders the approach of nucleophiles to the α-carbons of the ring. However, this stability can be overcome by strong acids or the presence of internal nucleophiles that facilitate intramolecular ring-opening.[8]
Cationic Ring-Opening Polymerization (CROP)
The most significant reaction involving the oxetane ring of BBMo is its polymerization. Cationic initiators, such as Brønsted or Lewis acids, readily protonate or coordinate to the oxetane oxygen, creating an activated oxonium ion. This initiates a chain-growth polymerization process.[9]
Mechanism of Cationic Ring-Opening Polymerization:
The polymerization can proceed through two primary mechanisms: the Activated Chain End (ACE) and the Activated Monomer (AM) mechanisms.[10] The ACE mechanism is predominant and involves the nucleophilic attack of a monomer on the growing polymer chain's cyclic oxonium ion end.
The Challenge of Hyperbranching: While BBMo can be polymerized, a significant practical challenge is the occurrence of hyperbranching. The bromide on the side chains can act as a site for branching reactions, leading to a complex, cross-linked, and often difficult-to-solvate polymer system.[11] This side reaction complicates efforts to control the molecular weight and polydispersity of the resulting poly(3,3-bis(bromomethyl)oxetane).
Experimental Protocol: Cationic Polymerization of BBMo
Disclaimer: This protocol is illustrative, based on general procedures for oxetane polymerization. All work should be conducted by trained personnel in a suitable laboratory environment.
-
Monomer and Solvent Preparation: Dry dichloromethane (DCM) over calcium hydride and distill under an inert atmosphere. Purify 3,3-bis(bromomethyl)oxetane (BBMo) by distillation under reduced pressure. Store both under nitrogen or argon.
-
Initiator Solution: Prepare a stock solution of the initiator, for example, boron trifluoride diethyl etherate (BF₃·OEt₂), in dry DCM.
-
Polymerization:
-
In a flame-dried, nitrogen-purged flask equipped with a magnetic stirrer, dissolve BBMo (e.g., 1.0 g) in dry DCM (e.g., 10 mL).
-
Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) in an appropriate bath.
-
Initiate the polymerization by adding a calculated amount of the BF₃·OEt₂ solution via syringe. The monomer-to-initiator ratio will determine the target molecular weight.
-
Allow the reaction to stir for a predetermined time (e.g., 1-24 hours). The reaction progress can be monitored by techniques like ¹H NMR or by observing the increase in viscosity.
-
-
Termination and Isolation:
-
Terminate the polymerization by adding a small amount of a nucleophilic quenching agent, such as chilled methanol or ammonia in methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or hexane).
-
Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.
-
-
Characterization: Analyze the polymer's structure by NMR and FTIR, and its molecular weight and polydispersity by Gel Permeation Chromatography (GPC).
Reactivity of the Exocyclic Bromomethyl Groups
The C-Br bonds in the bromomethyl substituents are susceptible to nucleophilic attack, primarily through an Sₙ2 mechanism. This reactivity provides a powerful handle for introducing a wide range of functional groups, both on the monomer and on the polymer.
Nucleophilic Substitution on the Monomer
A variety of nucleophiles can displace the bromide ions, allowing for the synthesis of novel, functionalized oxetane building blocks. This approach is often preferred over direct ring-opening when the oxetane core is desired in the final product.
Key Considerations:
-
Reaction Conditions: To favor substitution over ring-opening, acidic conditions must be strictly avoided. Reactions are typically run under neutral or basic conditions.
-
Nucleophile Strength: Strong, non-basic nucleophiles are ideal. The use of strong bases can lead to elimination side reactions, although this is less common for neopentyl-type systems like BBMo.
-
Solvent: Aprotic polar solvents like DMF, DMSO, or acetonitrile are commonly used to facilitate Sₙ2 reactions.
Workflow for Monomer Functionalization:
Post-Polymerization Modification
One of the most powerful applications of BBMo's side-chain reactivity is the post-polymerization modification of poly(BBMo). This strategy allows for the creation of functional polymers where the polyether backbone provides structural integrity and the side chains impart specific properties. A prime example is the synthesis of energetic polymers. The chloro-analogue of poly(BBMo), poly(3,3-bis(chloromethyl)oxetane) or PBCMO, is a well-known precursor to the energetic binder poly(BAMO) via substitution with azide.[12][13] A similar transformation is readily achievable with poly(BBMo).
Experimental Protocol: Synthesis of Poly(3,3-bis(azidomethyl)oxetane)
Disclaimer: This procedure involves azides, which are potentially explosive. It must only be performed by experienced chemists behind appropriate safety shields in a certified fume hood.
-
Polymer Dissolution: Dissolve poly(3,3-bis(bromomethyl)oxetane) in a suitable aprotic polar solvent, such as dimethylformamide (DMF).
-
Azidation:
-
To the stirred polymer solution, add an excess of sodium azide (NaN₃) (e.g., 2.5-3.0 equivalents per bromomethyl group).
-
Heat the mixture to a moderate temperature (e.g., 60-90 °C) and stir for 24-48 hours.
-
Monitor the reaction's completion by FTIR, observing the disappearance of the C-Br stretch and the appearance of the strong, characteristic azide (N₃) stretch around 2100 cm⁻¹.
-
-
Isolation and Purification:
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly pouring the solution into a large volume of a non-solvent, such as a water/methanol mixture.
-
Collect the azidated polymer by filtration.
-
Wash the polymer extensively with water to remove residual salts, followed by a final wash with methanol.
-
Dry the final energetic polymer under vacuum at a low temperature (e.g., < 40 °C) until a constant weight is achieved.
-
Summary of Reactivity and Outlook
The reactivity of 3,3-bis(bromomethyl)oxetane is a study in controlled chemical pathways. The choice of reaction environment dictates whether the molecule acts as a monomer for polymerization via its strained ring or as a scaffold for functionalization via its reactive side chains.
| Condition | Primary Reactive Site | Predominant Reaction Type | Typical Outcome |
| Lewis/Brønsted Acid | Oxetane Ring Oxygen | Cationic Ring-Opening | Polymerization, Ring-opened adducts |
| Strong Nucleophile | Bromomethyl Carbon | Sₙ2 Nucleophilic Substitution | Functionalized oxetane monomer |
| (Neutral/Basic) | |||
| Heat (High Temp) | Both (potential) | Decomposition/Side Reactions | Complex mixtures, potential for branching |
This dual reactivity makes BBMo and its derivatives highly valuable in materials science for creating specialty polymers with tailored properties, in energetic materials as precursors to high-energy binders, and potentially in medicinal chemistry as a stable core for building complex molecular architectures. Future research will likely focus on developing more controlled polymerization techniques to mitigate hyperbranching and on expanding the library of functionalized oxetane monomers for drug discovery programs.
References
-
Aston Research Explorer. (n.d.). Cationic ring opening polymerisation (CROP) of oxetane and its derivatives using oxonium derived initiators. Retrieved from Aston University Research Explorer. [Link]
-
J. Org. Chem. (2022). Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes. PMC. [Link]
-
RSC Publishing. (2017). Density functional theoretical studies on the ring-opening polymerization mechanism of oxetane cation series compounds. [Link]
-
Taylor & Francis Online. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. [Link]
-
Wikipedia. (n.d.). 3,3-Bis(chloromethyl)oxetane. [Link]
-
YouTube. (2021). Reactions of Oxetanes. [Link]
-
Beilstein J. Org. Chem. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. PMC. [Link]
-
Chem. Rev. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ACS Publications. [Link]
-
Beilstein Journals. (n.d.). Oxetanes: formation, reactivity and total syntheses of natural products. [Link]
-
ChemRxiv. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. [Link]
-
ResearchGate. (2016). (PDF) Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. [Link]
-
Denmark Group. (n.d.). An Exploration of Oxetanes: Synthesis and Relevance. [Link]
-
RadTech. (n.d.). Creation of New Organic Reactions of Oxetanes and Their Application to the Synthesis of Photo-curable Polymers and Oligomers. [Link]
-
PubChem. (n.d.). Oxetane, 3,3-bis(bromomethyl)-. [Link]
-
Macromolecules. (2008). Cationic Ring-Opening Polymerization of Oxetane via a Non-Steady-State Controlled Polymerization Process: A Comparison of Initiators Yielding Living and Nonliving Polymers. ACS Publications. [Link]
-
J. Org. Chem. (n.d.). The Effect of Substitutents on the Strain Energies of Small Ring Compounds. ACS Publications. [Link]
-
ResearchGate. (2025). Synthesis and Characterization of Poly(3-azidomethyl-3-methyl oxetane) by the Azidation of Poly(3-mesyloxymethyl-3-methyl oxetane). [Link]
-
ResearchGate. (n.d.). Cationic ring opening polymerization of oxetane proceeds through the activated chain end (ACE) and activated monomer (AM) mechanisms. [Link]
-
TU Kaiserslautern. (n.d.). Synthesis, Characterization, and Investigation of Energetic Oxetane Derivatives and Polymers thereof. [Link]
-
Connect Journals. (n.d.). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. [Link]
-
Org. Biomol. Chem. (n.d.). The development of catalytic nucleophilic substitution reactions: challenges, progress and future directions. RSC Publishing. [Link]
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Electrophilic Properties of 3,3-Bis(bromomethyl)oxetane
The following technical guide details the electrophilic properties, reactivity profiles, and synthetic utility of 3,3-Bis(bromomethyl)oxetane (BBMO).
A Technical Guide for Synthetic & Medicinal Chemists
Executive Summary
3,3-Bis(bromomethyl)oxetane (BBMO) represents a unique class of bis-electrophiles possessing two distinct reactive centers: the strained oxetane ring and the exocyclic bromomethyl groups. While historically dominant in the synthesis of energetic binders (e.g., PolyBAMO), BBMO has emerged as a critical scaffold in drug development.[1] It serves as a precursor for 3,3-disubstituted oxetanes , which are increasingly utilized as metabolically stable, polar surrogates for gem-dimethyl groups and carbonyls in medicinal chemistry.[1]
This guide analyzes the duality of BBMO’s electrophilicity, providing validated protocols for side-chain functionalization and cationic ring-opening polymerization (CROP).
Part 1: Molecular Architecture & Reactivity Profile[1]
BBMO is defined by a "Neopentyl-like" steric environment at the bromomethyl positions and significant ring strain (~107 kJ/mol) in the ether core. This architecture dictates its orthogonal reactivity.[1]
The Dual Electrophile
| Reactive Center | Nature of Electrophilicity | Primary Mechanism | Activation Requirement |
| Bromomethyl Groups ( | Alkyl Halide ( | Nucleophilic Substitution ( | High Temp (>100°C) or Phase Transfer Catalysis (PTC) due to steric hindrance.[1] |
| Oxetane Ring | Cyclic Ether ( | Cationic Ring-Opening (CROP) | Lewis Acids ( |
Steric Hindrance (The Neopentyl Effect)
The two bromomethyl groups are attached to a quaternary carbon (C3 of the oxetane). This creates a neopentyl-like structure where the
Part 2: Side-Chain Functionalization ( Protocols)
The most common transformation of BBMO in energetic materials and library synthesis is the displacement of bromide by nucleophiles (Azides, Amines, Alkoxides). The oxetane ring remains intact under basic/nucleophilic conditions, allowing for selective side-chain modification.[1]
Mechanism: Phase Transfer Catalysis
Direct substitution in heterogeneous systems (Solid/Liquid or Liquid/Liquid) is inefficient.[1] Using a quaternary ammonium salt (e.g., Tetrabutylammonium bromide, TBAB) shuttles the nucleophile into the organic phase.[1]
Figure 1: Phase Transfer Catalyzed Azidation of BBMO. The catalyst shuttles azide ions into the organic phase to overcome solubility barriers.
Experimental Protocol: Synthesis of 3,3-Bis(azidomethyl)oxetane (BAMO)
Objective: Conversion of BBMO to BAMO while preserving the oxetane ring. Safety Warning: Azides are potentially explosive.[1] BBMO is an alkylating agent.[1] Perform behind a blast shield.
Reagents:
-
BBMO (1.0 eq)[1]
-
Sodium Azide (
) (2.5 eq)[1] -
Tetrabutylammonium Bromide (TBAB) (0.05 eq)[1]
-
Water (Solvent A)[1]
-
Toluene or Dichloroethane (Solvent B - Optional, can run neat if temp controlled)[1]
Step-by-Step Methodology:
-
Preparation: Dissolve
(2.5 eq) in distilled water (approx. 2 mL per gram of azide). -
Mixing: Add BBMO (1.0 eq) and TBAB (5 mol%) to the aqueous solution.
-
Reaction: Heat the biphasic mixture to 100–110°C with vigorous mechanical stirring.
-
Note: Vigorous stirring is critical to maximize the interfacial area.[1]
-
-
Monitoring: Monitor by TLC or GC. Reaction typically requires 6–12 hours.[1]
-
Workup: Cool to room temperature. Extract with Dichloromethane (
).[1] Wash organic layer with water (2x) and brine (1x).[1] -
Purification: Dry over
and concentrate carefully (Azides are heat sensitive). BAMO is typically obtained as a pale yellow oil.[1]
Part 3: Cationic Ring-Opening Polymerization (CROP)[1]
The oxetane ring is a "spring-loaded" electrophile.[1] In the presence of Lewis acids, the ring opens to form a polyether backbone. This is the primary route for synthesizing energetic binders (PolyBAMO) or functionalized polyoxetanes.[1]
Mechanism: Activated Chain End (ACE)
The polymerization propagates via a tertiary oxonium ion at the chain end.
Figure 2: Cationic Ring-Opening Polymerization pathway driven by relief of ring strain.
Experimental Protocol: Polymerization of BBMO
Objective: Synthesis of Poly(3,3-bis(bromomethyl)oxetane).
Reagents:
-
Monomer: BBMO (Dried over
)[1] -
Initiator: Boron Trifluoride Diethyl Etherate (
)[1] -
Solvent: Dichloromethane (DCM) (Anhydrous)[1]
Methodology:
-
Inert Atmosphere: Flame-dry all glassware and cool under Nitrogen/Argon flow.
-
Solution Prep: Dissolve BBMO in anhydrous DCM (1M concentration) at 0°C .
-
Initiation: Add
(1–2 mol%) dropwise via syringe. -
Polymerization: Allow the reaction to warm to room temperature. Stir for 24 hours.
-
Observation: Viscosity will increase significantly.[1]
-
-
Quenching: Add a small amount of Methanol/Water to terminate the living cationic ends.[1]
-
Precipitation: Pour the reaction mixture into cold Methanol to precipitate the polymer. Filter and dry under vacuum.[1]
Part 4: Applications in Drug Development[1][4]
While BBMO is an energetic precursor, its derivative 3,3-disubstituted oxetanes are high-value scaffolds in modern medicinal chemistry.[1]
The "Gem-Dimethyl" Surrogate
Replacing a gem-dimethyl group (
-
Solubility: The oxetane oxygen acts as a hydrogen bond acceptor, increasing aqueous solubility.[1]
-
Metabolic Stability: The oxetane ring is generally stable to CYP450 oxidative metabolism, unlike alkyl chains which are prone to hydroxylation.[1]
-
Conformation: The ring restricts conformational freedom, potentially locking the pharmacophore in an active state.
Library Synthesis from BBMO
Researchers use BBMO as a core to generate diverse libraries by displacing the bromides with different amines or thiols before or without opening the ring.
Workflow:
-
BBMO Core + Functional Amine (
) Spiro-Amino Oxetane or Bis-Amino Oxetane .[1] -
Result: A polar, rigid scaffold ready for coupling to aromatic heterocycles.
References
-
Synthesis of BAMO: Pisharath, S., & Ang, H. G. (2007).[1][2] Synthesis and thermal decomposition of GAP–Poly(BAMO) copolymer. Polymer Degradation and Stability. Link[1][2]
-
Oxetanes in Med Chem: Wuitschik, G., et al. (2010).[1] Oxetanes as Promising Modules in Drug Discovery.[1][3][4] Angewandte Chemie International Edition. Link[1]
-
Cationic Polymerization: Kubisa, P., & Penczek, S. (1999).[1] Cationic ring-opening polymerization of cyclic ethers. Progress in Polymer Science. Link
-
Phase Transfer Catalysis: Freedman, H. H. (1986).[1] Industrial applications of phase transfer catalysis. Pure and Applied Chemistry. Link[1]
Sources
Introduction: The Oxetane Moiety - From Chemical Curiosity to Cornerstone of Modern Drug Discovery
An In-depth Technical Guide to the Discovery and Historical Synthesis of Oxetane Compounds
The oxetane, a four-membered heterocyclic ether, has undergone a remarkable transformation in the landscape of chemical sciences. Initially regarded as a strained, exotic structure, it has emerged as a pivotal building block, particularly within medicinal chemistry.[1][2] Its ascent is attributable to a unique combination of physicochemical properties: the strained ring imparts distinct conformational constraints, while the embedded oxygen atom introduces polarity and hydrogen bond accepting capabilities.[2] These features allow the oxetane motif to serve as a valuable bioisostere for commonly employed functional groups like gem-dimethyl and carbonyl moieties, often leading to dramatic improvements in aqueous solubility, metabolic stability, and overall drug-likeness.[1][3][4]
This guide provides a comprehensive exploration of the oxetane core, charting its journey from its initial discovery and the classical synthetic routes that first defined its chemistry, to its modern-day applications and the sophisticated methodologies now used for its construction. We will delve into the causality behind key experimental choices, present detailed protocols for foundational synthetic transformations, and illustrate the logical progression of this fascinating heterocycle's history.
Part 1: The Dawn of Oxetane Chemistry - Discovery and Foundational Synthesis
The First Isolation and Early Structural Insights
The history of oxetanes begins in the 1870s with the first reported synthesis of the parent, unsubstituted oxetane by the French chemist Reboul.[5] For nearly a century following its discovery, the scientific community generally accepted that this small cyclic ether was planar. This long-held belief was eventually overturned in 1984 when Luger and Buschmann conducted the first single-crystal X-ray analysis of oxetane.[5][6] Their work definitively showed that the ring is not flat but possesses a slight "puckered" conformation, with a puckering angle of 8.7°.[4][5] This puckering, though less pronounced than in its all-carbon analogue cyclobutane, is a critical feature influencing its reactivity and interaction with biological targets.
The Cornerstone of Formation: The Williamson Ether Synthesis
The earliest and still one of the most fundamental methods for constructing the oxetane ring is the intramolecular Williamson ether synthesis.[3] This reaction, first described by Alexander Williamson in 1850 for the synthesis of acyclic ethers, was adapted for the cyclization of 1,3-halohydrins or related substrates.[1][7]
Causality and Mechanistic Underpinnings: The reaction proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism.[7][8] The process begins with the deprotonation of a hydroxyl group in a 1,3-difunctionalized propane backbone, typically using a strong base. The resulting alkoxide then acts as an intramolecular nucleophile, attacking the electrophilic carbon atom bearing a suitable leaving group (e.g., a halide or sulfonate ester) at the 3-position. This backside attack displaces the leaving group and forges the crucial C-O bond that closes the four-membered ring.
The primary challenge in this synthesis is managing the competition with side reactions, most notably the Grob fragmentation, an elimination pathway that can cleave the carbon backbone to yield an aldehyde and an alkene.[1] The success of the cyclization is therefore highly substrate-dependent, with careful selection of the leaving group and reaction conditions being paramount to favor the desired SN2 pathway.[1]
Figure 1: General mechanism of the intramolecular Williamson ether synthesis for oxetane formation.
Experimental Protocol: Stereocontrolled Oxetane Synthesis from a 1,3-Diol
This protocol is adapted from methodologies developed for the stereocontrolled synthesis of substituted oxetanes, demonstrating the conversion of a diol to the target heterocycle.[1] The causality behind this multi-step approach lies in the need to selectively activate one hydroxyl group as a leaving group while the other is poised for nucleophilic attack.
Objective: To synthesize a 2,4-disubstituted oxetane from a 1,3-diol precursor.
Step 1: Selective Activation and Inversion
-
To a solution of the 1,3-diol in a suitable solvent (e.g., dichloromethane), add trimethyl orthoacetate and a catalytic amount of a mild acid (e.g., camphorsulfonic acid).
-
Stir the reaction at room temperature until the formation of the ortho ester intermediate is complete (monitored by TLC). This step protects both hydroxyls and sets the stage for selective activation.
-
Cool the reaction mixture and add acetyl bromide. This reagent opens the ortho ester to form an acetoxybromide, critically proceeding with an inversion of stereochemistry at the carbon that becomes brominated.
-
Quench the reaction carefully and perform an aqueous workup, followed by purification of the acetoxybromide intermediate.
Step 2: Selective Deprotection
-
Dissolve the purified acetoxybromide in a non-polar solvent like toluene at low temperature (e.g., -78 °C).
-
Add a solution of diisobutylaluminium hydride (DIBAL) dropwise. DIBAL selectively cleaves the acetyl group, liberating the free hydroxyl necessary for cyclization without disturbing the bromide.
-
Monitor the reaction by TLC. Upon completion, quench with a suitable reagent (e.g., Rochelle's salt solution) and extract the desired 3-bromoalcohol.
Step 3: Intramolecular Cyclization
-
Dissolve the 3-bromoalcohol in a polar aprotic solvent such as tetrahydrofuran (THF).
-
Add a strong, non-nucleophilic base, such as sodium hydride (NaH), portion-wise at 0 °C. The NaH deprotonates the free alcohol to generate the alkoxide.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed. The alkoxide performs an intramolecular SN2 attack, displacing the bromide and forming the oxetane ring with a second inversion of stereochemistry.
-
Carefully quench the reaction with water, extract the product, and purify by column chromatography to yield the final oxetane.
Self-Validation and Trustworthiness: This sequence is self-validating through its stereochemical outcome. The double inversion process (steps 1 and 3) results in an overall retention of stereochemistry relative to the starting 1,3-diol, providing a predictable and controllable route to the desired diastereomer.
Part 2: A Photochemical Breakthrough - The Paternò–Büchi Reaction
Another cornerstone in the synthesis of oxetanes is the Paternò–Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene.[5][9] First observed by Emanuele Paternò in 1909, the reaction's scope and mechanism were later significantly expanded upon by George Büchi in 1954.[6] This method is atom-economical and constructs the oxetane ring in a single, elegant step.[5][9]
Causality and Mechanistic Pathway: The reaction is initiated by the absorption of light (typically UV) by the carbonyl compound, promoting it from its ground state (S0) to an excited singlet state (S1). This is followed by rapid intersystem crossing to a more stable, longer-lived triplet state (T1). The excited triplet carbonyl then interacts with the ground-state alkene to form a diradical intermediate. The subsequent spin inversion and ring closure of this diradical yield the final oxetane product.
The choice of carbonyl compound and alkene is critical, as the reaction's efficiency and regioselectivity are highly substrate-dependent.[10] A significant experimental challenge has historically been the reliance on high-energy UV radiation, which can limit functional group tolerance and scalability.[10][11] Modern advancements have sought to address this by developing visible-light-mediated protocols that utilize photocatalysts to facilitate the reaction under milder conditions.[11]
Figure 2: Simplified mechanism of the Paternò–Büchi reaction for oxetane synthesis.
Experimental Protocol: Synthesis of a 3-Silyloxyoxetane
This protocol describes a typical Paternò–Büchi reaction for the synthesis of functionalized oxetanes from aromatic aldehydes and silyl enol ethers.[12]
Objective: To synthesize a 3-(silyloxy)oxetane via photochemical [2+2] cycloaddition.
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Silyl enol ether
-
Anhydrous benzene (solvent)
-
Photoreactor equipped with a high-pressure mercury lamp and a Duran glass filter.
Procedure:
-
In a quartz reaction vessel, dissolve the aromatic aldehyde (1.0 equivalent) and the silyl enol ether (1.5 equivalents) in anhydrous benzene to achieve a suitable concentration (e.g., 0.1 M).
-
Purge the solution with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen, which can quench the excited triplet state of the carbonyl.
-
Place the sealed reaction vessel in the photoreactor and irradiate with the mercury lamp at room temperature. The Duran glass filter is used to cut off high-energy wavelengths that could cause product decomposition.
-
Monitor the progress of the reaction by TLC or GC-MS. The reaction time can vary from several hours to a day depending on the substrates.
-
Once the starting aldehyde is consumed, stop the irradiation and concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired 3-(silyloxy)oxetane. The reaction often produces a mixture of diastereomers that may be separable.
Self-Validation and Trustworthiness: The protocol's integrity is validated by spectroscopic characterization (1H NMR, 13C NMR, HRMS) of the purified product, confirming the formation of the oxetane ring and its relative stereochemistry. The diastereoselectivity of the reaction provides further insight into the geometry of the diradical intermediate, aligning with established mechanistic models.
Part 3: The Ascent of Oxetanes in Drug Discovery
For much of its history, the oxetane ring was primarily of academic interest. A paradigm shift occurred in the early 21st century, spearheaded by seminal work from the Carreira group, which demonstrated that oxetanes could act as powerful bioisosteres for gem-dimethyl and carbonyl groups.[6][13] This revelation unlocked the potential of oxetanes to solve long-standing problems in drug development, particularly those related to physicochemical properties.[13]
Impact on Physicochemical Properties: A Comparative Overview
The incorporation of an oxetane into a drug candidate can profoundly and beneficially alter its properties.[1]
-
Enhanced Aqueous Solubility: Poor solubility is a leading cause of failure in drug development. The polar oxygen atom and the compact, three-dimensional structure of the oxetane ring act as a potent hydrogen bond acceptor, often significantly increasing a molecule's aqueous solubility compared to its gem-dimethyl counterpart.[1][2]
-
Improved Metabolic Stability: The gem-dimethyl group is often susceptible to oxidative metabolism by cytochrome P450 enzymes. Replacing it with a more robust oxetane ring can block this metabolic pathway, thereby increasing the drug's half-life and bioavailability.[1][4]
-
Modulation of Lipophilicity: While the gem-dimethyl group invariably increases lipophilicity, the oxetane is considered lipophilicity-neutral or can even reduce it, providing a tool to fine-tune the clogP of a molecule without sacrificing steric bulk.[1][4]
-
Basicity Reduction: The oxetane ring is electron-withdrawing. When placed adjacent to a basic nitrogen atom (a common feature in many drugs), it can lower the amine's pKa.[4][13] This subtle modulation can be advantageous for reducing off-target effects associated with high basicity and improving cell permeability.
| Property | gem-Dimethyl Group | Carbonyl Group | Oxetane Moiety | Rationale for Improvement |
| Aqueous Solubility | Decreases | Variable | Increases | Acts as a polar H-bond acceptor.[1][2] |
| Metabolic Stability | Often labile (oxidation) | Often labile (reduction) | Generally Increased | More resistant to CYP-mediated oxidation.[1][4] |
| Lipophilicity (clogP) | Increases | Variable | Neutral / Decreases | Balances steric bulk with polarity.[1][4] |
| Adjacent Amine pKa | No significant effect | Decreases (amide) | Decreases | Inductive electron-withdrawing effect.[4] |
| Molecular Shape | Tetrahedral (sp³) | Planar (sp²) | Puckered 3D (sp³) | Introduces sp³ character, reducing planarity.[1][2] |
Table 1: Comparison of the physicochemical impact of oxetane as a bioisostere.
The most prominent examples of oxetanes in approved pharmaceuticals are the taxane family of anti-cancer agents, including Paclitaxel (Taxol®) , Docetaxel (Taxotere®) , and Cabazitaxel (Jevtana®) .[4][14] In these complex natural products, the oxetane ring is crucial for rigidifying the molecular structure and for hydrogen bonding interactions within the biological target, demonstrating its vital role in achieving high potency.[6]
Part 4: The Modern Synthetic Toolbox
The growing demand for oxetanes in drug discovery has spurred the development of novel and more efficient synthetic strategies that overcome the limitations of classical methods.
Figure 3: Overview of major synthetic strategies for the construction of the oxetane ring.
Modern synthetic chemistry has introduced a variety of powerful techniques:
-
Lewis Acid-Catalyzed [2+2] Cycloadditions: As an alternative to photochemical methods, Lewis acids can be used to catalyze the formal [2+2] cycloaddition of carbonyls and alkenes, often proceeding under milder conditions.[5] The development of chiral Lewis acids has also enabled enantioselective syntheses of oxetanes.[5][6]
-
Ring Expansion and Contraction: Though less common, strategies involving the ring expansion of highly strained epoxides or the ring contraction of functionalized five-membered rings (like γ-lactones) represent viable alternative pathways to the oxetane core.[3][6]
-
Direct C-H Functionalization: Cutting-edge methodologies now allow for the synthesis of oxetanes directly from simple, unactivated alcohols.[3] These reactions, often involving photoredox catalysis, generate radical intermediates that cyclize to form the oxetane ring, bypassing the need for pre-functionalization of the substrate and significantly improving step-economy.[3]
Conclusion
The journey of the oxetane ring from its discovery by Reboul to its current status as a "rising star" in drug discovery is a testament to the continuous evolution of synthetic chemistry and medicinal science.[2] The foundational Williamson ether synthesis and the Paternò–Büchi reaction provided the initial chemical language to describe and build these molecules. However, it was the recognition of the oxetane's unique ability to enhance the physicochemical properties of drug candidates that truly propelled it into the mainstream. Today, armed with a diverse and sophisticated synthetic toolbox that includes powerful catalytic and C-H functionalization methods, researchers are better equipped than ever to harness the full potential of this small but powerful heterocycle, paving the way for the next generation of innovative therapeutics.
References
-
Title: Visible-Light-Enabled Paternò–Büchi Reaction via Triplet Energy Transfer for the Synthesis of Oxetanes Source: Organic Letters - ACS Publications URL: [Link]
-
Title: Oxetanes: formation, reactivity and total syntheses of natural products Source: Beilstein Journal of Organic Chemistry URL: [Link]
-
Title: Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives Source: Chemical Communications (RSC Publishing) URL: [Link]
-
Title: Synthesis of oxetanes Source: Organic Chemistry Portal URL: [Link]
-
Title: Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Source: Chemical Reviews - ACS Publications URL: [Link]
-
Title: Oxetane Synthesis via Alcohol C–H Functionalization Source: ACS Publications URL: [Link]
-
Title: An Exploration of Oxetanes: Synthesis and Relevance Source: Denmark Group Meeting Presentation URL: [Link]
-
Title: Oxetanes: formation, reactivity and total syntheses of natural products Source: PMC - NIH URL: [Link]
-
Title: Oxetane - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Williamson ether synthesis - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Williamson Ether Synthesis Reaction Mechanism Source: YouTube URL: [Link]
-
Title: Preparation of Oxetane Source: YouTube URL: [Link]
-
Title: Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks Source: ChemRxiv URL: [Link]
-
Title: Oxetane Presentation.pptx Source: The Dong Group URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Oxetane Building Blocks: Essential Guide for Modern Drug Discovery - AiFChem [aifchem.com]
- 3. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 6. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06459F [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Oxetane synthesis [organic-chemistry.org]
- 13. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
- 14. chemrxiv.org [chemrxiv.org]
3,3-Bis(bromomethyl)oxetane (BBMO): Structural Dynamics, Reactivity, and Energetic Precursor Protocols
Topic: Theoretical & Applied Studies on 3,3-Bis(bromomethyl)oxetane (BBMO) Content Type: Technical Whitepaper / Research Protocol Audience: Polymer Chemists, Energetic Materials Scientists, Computational Chemists[1]
Executive Summary
3,3-Bis(bromomethyl)oxetane (BBMO, CAS: 2402-83-7) represents a critical intermediate in the synthesis of high-energy dense materials (HEDM).[1] While primarily known as the precursor to the energetic binder Poly(BAMO), the monomer itself offers a unique case study in strained heterocyclic chemistry. This guide synthesizes theoretical electronic structure methods with practical polymerization protocols, providing a roadmap for researchers investigating cationic ring-opening polymerization (CROP) mechanisms and vibrational spectroscopy assignments.[1]
Molecular Architecture & Electronic Structure
Geometrical Constraints and Ring Strain
The oxetane ring is a four-membered ether characterized by significant angular strain (~106 kJ/mol).[1][2] Unlike the planar parent oxetane, 3,3-disubstituted derivatives like BBMO often adopt a puckered conformation (
-
Symmetry Point Group:
(Planar transition state) (Puckered ground state).[1] -
Key Structural Parameters (Theoretical B3LYP/6-311G**):
Frontier Molecular Orbitals (FMO)
The reactivity of BBMO in cationic polymerization is dictated by the availability of the oxygen lone pair (HOMO) and the accessibility of the ring antibonding orbitals (LUMO) for nucleophilic attack.
-
HOMO: Localized primarily on the ether oxygen (
), acting as the Lewis base site for initiator coordination. -
LUMO: Characterized by
character across the C-O bonds, facilitating ring opening upon oxonium formation.[1]
Vibrational Spectroscopy & Assignment
Accurate assignment of vibrational bands is essential for monitoring polymerization kinetics (disappearance of the ring).
Table 1: Diagnostic Vibrational Bands (Theoretical vs. Experimental)
| Mode Description | Symmetry ( | Approx. Freq ( | Intensity | Diagnostic Value |
| Ring Breathing (Sym) | 980 - 1000 | Strong | Primary Indicator. Disappears upon ring opening.[1] | |
| C-O-C Asym Stretch | 830 - 850 | Medium | Monitor for ether backbone integrity.[1] | |
| C-Br Stretch | 550 - 650 | Strong | Remains largely unchanged during polymerization.[1] | |
| CH₂ Scissoring | 1450 - 1470 | Medium | Baseline reference.[1] |
Technical Insight: The "Ring Breathing" mode at ~990
is the most sensitive probe for real-time FTIR monitoring of the CROP reaction. As the polymer forms, this sharp band collapses into a broad ether stretch typical of the linear polyether chain.
Reaction Mechanism: Cationic Ring-Opening Polymerization (CROP)[1]
The conversion of BBMO to Poly(BBMO) proceeds via an Activated Monomer (AM) or Active Chain End (ACE) mechanism, typically catalyzed by Lewis acids (
Mechanistic Pathway
-
Initiation: The Lewis acid coordinates with the oxetane oxygen, forming a secondary oxonium ion.[1]
-
Propagation: A second monomer attacks the
-carbon of the oxonium, opening the ring and regenerating the charge on the new monomer (Tertiary Oxonium Ion). -
Termination/Transfer: Intramolecular back-biting can lead to cyclic oligomers (Crown Ether analogs), or transfer to polymer can cause branching.[1]
Visualization: CROP Pathway
Figure 1: Cationic Ring-Opening Polymerization (CROP) mechanism for BBMO.[1] Note the competition between linear propagation and cyclic oligomerization.
Energetic Precursor Transformation (BBMO BAMO)
The industrial relevance of BBMO lies in its conversion to 3,3-bis(azidomethyl)oxetane (BAMO), a high-energy binder component.[1]
-
Reaction Type:
Nucleophilic Substitution.[1] -
Reagents: Sodium Azide (
) in polar aprotic solvent (DMSO or DMF). -
Thermodynamic Driver: The high enthalpy of formation of the azide group (+
) coupled with the stability of the leaving bromide. -
Critical Safety Note: While BBMO is stable, the product BAMO and the intermediate reaction mixture are energetic materials . Azide substitution should be performed with blast shielding and strict temperature control (< 90°C) to prevent thermal runaway.[1]
Experimental & Computational Protocols
Protocol A: Computational Study (DFT)
To validate experimental spectra or predict reactivity ratios, follow this standardized workflow.
-
Geometry Optimization:
-
Frequency Calculation:
-
Verify stationary point (0 imaginary frequencies).[1]
-
Apply scaling factor (approx 0.967 for B3LYP) to align with experimental IR.
-
-
NBO Analysis:
-
Calculate Natural Bond Orbital (NBO) charges to determine the electrophilicity of the
-carbons.
-
Visualization: Computational Workflow
Figure 2: Standardized DFT workflow for characterizing strained oxetane derivatives.
Protocol B: Polymerization (Lab Scale)
Objective: Synthesis of Poly(BBMO) (
-
Purification: BBMO monomer must be dried over
and distilled under reduced pressure.[1] Water acts as a chain transfer agent, killing molecular weight.[1] -
Initiator Prep: Prepare
solution in dry DCM. -
Reaction:
-
Cool monomer solution (in DCM) to 0°C.
-
Add initiator dropwise under
atmosphere.[1] -
Stir for 24 hours at room temperature.
-
-
Quenching: Terminate with ammoniacal methanol.
-
Isolation: Precipitate in cold methanol.
-
Characterization:
-NMR (check for disappearance of ring protons at 4.4-4.6 ppm).
References
-
Cationic Ring-Opening Polymerization of Oxetanes. Source: Aston Research Explorer.[1] URL:[Link]
-
Synthesis and Characterization of Energetic Oxetane Derivatives. Source: University of Munich (Dissertation).[1] URL:[Link]
-
Vibrational Spectra and Structure of Oxetane (General Reference). Source: ResearchGate (J. Mol.[1][3] Struct.). URL:[Link]
-
Energetic Polymers and Plasticisers (BAMO/AMMO). Source: DTIC (Defense Technical Information Center).[1] URL:[Link][1]
-
3,3-Bis(bromomethyl)oxetane Product Data. Source: PubChem (NIH).[1] URL:[Link][1]
Sources
Strategic Guide: Quantum Chemical Calculations for Oxetane Derivatives in Drug Discovery
Executive Summary
The oxetane moiety (1,3-epoxypropane) has emerged as a privileged motif in modern medicinal chemistry, primarily championed by the Carreira group and industrial adopters. It serves as a potent bioisostere for gem-dimethyl groups and carbonyl functionalities, often resolving critical "molecular obesity" issues by reducing lipophilicity (LogP) and enhancing metabolic stability without altering the core pharmacophore volume.
This guide provides a rigorous computational framework for modeling oxetane derivatives. It moves beyond standard protocols to address the specific challenges of this strained four-membered ring, including puckering potentials, basicity modulation, and ring-opening liabilities.
The Oxetane Motif: Physicochemical Drivers
Before initiating calculations, one must understand why oxetanes are deployed. The substitution of a gem-dimethyl group with an oxetane ring typically results in:
-
Lipophilicity Modulation: Reduction in LogP/LogD (often
LogP -1.0 to -1.5). -
Solubility Enhancement: Increased aqueous solubility due to the exposed ether oxygen acting as a hydrogen bond acceptor (HBA).
-
Conformational Locking: The ring constrains the vector of substituents, often reducing the entropic penalty of binding.
Comparative Properties Table
| Property | gem-Dimethyl | Oxetane | Computational Focus |
| Hybridization | Distorted | Bond angles < 90° require accurate basis sets. | |
| H-Bonding | None | H-Bond Acceptor | Interaction energy with water ( |
| Ring Strain | N/A | ~26 kcal/mol | Ring-opening susceptibility (Transition State analysis). |
| Dipole | Low | High (~2.0 D) | Solvation energy ( |
Computational Framework & Methodology
Level of Theory Selection
Oxetanes possess significant ring strain (~110 kJ/mol). Standard force fields (MM) often fail to capture the subtle electronic effects of 3,3-disubstitution. Density Functional Theory (DFT) is the minimum standard.
-
Geometry Optimization:
-
Recommended:B3LYP-D3(BJ) or
B97X-D . -
Reasoning: The "D3" or "D" dispersion corrections are critical. While oxetane itself is small, the attractive dispersion forces between 3,3-substituents and the ring oxygens (or adjacent scaffolds) dictate the puckering conformation.
-
-
Energy & Properties:
-
Recommended:M06-2X .
-
Reasoning: This Minnesota functional is heavily parameterized for main-group thermochemistry and non-covalent interactions, yielding superior accuracy for pKa and barrier height calculations compared to B3LYP.
-
Basis Sets
-
Screening: 6-31G(d) – Sufficient for initial conformational searching.
-
Production: def2-TZVP or 6-311+G(2d,p) – The "plus" diffuse functions are mandatory for describing the lone pairs on the oxetane oxygen, which are critical for H-bonding and basicity predictions.
Solvation Models
-
SMD (Solvation Model based on Density): Preferred over CPCM or IEFPCM for calculating
and pKa, as it accounts for non-electrostatic terms (cavitation, dispersion) more accurately.
Workflow Visualization
The following diagram outlines the decision tree for characterizing a new oxetane scaffold.
Caption: Integrated computational workflow for oxetane characterization, ensuring geometric stability before expensive property calculations.
Critical Calculation Protocols
Basicity (pKa) Prediction
Oxetanes are less basic than acyclic ethers but can influence the pKa of nearby amines (e.g., in 3-aminooxetanes).
The Protocol (Isodesmic Scheme):
Direct calculation of pKa is error-prone. Use an isodesmic proton exchange reaction with a reference base (
-
Optimize all four species (Acid/Base forms of Oxetane and Reference) at M06-2X/6-311+G(d,p) in gas phase.
-
Calculate Free Energy in solution using SMD (e.g., water).
-
Calculate
: -
Derive pKa :
Note: At 298K, kcal/mol.
Metabolic Stability & Reactivity
Oxetanes are generally stable, but 3,3-disubstitution is crucial to prevent ring opening.[1][2]
Pathway A: P450 Oxidation (H-Abstraction)
To predict the Site of Metabolism (SOM), calculate the Bond Dissociation Energy (BDE) for the
-
Protocol: Calculate the enthalpy of the neutral molecule and the radical species (after H-removal). Lower BDE = Higher metabolic liability.
-
Insight: Oxetane C-H bonds are stronger than typical ether C-H bonds due to the s-character increase in the C-H bond (a consequence of ring strain).
Pathway B: Acid-Catalyzed Ring Opening This is the primary chemical instability risk.
-
Protocol: Locate the Transition State (TS) for the nucleophilic attack of water on the protonated oxetane.
-
Metric: A barrier (
) < 20 kcal/mol suggests instability in acidic media (e.g., stomach pH).
Conformational Puckering
The oxetane ring is not perfectly flat. It exists in a shallow potential well.
-
Analysis: Perform a relaxed potential energy surface (PES) scan of the O-C-C-C dihedral angle.
-
Relevance: 3,3-substitution patterns can lock the ring into a specific pucker, directing the vectors of the substituents. This "vector alignment" is critical for fitting into protein binding pockets.
Metabolic Fate Visualization
Understanding the dual metabolic risks is vital for drug design.[3]
Caption: Dual metabolic liabilities: Oxidative H-abstraction (top) and hydrolytic ring opening (bottom).
References
-
Wuitschik, G., et al. (2010).[4] Oxetanes in Drug Discovery: Structural and Synthetic Insights. Angewandte Chemie International Edition, 49(48), 8979–8983. Link
-
Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[3][5] Angewandte Chemie International Edition, 49(21), 3524–3529. Link
-
Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. Journal of Physical Chemistry B, 113(18), 6378–6396. Link
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Bull, J. A., et al. (2016). Exploiting the Oxetane Ring in Drug Discovery.[3][5][6][7] Chemical Reviews, 116(19), 12150–12233. Link
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An In-Depth Technical Guide to the Safe Handling, and Toxicity of 3,3-Bis(bromomethyl)oxetane
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3-Bis(bromomethyl)oxetane is a versatile bifunctional building block increasingly utilized in medicinal chemistry and materials science.[1] Its strained oxetane ring and two reactive bromomethyl groups make it a valuable precursor for synthesizing complex molecules, including spirocyclic compounds that are of growing interest in drug discovery.[2][3][4] The incorporation of the oxetane motif can improve physicochemical properties of drug candidates, such as solubility and metabolic stability.[5] However, the inherent reactivity of this compound also necessitates a thorough understanding of its potential hazards to ensure safe handling in a laboratory setting. This guide provides a comprehensive overview of the safety, handling, and toxicity of 3,3-Bis(bromomethyl)oxetane, grounded in available data and established principles of chemical safety.
Chemical and Physical Properties
A clear understanding of the physical properties of a compound is the foundation of its safe handling.
| Property | Value | Source |
| Chemical Formula | C₅H₈Br₂O | [6] |
| Molecular Weight | 243.92 g/mol | [6] |
| CAS Number | 2402-83-7 | [6] |
| Appearance | Colorless liquid or solid | [7] |
| Melting Point | 25°C | [8] |
| Boiling Point | 125°C (at 23 Torr) | [8] |
| Density | 1.83 g/cm³ (at 25°C) | [8] |
| Solubility | Sparingly soluble in chloroform, slightly soluble in methanol. | [8] |
Hazard Identification and Toxicity
While some safety data sheets may present conflicting information, a comprehensive evaluation of available data indicates that 3,3-Bis(bromomethyl)oxetane should be handled as a hazardous substance.
Acute Toxicity:
The primary acute health effect is toxicity upon ingestion. It is also classified as a skin and eye irritant.[9]
-
Oral: Harmful if swallowed. The oral LD50 in rats is reported to be 250 mg/kg. This value places it in a category of moderate acute toxicity.
-
Inhalation: May cause respiratory irritation.[9] It is important to handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhaling vapors or aerosols.
-
Eye Contact: Causes serious eye irritation.[9] Appropriate eye protection is mandatory when handling this substance.
Chronic Toxicity:
Specific long-term toxicity studies on 3,3-Bis(bromomethyl)oxetane are not available in the public domain. However, it is a member of the organobromine class of compounds. Some brominated compounds, particularly brominated flame retardants, have been associated with adverse health effects, including endocrine disruption and neurodevelopmental disorders, due to their persistence and bioaccumulation potential.[2][8][10] While the risk profile of this specific compound is not fully characterized, a cautious approach is warranted for repeated or long-term exposure.[11][12][13]
Reactivity and Hazardous Reactions
The reactivity of 3,3-Bis(bromomethyl)oxetane is largely dictated by the strained oxetane ring and the two bromomethyl functional groups.
-
Ring-Opening Reactions: The oxetane ring is susceptible to ring-opening under acidic conditions.[14] Contact with strong acids should be avoided as it can lead to uncontrolled reactions and the formation of unknown byproducts.
-
Cationic Polymerization: Oxetanes can undergo cationic ring-opening polymerization, which can be initiated by Lewis acids or other cationic initiators. This reaction can be exothermic and, if uncontrolled, may lead to a hazardous runaway polymerization. It is crucial to avoid contact with substances that can initiate this process.
-
Incompatible Materials: In addition to strong acids, this compound should be kept away from strong oxidizing agents and water, as it may be moisture-sensitive.[9]
-
Thermal Decomposition: Specific data on the thermal decomposition products of 3,3-Bis(bromomethyl)oxetane are not available. However, based on its structure, thermal decomposition is expected to release toxic and corrosive fumes, including hydrogen bromide, carbon monoxide, and carbon dioxide. In the event of a fire, self-contained breathing apparatus should be worn.
Safe Handling and Storage
A systematic approach to safe handling is crucial to minimize exposure and prevent accidents.
Engineering Controls:
The primary line of defense is to handle 3,3-Bis(bromomethyl)oxetane in a well-maintained chemical fume hood to control exposure to vapors and potential aerosols. Eyewash stations and safety showers should be readily accessible in the immediate work area.
Personal Protective Equipment (PPE):
The following PPE should be worn at all times when handling this compound:
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should also be worn if there is a risk of splashing.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, should be worn. Gloves should be inspected for any signs of degradation before use and disposed of properly after handling the compound.
-
Skin and Body Protection: A lab coat should be worn to protect street clothing. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron is recommended.
-
Respiratory Protection: If working outside of a fume hood is unavoidable, a properly fitted respirator with an appropriate cartridge for organic vapors should be used.
Storage:
Proper storage is essential to maintain the integrity of the compound and prevent hazardous reactions.
-
Temperature: Store in a cool, refrigerated place.[6]
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent degradation from moisture and air.
-
Container: Keep the container tightly closed.
-
Segregation: Store away from incompatible materials, particularly strong acids and oxidizing agents.
Emergency Procedures
First Aid Measures:
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
-
If on Skin: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[9]
-
If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
If in Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Spill Response Protocol:
In the event of a spill, the following step-by-step procedure should be followed:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Assess the Spill: Determine the extent of the spill. For large spills, or if you are not trained or equipped to handle the spill, evacuate the laboratory and contact your institution's emergency response team.
-
Don Appropriate PPE: Before attempting to clean up a small spill, don the appropriate PPE as outlined above.
-
Contain the Spill: For liquid spills, create a dike around the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.
-
Neutralize and Absorb: Due to the bromine content, a 5-10% solution of sodium thiosulfate can be carefully applied to the spill to neutralize the reactive bromine species. After neutralization, absorb the material with an inert absorbent.
-
Collect Waste: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.
-
Decontaminate the Area: Wipe down the spill area with a detergent and water solution.
-
Dispose of Waste: All contaminated materials, including PPE, should be placed in a sealed container and disposed of as hazardous waste according to institutional and local regulations.
Experimental Workflow Diagrams
Hierarchy of Controls for Handling 3,3-Bis(bromomethyl)oxetane
Caption: Hierarchy of controls for minimizing risk when working with 3,3-Bis(bromomethyl)oxetane.
Spill Response Workflow
Caption: Step-by-step workflow for responding to a 3,3-Bis(bromomethyl)oxetane spill.
Disposal
All waste containing 3,3-Bis(bromomethyl)oxetane, including reaction residues, contaminated materials, and cleaning supplies, must be treated as hazardous waste. It should be collected in a clearly labeled, sealed, and appropriate container. Disposal must be carried out in accordance with all local, state, and federal regulations. Consult your institution's environmental health and safety department for specific guidance on waste disposal procedures.
Conclusion
3,3-Bis(bromomethyl)oxetane is a valuable reagent with significant potential in scientific research and development. However, its safe use hinges on a comprehensive understanding of its hazards and the implementation of robust safety protocols. By adhering to the guidelines outlined in this document, researchers can mitigate the risks associated with this compound and conduct their work in a safe and responsible manner.
References
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Feiteiro, J., Mariana, M., & Cairrão, E. (2021). Health toxicity effects of brominated flame retardants: From environmental to human exposure. Environmental Pollution, 285, 117475. [Link]
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EFSA Panel on Contaminants in the Food Chain (CONTAM). (2021). Risks to human and animal health from the presence of bromide in food and feed. EFSA Journal, 19(5), e06520. [Link]
-
Aston University. Cationic ring opening polymerisation (CROP) of oxetane and its derivatives using oxonium derived initiators. [Link]
-
Kim, Y., & Kim, S. (2014). Health consequences of exposure to brominated flame retardants: a systematic review. Chemosphere, 106, 1-19. [Link]
-
ResearchGate. Mammalian Toxicity of Organic Compounds of Bromine and Iodine. [Link]
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Wuitschik, G., et al. (2021). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 64(17), 12337-12373. [Link]
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Toagosei Co., Ltd. Oxetanes: Curing Properties in Photo-Cationic Polymerization. [Link]
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Galijatovic, A., et al. (2016). Role of chronic toxicology studies in revealing new toxicities. Regulatory Toxicology and Pharmacology, 81, 149-157. [Link]
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NILU. EMERGING “NEW” BROMINATED FLAME RETARDANTS IN FLAME RETARDED PRODUCTS AND THE ENVIRONMENT. [Link]
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The Journal of Organic Chemistry. (1957). Volume 22, Issue 9. [Link]
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Regulations.gov. "Chronic Toxicity Studies". [Link]
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Science of Synthesis. (2010). 40.1 Amino Compounds. [Link]
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RadTech. Cationic Photopolymerization of 3- Benzyloxymethyl -3-ethyl-oxetane. [Link]
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AltTox.org. Toxicity studies: Chronic for nonclinical research. [Link]
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Royal Society of Chemistry. The NIR-sensitized cationic photopolymerization of oxetanes in combination with epoxide and acrylate monomers. [Link]
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Springer. Defense Industries: Science and Technology Related to Security: Impact of Conventional Munitions on Environment and Population. [Link]
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Science.gov. methanol 1-propanol 2-propanol: Topics by Science.gov. [Link]
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Science.gov. bis 2-ethylhexyl sulfosuccinate: Topics by Science.gov. [Link]
- Google Patents. US2895931A - Method for preparation of 3,3-disubstituted oxetane polymers.
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Royal Society of Chemistry. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. [Link]
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ChemRxiv. Synthesis, Physicochemical and Computational Analysis of Tris(fluoromethyl)alkyl Building Blocks. [Link]
-
MDPI. Energetic Polyoxetanes as High-Performance Binders for Energetic Composites: A Critical Review. [Link]
-
ChemRxiv. Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. [Link]
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Methodological & Application
Synthesis of 3,3-Bis(bromomethyl)oxetane from 2,2-bis(bromomethyl)-3-bromo-1-propanol
Application Notes & Protocols for the Synthesis of 3,3-Bis(bromomethyl)oxetane
Abstract: This document provides a comprehensive guide for the synthesis of 3,3-bis(bromomethyl)oxetane, a valuable building block in medicinal chemistry and materials science.[1][2] The protocol details the intramolecular cyclization of 2,2-bis(bromomethyl)-3-bromo-1-propanol via a Williamson ether synthesis. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a validated step-by-step protocol, safety considerations, and characterization methods.
Scientific Principles and Mechanistic Overview
The synthesis of 3,3-bis(bromomethyl)oxetane from 2,2-bis(bromomethyl)-3-bromo-1-propanol is a classic example of an intramolecular Williamson ether synthesis.[3][4] This reaction is a cornerstone of organic chemistry for the formation of ethers and is particularly effective for constructing cyclic ethers from halohydrins.
1.1. The Intramolecular Williamson Ether Synthesis
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism occurring within a single molecule.[3][5] The core transformation involves two key steps:
-
Deprotonation: The process is initiated by a base, which deprotonates the hydroxyl (-OH) group of the starting material, 2,2-bis(bromomethyl)-3-bromo-1-propanol. This creates a highly nucleophilic alkoxide ion. The choice of base is critical; a strong, non-nucleophilic base is preferred to prevent side reactions. Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly employed.
-
Intramolecular SN2 Cyclization: The newly formed alkoxide attacks one of the primary carbons bearing a bromine atom. This "backside attack" displaces the bromide leaving group in a concerted step, resulting in the formation of the strained four-membered oxetane ring.[3][6] This specific cyclization is classified as a 4-exo-tet reaction, which, while kinetically less favored than the formation of five- or six-membered rings, is an effective method for synthesizing oxetanes.[7]
1.2. Causality in Experimental Design
-
Choice of Starting Material: 2,2-bis(bromomethyl)-3-bromo-1-propanol is an ideal precursor. It contains a primary alcohol that can be readily deprotonated and three primary alkyl bromides. The gem-disubstitution at the C2 position (the two bromomethyl groups) facilitates the ring closure by promoting a favorable conformation for the intramolecular attack, an effect known as the Thorpe-Ingold effect.
-
Solvent Selection: Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are typically used. These solvents effectively solvate the cation of the base (e.g., Na⁺) while not interfering with the nucleophilicity of the alkoxide, thereby accelerating the SN2 reaction.
-
Temperature Control: The reaction is often performed at room temperature or with gentle heating. While higher temperatures can increase the reaction rate, they may also promote side reactions such as elimination or intermolecular etherification.
1.3. Mechanistic Diagram
Caption: Reaction mechanism for the synthesis of 3,3-bis(bromomethyl)oxetane.
Quantitative Data Summary
| Reagent/Parameter | Molecular Weight ( g/mol ) | Amount (moles) | Amount (grams/mL) | Notes |
| 2,2-bis(bromomethyl)-3-bromo-1-propanol | 324.83[8] | 1.0 eq | (User Defined) | Starting material. |
| Sodium Hydride (60% dispersion in oil) | 24.00 | 1.2 eq | (Calculated) | Base; handle with extreme care. |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | - | (User Defined) | Solvent; ensure dryness. |
| Reaction Temperature | - | - | 25-40 °C | Gentle heating may be required. |
| Reaction Time | - | - | 4-12 hours | Monitor by TLC. |
| Expected Yield | 243.92[9][10] | - | 60-75% | Varies based on scale and purity. |
Detailed Experimental Protocol
3.1. Materials and Equipment
-
Reagents: 2,2-bis(bromomethyl)-3-bromo-1-propanol (CAS: 1522-92-5/36483-57-5)[8], Sodium Hydride (60% dispersion in mineral oil, CAS: 7646-69-7), Anhydrous Tetrahydrofuran (THF), Diethyl Ether, Saturated Aqueous Ammonium Chloride (NH₄Cl), Saturated Aqueous Sodium Chloride (Brine), Anhydrous Magnesium Sulfate (MgSO₄), Silica Gel (for column chromatography), Hexanes, and Ethyl Acetate.
-
Equipment: Round-bottom flask, magnetic stirrer and stir bar, heating mantle with temperature controller, condenser, nitrogen/argon inlet, addition funnel, TLC plates and chamber, rotary evaporator, column chromatography setup, standard laboratory glassware.
3.2. Critical Safety Precautions
-
2,2-bis(bromomethyl)-3-bromo-1-propanol (TBNPA): This compound is a suspected carcinogen and causes skin and serious eye irritation.[11] It is also harmful if swallowed.[11] Handle only in a certified chemical fume hood.
-
Sodium Hydride (NaH): NaH is a highly flammable solid that reacts violently with water to produce flammable hydrogen gas. Use under an inert atmosphere (nitrogen or argon) and handle with extreme care. Quench any residual NaH carefully.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields or goggles, and appropriate chemical-resistant gloves (e.g., nitrile).
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.[12]
3.3. Step-by-Step Synthesis Procedure
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, a nitrogen inlet, and a rubber septum. Place the entire setup under a positive pressure of nitrogen or argon.
-
Reagent Addition: In the flask, suspend sodium hydride (1.2 equivalents) in anhydrous THF.
-
Substrate Addition: Dissolve 2,2-bis(bromomethyl)-3-bromo-1-propanol (1.0 equivalent) in a separate flask with anhydrous THF. Transfer this solution to an addition funnel and add it dropwise to the stirred NaH suspension at 0 °C (ice bath). Hydrogen gas will evolve; ensure proper ventilation to a fume hood.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Gentle heating to 40 °C may be necessary to drive the reaction to completion.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture (e.g., 9:1 v/v). The disappearance of the starting material spot indicates the reaction is complete. This typically takes 4-12 hours.
-
Quenching: Once complete, cool the reaction mixture back to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution until gas evolution ceases.
-
Workup: Transfer the mixture to a separatory funnel. Add diethyl ether and water. Shake and separate the layers. Wash the organic layer sequentially with water and then saturated brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
3.4. Purification Protocol
The crude product is typically purified by flash column chromatography on silica gel.
-
Slurry and Load: Adsorb the crude oil onto a small amount of silica gel and load it onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 5-10% ethyl acetate).
-
Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.
-
Final Concentration: Remove the solvent from the combined pure fractions under reduced pressure to yield 3,3-bis(bromomethyl)oxetane as a solid or oil.
3.5. Analytical Characterization
-
¹H NMR Spectroscopy: The identity and purity of the product should be confirmed by ¹H NMR. The spectrum should show two characteristic singlets: one for the two bromomethyl (-CH₂Br) groups and another for the four methylene protons (-CH₂) of the oxetane ring.
-
Mass Spectrometry: Confirm the molecular weight of the product (243.92 g/mol ).[9][10] The mass spectrum should show a characteristic isotopic pattern for a molecule containing two bromine atoms.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of 3,3-bis(bromomethyl)oxetane.
Troubleshooting and Field-Proven Insights
-
Low Yield:
-
Cause: Incomplete reaction or presence of moisture. The starting material, TBNPA, can decompose under aqueous basic conditions.[13]
-
Solution: Ensure all glassware is oven-dried and the reaction is run under a strictly inert atmosphere. Use freshly opened, high-quality anhydrous solvents.
-
-
Side Products:
-
Cause: Intermolecular reaction can lead to dimer or polymer formation, especially at higher concentrations.
-
Solution: Use high dilution conditions by adding the substrate solution slowly to the base suspension. This favors the intramolecular cyclization over intermolecular reactions.
-
-
Reaction Stalls:
-
Cause: Insufficiently active base or low temperature.
-
Solution: Use fresh NaH. If the reaction is slow at room temperature, gently heat to ~40 °C while continuing to monitor by TLC.
-
-
Purification Issues:
-
Cause: The product may co-elute with impurities.
-
Solution: Careful optimization of the eluent system for column chromatography is key. A shallow gradient can improve separation. If the product is a solid, recrystallization may be an alternative purification method.
-
References
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- PrepChem.com. (n.d.). Synthesis of 3,3-Bis(methoxyethoxymethyl)oxetane (BMEMO).
- Wikipedia. (2023, December 29). Williamson ether synthesis.
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- ChemRxiv. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks.
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- Sigma-Aldrich. (n.d.). 3,3-Bis(bromomethyl)oxetane.
- ACS Publications. (2023). Oxetane Synthesis via Alcohol C–H Functionalization.
- Master Organic Chemistry. (2015). Intramolecular Williamson Ether Synthesis.
- PubChem. (n.d.). Oxetane, 3,3-bis(bromomethyl)-.
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- Organic Chemistry Portal. (n.d.). Synthesis of oxetanes.
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- Sigma-Aldrich. (n.d.). 3,3-Bis(bromomethyl)oxetane AldrichCPR.
- The Organic Chemistry Tutor. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism. YouTube.
- Fisher Scientific. (2009). 3-Bromo-1-propanol Safety Data Sheet.
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- PubMed. (2005). Chemical transformation of 3-bromo-2,2-bis(bromomethyl)-propanol under basic conditions.
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- Beilstein Journals. (n.d.). Oxetanes: formation, reactivity and total syntheses of natural products.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). 3-Bromo-2,2-Bis(bromomethyl)Propanol: Enhancing Material Safety and Chemical Synthesis.
- PubChem. (n.d.). 2,2-Bis(bromomethyl)-1,3-propanediol.
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Precision Engineering of Oxetane Scaffolds: Optimization of Intramolecular Williamson Ether Synthesis
Executive Summary
The oxetane ring has emerged as a high-value pharmacophore in modern drug discovery, primarily serving as a stable, polar bioisostere for gem-dimethyl and carbonyl groups. Despite its utility, the formation of the strained four-membered ether via Intramolecular Williamson Ether Synthesis presents significant kinetic and thermodynamic challenges, including competing Grob fragmentation and polymerization.
This Application Note provides a rigorous technical guide for synthesizing 3,3-disubstituted oxetanes—the most relevant motif for medicinal chemistry. We detail the mechanistic causality governing cyclization, provide a high-yield batch protocol, and introduce a continuous flow methodology for scalable production.
Strategic Value: The "Oxetane Effect"
In medicinal chemistry, the incorporation of an oxetane ring often imparts favorable physicochemical changes to a lead compound, a phenomenon termed the "Oxetane Effect" (Wuitschik et al., 2010).
| Property | Effect of Oxetane Substitution | Strategic Advantage |
| Lipophilicity | Reduces LogP/LogD | Improves solubility and metabolic stability compared to gem-dimethyl. |
| Basicity | Modulates pKa of adjacent amines | Reduces hERG liability; improves permeability. |
| Conformation | Rigidifies spiro-systems | Locks bioactive conformations; reduces entropic penalty of binding. |
Mechanistic Underpinnings[1]
The Kinetic Challenge (4-exo-tet)
According to Baldwin’s Rules for ring closure, the 4-exo-tet cyclization is electronically favored (orbital alignment is possible). However, it is kinetically slow due to the high ring strain of the oxetane product (~26 kcal/mol) compared to tetrahydrofurans (5-exo-tet) or epoxides (3-exo-tet).
The Gem-Dialkyl (Thorpe-Ingold) Effect
Successful synthesis of 3,3-disubstituted oxetanes relies heavily on the Thorpe-Ingold effect . Substituents at the C2 position of the 1,3-diol precursor compress the internal bond angle, forcing the reactive hydroxyl and leaving group closer together, thereby lowering the activation energy for cyclization.
Competing Pathways: Cyclization vs. Fragmentation
The primary failure mode in Williamson oxetane synthesis is Grob Fragmentation . If the sigma bond alignment allows, the base-mediated intermediate may collapse into an alkene and formaldehyde rather than cyclizing.
Figure 1: Mechanistic Divergence
The following diagram illustrates the competition between the desired
Caption: Pathway divergence in Williamson Ether Synthesis. 3,3-disubstitution favors the upper path (Cyclization) by restricting the conformer necessary for the lower path (Fragmentation).
Critical Parameters & Optimization
The choice of leaving group (LG) and base is critical to suppress fragmentation.
| Parameter | Recommendation | Rationale |
| Leaving Group | Tosylate (OTs) > Mesylate (OMs) > Bromide | OTs is a "harder" leaving group and less prone to competing elimination than halides in this specific scaffold. |
| Base | n-BuLi or NaH | n-BuLi (stoichiometric) at low temp allows rapid deprotonation without equilibrating conditions that favor fragmentation. |
| Solvent | THF (Anhydrous) | Promotes tight ion pairing (with Li+) which can stabilize the pre-cyclization conformer. |
| Temperature | Reflux (after deprotonation) | High energy is required to overcome the enthalpy of ring strain. |
Protocol 1: Batch Synthesis of 3,3-Disubstituted Oxetanes
Scope: Conversion of a 2,2-disubstituted-1,3-propanediol to the corresponding oxetane via a monotosylate intermediate.
Phase A: Selective Monotosylation
Note: Direct cyclization from the diol is difficult; isolation of the monotosylate is recommended for high purity.
-
Setup: Charge a flame-dried round-bottom flask with 2,2-disubstituted-1,3-propanediol (1.0 equiv) and anhydrous DCM (0.2 M).
-
Reagents: Add Et3N (1.5 equiv) and DMAP (0.1 equiv). Cool to 0 °C.
-
Addition: Dropwise add TsCl (1.0 equiv) dissolved in minimal DCM over 30 mins.
-
Critical: Stoichiometry control is vital to prevent bis-tosylation.
-
-
Workup: Stir at 0 °C for 2h. Quench with water.[1] Extract with DCM.[2] Purify via flash chromatography (Silica, Hex/EtOAc) to isolate the mono-tosylate .
Phase B: Cyclization (The Williamson Step)
-
Setup: Dissolve the mono-tosylate (1.0 equiv) in anhydrous THF (0.1 M) under Argon.
-
Deprotonation: Cool to -78 °C . Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise.
-
Why n-BuLi? It provides irreversible, rapid deprotonation. NaH (60% dispersion) can be used (at 0 °C) but often results in lower yields due to slower kinetics allowing side reactions.
-
-
Cyclization: Allow the reaction to warm to room temperature, then heat to reflux (66 °C) for 2–4 hours.
-
Monitoring: Monitor by TLC/LCMS. The tosylate spot should disappear.
-
-
Quench: Cool to 0 °C. Carefully quench with saturated NH4Cl .
-
Isolation: Extract with Et2O (avoid DCM if product is volatile). Wash with brine.[1] Dry over Na2SO4.[1]
-
Purification: Distillation (for volatile oxetanes) or Column Chromatography (neutral alumina is preferred over silica for acid-sensitive oxetanes).
Protocol 2: Continuous Flow Synthesis (Scalability Focus)
Rationale: Flow chemistry manages the safety profile of using strong bases and allows for precise residence time control to minimize polymerization of the strained ring.
Figure 2: Flow Reactor Configuration
Caption: Continuous flow setup for oxetane formation. The pressurized system allows superheating of THF to accelerate the slow 4-exo-tet kinetics.
Flow Protocol Steps:
-
Feed Preparation:
-
Feed A: Monotosylate precursor (0.5 M in anhydrous THF).
-
Feed B: NaHMDS (0.6 M in THF). Note: NaHMDS is preferred in flow over n-BuLi to prevent clogging from lithium salts.
-
-
Reactor Setup:
-
Coil: 10 mL PFA reactor coil.
-
Temperature: 80 °C (Pressurized).
-
Back Pressure: 100 psi (to prevent solvent boiling).
-
-
Execution:
-
Pump Feed A and Feed B at a 1:1.1 ratio into a T-mixer.
-
Residence time: Screen 10–30 minutes.
-
Quench inline with aqueous NH4Cl before the Back Pressure Regulator (BPR) to prevent salt precipitation at the outlet.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield / No Reaction | Incomplete deprotonation or insufficient heat. | Switch base to n-BuLi; increase reflux time; ensure anhydrous conditions. |
| Olefin Formation | Grob Fragmentation.[2] | Ensure C2 position is disubstituted (Thorpe-Ingold). Switch leaving group to Tosylate. Lower deprotonation temp to -78 °C. |
| Polymerization | Acidic impurities or excessive heat. | Use Neutral Alumina for purification. Add 1% Et3N to the eluent. |
| Hydrolysis | Wet solvent or poor quenching. | Distill THF over Na/Benzophenone. Ensure rapid phase separation after quench. |
References
-
Wuitschik, G., et al. (2010). "Oxetanes as promising modules in drug discovery." Angewandte Chemie International Edition.
-
Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of 3,3-Disubstituted Oxetanes." Organic Letters.
-
Baldwin, J. E. (1976). "Rules for ring closure." Journal of the Chemical Society, Chemical Communications.
-
Lombardo, M., et al. (2016). "Recent Advances in the Synthesis of Oxetanes." Current Organic Chemistry.
-
Pellissier, H. (2013). "Recent developments in the synthesis of oxetanes." Tetrahedron.
Sources
Application Notes & Protocols: Boron Trifluoride Etherate as a Catalyst in Oxetane Polymerization
Introduction: The Strategic Role of BF₃·OEt₂ in Polyether Synthesis
The cationic ring-opening polymerization (CROP) of oxetanes is a cornerstone for synthesizing advanced polyethers, which are integral to various applications, from energetic materials to biomedical devices. The choice of initiator is paramount in controlling the polymerization kinetics and the final properties of the polymer, such as molecular weight and dispersity. Boron trifluoride etherate (BF₃·OEt₂), a commercially available and easy-to-handle liquid Lewis acid, has emerged as a highly effective catalyst for these transformations.[1][2][3] Unlike its gaseous parent compound, BF₃, the etherate complex provides a more convenient and measurable source of the Lewis acid, enabling precise control over the initiation step.[2][4]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It elucidates the underlying scientific principles of BF₃·OEt₂-catalyzed oxetane polymerization, provides detailed and validated experimental protocols, and offers expert insights into troubleshooting and safety.
Part 1: Scientific Principles & Mechanism
The Mechanism of Cationic Ring-Opening Polymerization (CROP)
The polymerization of oxetanes using BF₃·OEt₂ proceeds via a cationic ring-opening mechanism. The process can be dissected into three primary phases: initiation, propagation, and termination. The Lewis acid character of the boron atom is the driving force behind the entire process.[5]
-
Initiation: The process begins with the coordination of the Lewis acid, BF₃, to the oxygen atom of the oxetane monomer. This coordination polarizes the C-O bond, rendering the ring highly susceptible to nucleophilic attack and forming a tertiary oxonium ion. For a more controlled initiation, a co-initiator, typically a proton source like water or an alcohol (e.g., butane-1,4-diol), is often used. The co-initiator is activated by BF₃·OEt₂ and then attacks an oxetane monomer, opening the ring and generating the initial active cationic center.[6] This "activated monomer" mechanism is crucial for achieving a narrow molecular weight distribution.
-
Propagation: The active cationic center at the end of the growing polymer chain is then successively attacked by the oxygen atom of incoming oxetane monomers. Each addition regenerates the active oxonium ion at the new chain end, allowing the polymer to grow. This step is typically rapid and is the primary phase of polymer chain growth.
-
Termination & Chain Transfer: Termination can occur through various pathways, including reaction with impurities or recombination with the counter-ion. Chain transfer, where the active center is transferred to another molecule (like a monomer, solvent, or polymer), can also limit the final molecular weight. Controlling temperature and purity is key to minimizing these side reactions.
Visualizing the Polymerization Pathway
The following diagram illustrates the key steps in the BF₃·OEt₂ catalyzed polymerization of an oxetane monomer, using a diol as a co-initiator.
Caption: CROP mechanism of oxetane with BF₃·OEt₂ and a diol co-initiator.
Part 2: Experimental Application & Protocols
This section provides a detailed, field-proven protocol for the polymerization of a substituted oxetane. The example uses 3-azidooxetane, a monomer relevant to energetic materials, but the principles are broadly applicable.[6]
Materials and Reagent Preparation
-
Monomer: 3-substituted oxetane (e.g., 3-azidooxetane). Must be purified by distillation under reduced pressure to remove impurities and water.
-
Initiator: Boron trifluoride etherate (BF₃·OEt₂). Should be freshly distilled under vacuum or sourced from a reputable supplier and handled under an inert atmosphere.[3]
-
Co-initiator (optional but recommended): Butane-1,4-diol (BDO). Distilled and stored over molecular sieves.
-
Solvent: Anhydrous dichloromethane (DCM). Purified using a solvent purification system or by distillation over calcium hydride.
-
Quenching Agent: Deionized water or methanol.
-
Inert Gas: Argon or Nitrogen (high purity).
Crucial Note on Purity: The success of cationic polymerization is highly sensitive to impurities, especially water.[5][7] Water can act as a co-initiator, leading to poor control over the polymerization process and a broad molecular weight distribution. All glassware must be oven-dried, and all reagents must be scrupulously dried before use.
Detailed Polymerization Protocol
-
System Setup: Assemble a Schlenk flask equipped with a magnetic stir bar. Flame-dry the flask under vacuum and backfill with inert gas (Argon or Nitrogen) three times. Maintain a positive pressure of inert gas throughout the experiment.
-
Initiator & Co-initiator Addition:
-
To the dried Schlenk flask, add anhydrous dichloromethane (DCM) via cannula or a gas-tight syringe.
-
Add the co-initiator, butane-1,4-diol (e.g., 0.05 equivalents relative to the monomer), using a microliter syringe.
-
Add the initiator, boron trifluoride etherate (e.g., 0.1 equivalents relative to the monomer), dropwise via a syringe while stirring.
-
Allow the initiator/co-initiator mixture to stir for 15 minutes at room temperature to ensure the formation of the initiating species.
-
-
Monomer Addition:
-
Prepare a solution of the purified oxetane monomer in anhydrous DCM.
-
Using a syringe pump, add the monomer solution to the vigorously stirring initiator mixture over a prolonged period (e.g., 2 hours). A slow addition rate is critical to maintain a low monomer concentration, which favors propagation over side reactions and helps control the exotherm.
-
-
Polymerization:
-
After the addition is complete, allow the reaction mixture to stir at a constant temperature (e.g., room temperature) for an extended period (e.g., 48 hours) to ensure high monomer conversion. The mixture may become more viscous as the polymer forms.
-
-
Quenching:
-
To terminate the polymerization, add a quenching agent like deionized water or methanol (e.g., 15 mL) to the reaction flask and stir vigorously for 10 minutes. This will neutralize the active cationic centers.
-
-
Purification & Isolation:
-
The polymer may precipitate or form a viscous layer. Decant the aqueous/solvent phase.
-
Wash the polymer multiple times with water to remove any remaining catalyst and unreacted monomer.
-
Dissolve the polymer in a suitable solvent (e.g., acetone or THF), and remove all volatiles under reduced pressure to yield the purified polymer.
-
Characterization
-
Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to confirm the structure of the resulting polyether and to determine monomer conversion.
-
Gel Permeation Chromatography (GPC): Analyze the molecular weight (Mn, Mw) and polydispersity index (PDI) of the polymer. A PDI close to 1.0 indicates a well-controlled polymerization.
Table of Experimental Parameters
The following table summarizes how key variables can be adjusted to target specific polymer properties.
| Parameter | Variable | Typical Range | Expected Outcome on Polymer Properties | Rationale |
| Monomer:Initiator Ratio | [M]/[I] | 50:1 to 500:1 | Higher ratio leads to higher molecular weight. | Fewer initiating sites mean each polymer chain grows longer. |
| Reaction Temperature | T (°C) | 0 to 40 °C | Lower temperature can reduce side reactions, potentially leading to a narrower PDI. | Reduces the rate of chain transfer and termination relative to propagation. |
| Monomer Addition Rate | mL/hour | Slow (e.g., over 2-4h) | Slow addition helps maintain control, leading to a narrower PDI. | Keeps monomer concentration low, favoring the "living" characteristics of the polymerization. |
| Co-initiator | [Co-I]/[I] | 1:2 to 1:1 | The presence of a diol co-initiator leads to more controlled initiation and can produce telechelic polymers. | Promotes a more uniform start to all polymer chains. |
Part 3: Troubleshooting & Expert Insights
Even with a robust protocol, challenges can arise. Understanding the causality behind these issues is key to resolving them.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Polymerization or Very Low Yield | 1. Moisture Contamination: BF₃·OEt₂ was hydrolyzed.[1][7]2. Impure Monomer: Inhibitors present in the monomer. | 1. Rigorously dry all glassware, solvents, and inert gas. Use freshly distilled BF₃·OEt₂.2. Purify the monomer by distillation immediately before use. |
| Broad Polydispersity (PDI > 1.5) | 1. Slow Initiation: Initiation rate is slower than propagation.2. Chain Transfer: Reactions with solvent or impurities.3. High Temperature: Increased rate of side reactions. | 1. Ensure rapid mixing upon monomer addition. Use a co-initiator like a diol to promote faster, more uniform initiation.2. Use a non-reactive solvent like DCM. Lower the reaction temperature. |
| Low Molecular Weight | 1. High Initiator Concentration: Too many chains initiated.2. Premature Termination: Reaction with impurities. | 1. Increase the monomer-to-initiator ratio ([M]/[I]).2. Ensure all reagents are of the highest purity. |
| Inconsistent Results | 1. Variable Catalyst Activity: Catalyst may have degraded upon storage.2. Inconsistent Reaction Conditions: Fluctuations in temperature or addition rate. | 1. Purchase fresh catalyst or distill stored catalyst before use. Store under an inert atmosphere.[8]2. Use a temperature-controlled bath and a syringe pump for precise control. |
Troubleshooting Workflow Diagram
This logical diagram provides a systematic approach to diagnosing polymerization issues.
Caption: A decision-making workflow for troubleshooting oxetane polymerization.
Part 4: Safety & Handling
Boron trifluoride etherate is a hazardous chemical that demands strict safety protocols.
-
Corrosivity and Toxicity: BF₃·OEt₂ is highly corrosive and can cause severe chemical burns to the skin and eyes.[7] Its vapors are toxic upon inhalation, irritating the entire respiratory tract.[7][9]
-
Reactivity with Water: It reacts violently with water, releasing significant heat and toxic fumes, including hydrogen fluoride.[1][7] All operations must be conducted under strictly anhydrous conditions.
-
Handling:
-
Always handle BF₃·OEt₂ inside a certified chemical fume hood.[10]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (neoprene or nitrile), splash-proof goggles, a face shield, and a flame-resistant lab coat.[8][9]
-
Keep containers tightly closed and store them under an inert atmosphere away from heat and moisture.[8]
-
Have appropriate spill-control materials (e.g., dry sand or chemical absorbent) and an emergency eyewash/shower station readily available.[8]
-
References
- PDXScholar. (2019). Boron Trifluoride Etherate Promoted Microwave Assisted Synthesis of Antimalarial Acridones.
- Gelest, Inc. (2015). BORON TRIFLUORIDE ETHERATE Safety Data Sheet.
- ChemicalBook. (2019). Boron trifluoride etherate--Chemical properties & Reactivity.
- Taylor & Francis. (n.d.). Boron trifluoride etherate – Knowledge and References.
- Royal Society of Chemistry. (n.d.). BF3·OEt2 catalyzed chemoselective C[[double bond, length as m-dash]]C bond cleavage of α,β-enones: an unexpected synthesis of 3-alkylated oxindoles and spiro-indolooxiranes. Organic & Biomolecular Chemistry.
- Wikipedia. (n.d.). Boron trifluoride etherate.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Boron Trifluoride Etherate: A Key Player in Polymerization and Material Science.
- (Author). (n.d.). Synthesis, Characterization, and Investigation of Energetic Oxetane Derivatives and Polymers thereof. (Doctoral dissertation).
- MedCrave online. (2019). Boron trifluoride etherate in organic synthesis.
- ResearchGate. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review.
- PMC. (2022). Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes.
- ACS Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.
- NJ.gov. (n.d.). BORON TRIFLUORIDE DIETHYL ETHERATE HAZARD SUMMARY.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - Boron trifluoride-diethyl ether complex.
- Patsnap Eureka. (2025). How to Select Lewis Acid for Polymerization?.
- Merck Millipore. (2025). SAFETY DATA SHEET - BORON TRIFLUORIDE DIETHYL ETHERATE.
- Royal Society of Chemistry. (n.d.). The effects of Lewis acid complexation on type I radical photoinitiators and implications for pulsed laser polymerization. Polymer Chemistry.
- Shandong Heyi Gas Co., Ltd. (2025). Is Boron Trifluoride Etherate Safe? Risks & Key Roles.
- RadTech. (n.d.). Combining oxiranes and oxetanes to enhance kinetics and improve physical properties.
- ResearchGate. (2025). Understanding the activity and stability of Lewis acid-modified Ziegler–Natta catalysts for the sustainable production of polypropylene.
- ResearchGate. (2025). Lewis acid mediated polymerization of poly(dimethylsiloxane) polymers: Investigating reaction kinetics using both NMR spectroscopy and cyclic voltammetry.
Sources
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- 2. Boron trifluoride etherate - Wikipedia [en.wikipedia.org]
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- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. How to Select Lewis Acid for Polymerization? [eureka.patsnap.com]
- 6. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 7. Is Boron Trifluoride Etherate Safe? Risks & Key Roles - Shandong Heyi Gas Co., Ltd. [heyigasglobal.com]
- 8. gelest.com [gelest.com]
- 9. nj.gov [nj.gov]
- 10. merckmillipore.com [merckmillipore.com]
Application Note: Synthesis of Poly(3,3-bis(bromomethyl)oxetane) (PBBrMO)
[1]
Executive Summary
Poly(3,3-bis(bromomethyl)oxetane) (PBBrMO) is a halogenated polyether synthesized via the Cationic Ring-Opening Polymerization (CROP) of 3,3-bis(bromomethyl)oxetane (BBrMO).[1] While historically significant as a flame-retardant thermoplastic, its contemporary relevance lies in its role as a universal precursor .[1] The pendant bromomethyl groups are highly susceptible to nucleophilic substitution, making PBBrMO the structural scaffold for Poly(3,3-bis(azidomethyl)oxetane) (poly(BAMO)) —a critical energetic binder in modern solid propellants—and other functionalized block copolymers used in drug delivery systems.[1]
This guide details the synthesis of hydroxyl-terminated PBBrMO prepolymers (Mn 2,000–5,000 g/mol ).[1] This specific telechelic form is required for subsequent curing into polyurethane elastomers or further chain extension.[1]
Strategic Pre-Synthesis Considerations
The Chemical Mechanism: CROP
The polymerization of oxetanes proceeds via ring-opening driven by the release of ring strain (~107 kJ/mol).[1] The reaction can follow two distinct pathways depending on the initiator system:[1]
-
Active Chain End (ACE) Mechanism: The propagating species is a tertiary oxonium ion at the chain end.[1] This is fast but prone to "back-biting," leading to cyclic oligomers.[1]
-
Activated Monomer (AM) Mechanism: The monomer is protonated, and the neutral chain end (hydroxyl) attacks the activated monomer.[1] This yields lower polydispersity (PDI) and strictly linear chains.[1]
Protocol Choice: We utilize a Boron Trifluoride (
Visualization of Reaction Logic
Figure 1: Logical flow of PBBrMO synthesis.[1] The diol acts as a chain transfer agent to control molecular weight and end-group functionality.[1]
Detailed Synthesis Protocol
Materials & Equipment
-
Monomer: 3,3-bis(bromomethyl)oxetane (BBrMO) [CAS: 2402-83-7].[1][2]
-
Initiator: Boron trifluoride diethyl etherate (
).[1] -
Co-initiator/MW Regulator: 1,4-Butanediol (BDO).[1]
-
Solvent: Dichloromethane (DCM), anhydrous (water < 50 ppm).[1]
-
Quenching Agent: Methanol / Ammoniacal Methanol.[1]
-
Equipment: 3-neck round bottom flask, nitrogen line, addition funnel, mechanical stirrer (magnetic stirring is insufficient for higher viscosities).[1]
Monomer Purification (The "Trustworthiness" Step)
Self-Validating Logic: If the monomer is impure, the reaction will turn dark immediately or fail to exotherm due to initiator poisoning.[1]
-
Dissolve BBrMO in DCM.[1]
-
Wash x3 with 5%
to remove acidic impurities.[1] -
Wash x3 with distilled water.[1]
-
Dry over
and filter. -
Distill under reduced pressure or recrystallize from hexane if solid.
-
Store over molecular sieves (4Å) under nitrogen.
Polymerization Procedure
Target: PBBrMO Diol (Mn ~3000 g/mol ).[1]
| Step | Action | Technical Rationale |
| 1 | Setup | Flame-dry the reactor. Cool to 0°C under |
| 2 | Charge | Add anhydrous DCM (solvent/monomer ratio 4:1 v/v) and purified BBrMO monomer (1.0 eq). |
| 3 | Co-initiator | Add 1,4-Butanediol (calculated based on target MW). Formula: |
| 4 | Initiation | Add |
| 5 | Propagation | Stir at 0°C for 2 hours, then allow to warm to Room Temperature (RT). Stir for 12–24 hours.[1] |
| 6 | Quenching | Add 5 mL of water or dilute ammoniacal methanol to terminate the living oxonium ends.[1] |
| 7 | Workup | Wash organic layer with brine (x2) and water (x2) to remove catalyst residues.[1] |
| 8 | Isolation | Concentrate DCM solution to ~20% volume. Pour slowly into excess cold Methanol under vigorous stirring to precipitate the polymer. |
| 9 | Drying | Vacuum dry at 40°C for 48 hours to remove trapped solvent. |
Reaction Mechanism Visualization
Figure 2: Cationic Ring-Opening Polymerization mechanism highlighting the role of the diol in chain transfer.
Characterization & Quality Control
To ensure the protocol was successful, the following data profile must be met.
Nuclear Magnetic Resonance (1H-NMR)
Solvent:
-
4.40 ppm (s, 4H): Backbone methylene protons (
).[1] -
3.65 ppm (s, 4H): Pendant bromomethyl protons (
).[1] -
Validation: The integration ratio should be 1:1. Appearance of signals at
3.4–3.5 ppm indicates cyclic oligomer contamination.[1]
Gel Permeation Chromatography (GPC)[1]
-
Standard: Polystyrene.[1]
-
Expected Results:
Thermal Analysis (DSC)
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Dark/Black Reaction Mixture | High temperature or impurities.[1] | Ensure T < 5°C during initiation. Re-distill monomer. |
| Low Yield / No Polymer | Moisture contamination (Initiator death).[1] | Dry DCM over |
| High PDI (> 2.5) | Fast initiation relative to propagation (ACE dominance).[1] | Slow down addition of catalyst. Increase diol concentration to favor AM mechanism.[1] |
| Insoluble Gel | Crosslinking.[1][3][6][7] | Avoid bifunctional impurities in the monomer.[1] Ensure strict temperature control. |
References
-
Original Synthesis & Kinetics: Penczek, S., & Kubisa, P. (1993).[1] Cationic Ring-Opening Polymerization of Cyclic Ethers. In Ring-Opening Polymerization. (General reference for CROP mechanisms).
-
Energetic Binder Precursors (PBBrMO to PBAMO): Xu, H., et al. (2010).[1] Synthesis of poly(3,3-bis-azidomethyl oxetane) via direct azidation of poly(3,3-bis-bromo oxetane). Propellants, Explosives, Pyrotechnics, 35(5), 423-424.[1][8] [1]
-
Hydroxyl-Terminated Polyoxetanes: Gawdzik, B., et al. (2020).[1] Poly-(3-ethyl-3-hydroxymethyl)oxetanes—Synthesis and Adhesive Interactions. Materials, 13(2).[1] (Describes the analogous diol-initiated mechanism).
-
Monomer Data (3,3-bis(bromomethyl)oxetane): PubChem Compound Summary for CID 75464.[1]
-
Cationic Polymerization Review: Crivello, J. V. (2009).[1] The discovery and development of onium salt cationic photoinitiators. Journal of Polymer Science Part A: Polymer Chemistry. (Context on cationic mechanisms).[1]
Sources
- 1. Oxetane, 3,3-bis(bromomethyl)- | C5H8Br2O | CID 75464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 4. EP0345073A1 - Poly (3-(Substituted)-3(Hydroxymethyl) oxetane) and method of preparing same - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. radtech.org [radtech.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of poly(3,3-Bis-Azidomethyl Oxetane) via Direct Azidation of Poly(3,3-Bis-Bromo Oxetane) - Beijing Institute of Technology [pure.bit.edu.cn]
Functionalization of the bromomethyl groups in 3,3-Bis(bromomethyl)oxetane
Application Note: Functionalization of 3,3-Bis(bromomethyl)oxetane (BBMO)
Executive Summary
3,3-Bis(bromomethyl)oxetane (BBMO) is a high-value heterocyclic intermediate, distinguished by its unique structural duality: a strained, four-membered ether ring (oxetane) flanked by two electrophilic bromomethyl groups. This scaffold is a critical precursor for energetic binders (e.g., BAMO) , functional monomers , and spirocyclic medicinal compounds .
This guide addresses the primary synthetic challenge: functionalizing the neopentyl-like bromomethyl groups via nucleophilic substitution (
Chemical Architecture & Reactivity Profile
To successfully functionalize BBMO, one must understand the competing forces within the molecule.
-
Steric Hindrance (The Neopentyl Problem): The carbon atoms bearing the bromine are in a "neopentyl" position—adjacent to a quaternary carbon. This creates significant steric bulk, retarding standard
attack.-
Implication: Elevated temperatures or polar aprotic solvents (DMF, DMSO) are often required to drive the reaction.
-
-
Ring Strain & Basicity (The Oxetane Problem): The oxetane ring has ~106 kJ/mol of strain energy.[1][2][3] While 3,3-disubstituted oxetanes are remarkably stable to bases and nucleophiles (due to the gem-dimethyl effect and steric shielding), they are highly susceptible to acid-catalyzed ring opening .[3]
-
Implication: All protocols must maintain a neutral or basic pH. Lewis acids must be avoided unless ring expansion is the goal.
-
Reactivity Landscape Diagram
Figure 1: Reactivity landscape of BBMO. Green pathways indicate desired functionalization; red pathways indicate degradation risks.
Application Protocol 1: Synthesis of 3,3-Bis(azidomethyl)oxetane (BAMO)
Context: BAMO is a premier energetic monomer. Upon cationic polymerization, it yields Poly(BAMO), an energetic binder used in propellants. The substitution of Bromine with Azide is the critical step.
Mechanism:
Materials
-
Substrate: BBMO (1.0 eq)
-
Reagent: Sodium Azide (
) (2.5 eq, excess required) -
Catalyst: Tetrabutylammonium bromide (TBAB) (0.05 eq)
-
Solvent: Water / Toluene biphasic system OR DMSO (anhydrous)
Step-by-Step Protocol
-
Preparation (Aqueous Route): Dissolve
(excess) in deionized water. Dissolve BBMO in toluene. Combine the two phases in a reactor equipped with a reflux condenser and vigorous mechanical stirring. -
Catalyst Addition: Add TBAB. The mixture should be biphasic.
-
Reaction: Heat the mixture to 90–100°C for 12–24 hours.
-
Scientist's Note: The high temperature is necessary to overcome the neopentyl steric hindrance. The alkaline nature of
prevents ring opening.
-
-
Monitoring: Monitor by IR spectroscopy. Disappearance of the C-Br stretch (~600-700 cm⁻¹) and appearance of the strong Azide peak (~2100 cm⁻¹) indicates completion.
-
Workup: Cool to room temperature. Separate the organic layer. Wash the aqueous layer with toluene (
). Combine organics and wash with water ( ) to remove residual azide and catalyst. -
Drying: Dry over anhydrous
and concentrate under reduced pressure.-
Safety: Do not distill to dryness if high purity is not confirmed; azides are energetic.
-
Yield Expectation: >85% Key Reference: Validated based on analogous BCMO protocols [1][2].
Application Protocol 2: Etherification (Williamson Synthesis)
Context: Creating functional monomers for liquid crystal displays or dendritic polymers.
Mechanism: Phenoxide attack on the bromomethyl group.
Step-by-Step Protocol
-
Deprotonation: In a flask, dissolve the substituted phenol (2.2 eq) in Acetone or MEK (Methyl Ethyl Ketone). Add Potassium Carbonate (
, 3.0 eq) and stir at RT for 30 mins.-
Why Carbonate?
is a mild base.[4] Stronger bases like NaH or KOH can be used, but in acetone minimizes the risk of hydrolytic ring opening [2].
-
-
Addition: Add BBMO (1.0 eq) and a catalytic amount of Potassium Iodide (KI, 0.1 eq) (Finkelstein activation).
-
Reflux: Heat to reflux (approx. 60–80°C) for 24–48 hours.
-
Scientist's Note: The reaction is sluggish. KI converts the Bromide to a more reactive Iodide in situ, accelerating the rate.
-
-
Filtration: Filter off the inorganic salts while hot.
-
Purification: Recrystallize from ethanol/hexane or purify via column chromatography (Silica, Hexane/EtOAc).
Critical Data Summary
| Parameter | Azidation (BAMO) | Etherification | Amination |
| Nucleophile | |||
| Solvent | Water/Toluene or DMSO | Acetone or DMF | Ethanol or Acetonitrile |
| Temp | 90–100°C | 60–80°C (Reflux) | 80°C (Sealed tube) |
| Catalyst | TBAB (Phase Transfer) | KI (Finkelstein) | None / Base scavenger |
| Ring Stability | High (Basic conditions) | High (Mild Base) | Moderate (Avoid acid salts) |
| Major Risk | Explosion (Azide accumulation) | Incomplete Substitution | Polymerization of amine |
Workflow Visualization (BAMO Synthesis)
Figure 2: Process flow for the synthesis of 3,3-Bis(azidomethyl)oxetane (BAMO).
References
-
Synthesis and thermal decomposition of GAP–Poly(BAMO) copolymer. Source: Polymer Degradation and Stability (2007).[5][6] Context: Establishes the standard azidation protocol using phase transfer catalysis for oxetane derivatives. URL:[Link][5]
-
Synthesis of novel 3-(4-substituted aryloxymethyl) oxetan-3-ylamines. Source: Connect Journals (2015). Context: Details the use of
in acetone for Williamson ether synthesis on bromomethyl oxetanes to avoid ring opening. URL:[Link] -
Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Source: Chemical Reviews (2016). Context: Comprehensive review on the stability of 3,3-disubstituted oxetanes and their tolerance to basic nucleophilic substitution. URL:[Link]
-
Ring Opening Reactions of Oxetanes: Methodology Development. Source: Synthetic Communications (2016).[2] Context: Provides the "negative control" data—conditions that cause ring opening (acidic) vs. those that preserve the ring. URL:[Link][7]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. connectjournals.com [connectjournals.com]
- 5. 3,3-Bis(azidomethyl)oxetane - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Nucleophilic substitution reactions on 3,3-Bis(bromomethyl)oxetane
Application Note: Strategic Functionalization of 3,3-Bis(bromomethyl)oxetane (BBMO)
Executive Summary & Strategic Value
3,3-Bis(bromomethyl)oxetane (BBMO) represents a unique "neopentyl-like" electrophile that defies standard steric hindrance rules. While acyclic neopentyl halides are notoriously sluggish in
This guide provides high-fidelity protocols for substituting the bromomethyl groups without compromising the strained oxetane ring. This selectivity is critical: preserving the ring allows for subsequent Cationic Ring-Opening Polymerization (CROP), yielding functionalized polyethers (e.g., PolyBAMO) used in energetic binders and advanced drug delivery systems.
Mechanistic Insight: The Oxetane Paradox
To successfully manipulate BBMO, one must understand the competition between Substitution (
-
The Geometric Advantage: In BBMO, the
bond angle within the ring is ~90°, significantly smaller than the tetrahedral 109.5°. This "puckered" conformation reduces the steric cone angle at the -carbon, making the bromomethyl groups accessible to nucleophiles. -
The Stability Threshold: Oxetanes are kinetically stable to basic and nucleophilic conditions but are hypersensitive to Lewis acids and protons.
-
Rule of Thumb: Always maintain a pH
7. Avoid electrophilic catalysts ( , ) during substitution.
-
Visualizing the Reaction Pathways
Figure 1: Reaction landscape of BBMO. The green pathway represents the target of this application note: substitution preserving the ring.
Protocol A: Synthesis of 3,3-Bis(azidomethyl)oxetane (BAMO)
Application: Synthesis of energetic plasticizers and precursors for "Click" chemistry hydrogels.
Challenge: Sodium azide (
Reagents & Equipment
-
Substrate: BBMO (97%+ purity).
-
Nucleophile: Sodium Azide (
) (Caution: Acutely Toxic). -
Catalyst: Tetrabutylammonium Bromide (TBAB) or Aliquat 336.
-
Solvent: Water / Toluene (or 1,2-Dichloroethane).
-
Safety: Blast shield required. Avoid contact with acid (forms
gas).
Step-by-Step Methodology
-
Preparation of Aqueous Phase:
-
Dissolve
(2.5 equivalents, 1.25 eq per Br) in deionized water (concentration ~3M). -
Note: Excess azide drives the reaction to completion and ensures pseudo-first-order kinetics.
-
-
Phase Assembly:
-
In a round-bottom flask equipped with a reflux condenser and vigorous magnetic stirring, add the BBMO dissolved in Toluene (1:1 v/v relative to water).
-
Add the aqueous azide solution.
-
-
Catalyst Addition:
-
Reaction:
-
Heat to 90–100°C with vigorous stirring (essential for interfacial surface area).
-
Monitor via TLC (Hexane/EtOAc 4:1) or GC-MS. Reaction time is typically 12–24 hours .
-
Endpoint: Disappearance of the monobromo-intermediate.
-
-
Workup (Critical for Safety):
-
Cool to room temperature.
-
Separate phases. Wash the organic layer 3x with water to remove unreacted azide and TBAB.
-
Safety Check: Treat aqueous waste with dilute sodium nitrite (
) and sulfuric acid to quench residual azide before disposal. -
Dry organic layer over
and concentrate under reduced pressure (keep bath < 50°C to avoid decomposition).
-
PTC Workflow Diagram
Figure 2: The Phase Transfer Catalysis cycle. The quaternary ammonium salt (Q+) acts as a shuttle, enabling the reaction between incompatible phases.
Protocol B: Etherification (O-Alkylation)
Application: Creating non-energetic polymer precursors or drug conjugates. Challenge: Phenoxides are strong bases that can induce ring opening or elimination if the temperature is too high.
Methodology
-
Solvent System: Use DMF (Dimethylformamide) or MEK (Methyl Ethyl Ketone). DMF promotes
via dipole stabilization. -
Base Selection: Use Potassium Carbonate (
) .[5] It is milder than NaH and reduces the risk of attacking the oxetane ring. -
Procedure:
-
Suspend
(3 eq) and the Phenol/Alcohol (2.2 eq) in DMF. Stir for 30 min to generate the alkoxide/phenoxide. -
Add BBMO (1 eq) dropwise.
-
Heat to 60–80°C . Do not exceed 100°C to prevent thermal polymerization.
-
Validation:
NMR is crucial here. Look for the shift of the attached to the substituent.
-
Analytical Validation & Data
To confirm success, you must verify the substitution occurred and the ring is intact.
| Feature | BBMO (Starting Material) | BAMO (Product) | Ring-Opened Impurity |
| IR Spectrum | C-Br stretch ~600-500 cm⁻¹ | Strong -N3 peak ~2100 cm⁻¹ | Broad -OH peak ~3400 cm⁻¹ |
| 1H NMR (CDCl3) | Complex multiplet (loss of symmetry) | ||
| 13C NMR | Shifts to aliphatic ether region |
References
-
Synthesis of BAMO via Phase Transfer Catalysis
- Source: Wikipedia / Propellants, Explosives, Pyrotechnics.
- Context: Standard protocol for converting BCMO/BBMO to BAMO using sodium azide and TBAB.
-
URL:
-
Oxetane Ring Stability & Reactivity
- Source: Chemical Reviews (ACS Public
- Context: Comprehensive review on 3,3-disubstituted oxetanes, confirming stability to basic nucleophiles and sensitivity to acid.
-
URL:
-
Polymerization vs.
- Source: Beijing Institute of Technology (via ResearchG
- Context: Discusses the direct azidation of polymers vs monomers and the preserv
-
URL:
-
General Nucleophilic Substitution Mechanisms
- Source: Chemistry LibreTexts.
- Context: Foundational theory on kinetics and leaving group effects.
-
URL:
Sources
High-Performance Energetic Binder Synthesis: Protocol for 3,3-Bis(bromomethyl)oxetane (BBMO) Polymerization and Azidation
Executive Summary
This application note details the strategic utilization of 3,3-Bis(bromomethyl)oxetane (BBMO) as a primary precursor in the synthesis of high-energy-density polymeric binders. While Glycidyl Azide Polymer (GAP) remains the industry standard for energetic binders, Poly(3,3-bis(azidomethyl)oxetane) (PBAMO)—derived from BBMO—offers superior energy density due to its higher nitrogen content (two azide groups per repeating unit vs. one in GAP).
This guide provides a validated two-stage protocol:
-
Cationic Ring-Opening Polymerization (CROP) of BBMO to form the pre-polymer PBBMO.
-
Nucleophilic Substitution (Azidation) of PBBMO to form the energetic binder PBAMO.
Strategic Utility & Mechanism
Why BBMO?
Direct polymerization of azido-functionalized monomers is often hazardous and unstable. The industry-preferred route is the polymerization of the halogenated precursor (BBMO), followed by post-polymerization modification.
-
Precursor Stability: BBMO is chemically stable, allowing for controlled polymerization without the risk of premature detonation associated with azides.
-
Tunable Molecular Weight: Using a diol initiator (e.g., 1,4-butanediol) allows precise control over the molecular weight (
) and hydroxyl functionality, critical for subsequent curing with isocyanates.
Mechanism of Action: Cationic Ring-Opening Polymerization (CROP)
The polymerization of BBMO proceeds via an Active Chain End (ACE) mechanism. A Lewis acid catalyst (typically
Figure 1: Mechanism of Cationic Ring-Opening Polymerization (CROP) for BBMO. The cycle continues until monomer depletion or termination.
Experimental Protocols
Safety Pre-Requisites
-
BBMO: Alkyl halide. Potent irritant and lachrymator. Handle in a fume hood.
-
Sodium Azide (
): Acutely toxic and explosion hazard. Do not use metal spatulas (risk of forming shock-sensitive metal azides). Use Teflon or wood tools. -
PBAMO: Energetic material.[1][2][3][4] Perform all drying and handling behind a blast shield.
Protocol A: Polymerization (Synthesis of PBBMO)
Objective: Synthesize hydroxyl-terminated Poly(3,3-bis(bromomethyl)oxetane) with controlled
Reagents:
-
Monomer: BBMO (Dried over
). -
Solvent: Dichloromethane (DCM) or Toluene (Anhydrous).
-
Catalyst: Boron Trifluoride Diethyl Etherate (
). -
Initiator: 1,4-Butanediol (BDO).
Step-by-Step Methodology:
-
System Preparation: Flame-dry a 3-neck round-bottom flask under nitrogen flow. Equip with a mechanical stirrer and addition funnel.
-
Charge: Add DCM (solvent) and BDO (initiator) to the flask. The ratio of Monomer:Initiator determines the target molecular weight.
-
Catalyst Addition: Cool the system to 0°C. Add
dropwise. Stir for 15 minutes to form the initiator-catalyst complex. -
Monomer Feed: Dissolve BBMO in DCM and add slowly via the addition funnel over 1 hour. Maintain temperature < 5°C to prevent "runaway" exotherms.
-
Propagation: Allow reaction to warm to Room Temperature (RT) and stir for 24 hours.
-
Quenching: Add distilled water to terminate the living chain ends (hydrolysis), generating the terminal -OH groups.
-
Purification:
-
Wash organic layer with
(aq) to remove acid catalyst residues. -
Wash with brine.
-
Precipitate polymer into cold methanol.
-
Vacuum dry at 40°C.
-
Protocol B: Functionalization (Synthesis of PBAMO)
Objective: Convert pendant bromomethyl groups to energetic azidomethyl groups.
Reagents:
-
Pre-polymer: PBBMO (from Protocol A).
-
Reagent: Sodium Azide (
) (Excess, typically 1.2 eq per bromide). -
Solvent: DMSO or DMF (Polar aprotic solvents facilitate
substitution).
Step-by-Step Methodology:
-
Dissolution: Dissolve PBBMO in DMSO in a reactor equipped with a condenser.
-
Azidation: Add
cautiously. -
Reaction: Heat to 100°C for 24–48 hours.
-
Note: Reaction progress can be monitored by FTIR (disappearance of C-Br stretch at ~640
and appearance of stretch at ~2100 ).
-
-
Work-up:
-
Cool to RT.
-
Pour reaction mixture slowly into a large excess of water/methanol mix. The PBAMO will precipitate; unreacted salts will dissolve.
-
-
Purification: Dissolve the crude polymer in DCM and re-precipitate in methanol to ensure removal of trapped azide salts.
-
Drying: Dry under high vacuum at ambient temperature. Do not heat energetic polymers unnecessarily.
Workflow Visualization
Figure 2: End-to-end synthesis workflow from BBMO monomer to PBAMO energetic binder.
Data Presentation & Performance Comparison
The following table contrasts the properties of PBAMO against the industry standard GAP and the inert binder HTPB.
| Property | HTPB (Inert Reference) | GAP (Standard Energetic) | PBAMO (High Energy) |
| Energy Content | Non-Energetic | Moderate | High |
| Density ( | ~0.90 | 1.30 | 1.30 - 1.40 |
| Glass Transition ( | -80°C | -45°C | -30°C to -10°C |
| Physical State (RT) | Liquid | Liquid | Solid / Semi-Crystalline |
| Heat of Formation | Negative | Positive (+957 kJ/kg) | Positive (Higher than GAP) |
| Primary Drawback | No energy contribution | Lower density than PBAMO | High crystallinity (requires copolymerization) |
Technical Insight:
PBAMO typically exhibits high crystallinity, leading to a melting point near 70-80°C [1]. This makes pure PBAMO brittle and difficult to process as a binder. To mitigate this, BBMO is often copolymerized with Tetrahydrofuran (THF) or GAP to disrupt the crystal lattice, lowering the
References
-
Synthesis of Poly(3,3-Bis-Azidomethyl Oxetane) via Direct Azidation. ResearchGate. Available at: [Link]
-
Synthesis and characterization of GAP/BAMO copolymers applied at high energetic composite propellants. SciELO. Available at: [Link]
-
Energetic Polyoxetanes as High-Performance Binders. National Institutes of Health (PMC). Available at: [Link]
-
Cationic ring opening polymerisation (CROP) of oxetane and its derivatives. Aston Research Explorer. Available at: [Link]
Sources
Application Note: Preparation of Poly(3,3-bis(azidomethyl)oxetane) (PBAMO) Energetic Binder
Executive Summary
Poly(3,3-bis(azidomethyl)oxetane) (PBAMO) represents a critical class of energetic thermoplastic elastomers (ETPEs).[1] Unlike inert binders (e.g., HTPB) which dilute the energy density of solid propellants, PBAMO contributes intrinsic energy via its pendant azido groups (
This guide details the Phase Transfer Catalyzed (PTC) synthesis of the BAMO monomer and its subsequent Cationic Ring-Opening Polymerization (CROP) . This route is selected for its superior safety profile and scalability compared to legacy DMSO-based methods.
Part 1: Critical Safety Protocol (The "Life-Saving" Distinction)
WARNING: EXPLOSION HAZARD Organic azides and their precursors pose severe explosion risks.[2] You must adhere to the following rules without exception.
The Halogenated Solvent Rule
-
Step 1 (Monomer Synthesis): NEVER use halogenated solvents (Dichloromethane, Chloroform) with Sodium Azide (
). This forms di- and tri-azidomethane, which are violently unstable explosives.[2] Use water or dipolar aprotic solvents only. -
Step 2 (Polymerization): Halogenated solvents (DCM) are permitted ONLY after the inorganic azide (
) has been completely removed and you are working with the purified organic BAMO monomer.
The Azide Stability Ratio
Ensure the monomer and polymer adhere to the stability heuristic:
-
BAMO (
): .-
Status:Borderline/Energetic. BAMO violates the standard safety ratio (
), classifying it as a high-energy material. It must be shielded at all times.
-
Part 2: Monomer Synthesis (BCMO BAMO)
Rationale
Legacy protocols utilize DMSO at
Reaction Scheme
Materials
| Component | Purity | Role |
| 3,3-Bis(chloromethyl)oxetane (BCMO) | >98% | Precursor |
| Sodium Azide ( | >99% | Azidation Agent |
| Tetrabutylammonium Bromide (TBAB) | Reagent Grade | Phase Transfer Catalyst |
| Water | Deionized | Solvent Phase A |
Protocol
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (Teflon blade), reflux condenser, and internal temperature probe. Place behind a blast shield.
-
Charging: Add BCMO (1.0 eq) and TBAB (0.05 eq) to the flask.
-
Azide Addition: Dissolve
(2.5 eq, slight excess) in deionized water (approx. 3 mL per gram of ). Add this solution to the flask. -
Reaction: Heat the biphasic mixture to 100°C with vigorous stirring (400+ RPM). The PTC agent facilitates the transfer of azide ions into the organic BCMO phase.
-
Monitoring: Monitor by GC or TLC until the BCMO peak disappears (typically 6–12 hours).
-
Extraction (CRITICAL SAFETY STEP):
-
Cool to room temperature.
-
Extract the organic layer with Diethyl Ether (Do NOT use DCM yet).
-
Wash the organic layer
with water to remove all traces of unreacted .
-
-
Drying: Dry over anhydrous
, filter, and evaporate solvent under reduced pressure (keep bath ). -
Yield: BAMO is obtained as a pale yellow liquid. Yield: ~85-90%.
Part 3: Polymerization (BAMO PBAMO)
Rationale
We employ Cationic Ring-Opening Polymerization (CROP) using an Activated Monomer Mechanism (AMM). By using a diol initiator (1,4-Butanediol) with a Lewis Acid catalyst (
Materials
| Component | Role | Notes |
| BAMO Monomer | Monomer | Dried over molecular sieves (4Å) |
| 1,4-Butanediol (BDO) | Initiator | Controls Molecular Weight (MW) |
| Boron Trifluoride Etherate ( | Catalyst | Moisture sensitive |
| Dichloromethane (DCM) | Solvent | Anhydrous |
Protocol
-
Drying: The BAMO monomer must be moisture-free (<100 ppm water) to prevent premature chain termination.
-
Reactor Prep: Flame-dry a jacketed glass reactor under Nitrogen flow.
-
Initiator Mix: Charge DCM (solvent) and BDO (Initiator) into the reactor.
-
Target MW Calculation:
.
-
-
Catalyst Addition: Cool reactor to 0°C . Add
(Catalyst:Initiator ratio 1:2). Stir for 15 mins to form the initiator-catalyst complex. -
Monomer Feed: Add BAMO monomer slowly (dropwise) over 2–4 hours.
-
Why? Slow addition maintains a low concentration of active monomer, favoring the "Activated Monomer Mechanism" over random chain growth, reducing cyclic oligomer formation.
-
-
Digestion: After addition, stir at 0°C for 2 hours, then warm to ambient temperature for 12 hours.
-
Quenching: Add 5% aqueous
to kill the catalyst. -
Precipitation: Pour the DCM solution into excess cold Methanol . PBAMO will precipitate as a white/off-white rubbery solid.
-
Purification: Dissolve in minimal DCM and re-precipitate in Methanol. Dry in a vacuum oven at 40°C for 24 hours.
Part 4: Visualization of Workflows
Synthesis Workflow
Caption: Figure 1. Step-wise synthesis from BCMO precursor to cured energetic binder network.
Reaction Mechanism (Active Chain End vs. Activated Monomer)
Caption: Figure 2. Activated Monomer Mechanism (AMM) minimizing cyclic oligomers.
Part 5: Characterization & Validation
| Technique | Parameter | Target Result | Validation Note |
| FT-IR | Azide Group ( | Peak @ | Must remain intact (strong intensity). |
| FT-IR | Ether Linkage (C-O-C) | Peak @ | Confirms polymerization of oxetane ring. |
| 1H-NMR | End Groups | Used to calculate Equivalent Weight (EW). | |
| GPC | Molecular Weight ( | 2,000 – 5,000 g/mol | Polydispersity Index (PDI) should be |
| DSC | Glass Transition ( | Critical for low-temp mechanical properties. |
Quality Control Check
To verify the "Hydroxyl-Terminated" status (essential for curing):
-
React a small sample of PBAMO with excess phenyl isocyanate.
-
Observe the disappearance of the OH peak in IR (
) and appearance of urethane carbonyl ( ).
References
-
Manser, G. E. (1985). Energetic Copolymers and Method of Making Same.[3][4][5] U.S. Patent No. 4,483,978.
-
Pisharath, S., & Ang, H. G. (2007).[6] Synthesis and thermal decomposition of GAP–Poly(BAMO) copolymer. Polymer Degradation and Stability, 92(7), 1365-1377.[6] [6]
-
Xu, M., et al. (2018). Cationic ring-opening polymerization of 3,3-bis(azidomethyl)oxetane. Journal of Energetic Materials.
-
University of Pittsburgh EHS. (2013). Safe Handling of Azides.[2][7][8][9][10]
-
DSTO Australia. (2001). Characterisation and Polymerisation Studies of Energetic Binders.[3][4][11][12][13] DSTO-TR-1171.[11]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ucd.ie [ucd.ie]
- 3. researchgate.net [researchgate.net]
- 4. bibliotekanauki.pl [bibliotekanauki.pl]
- 5. US5468841A - Polymerization of energetic, cyclic ether monomers using boron trifluoride tetrahydrofuranate - Google Patents [patents.google.com]
- 6. 3,3-Bis(azidomethyl)oxetane - Wikipedia [en.wikipedia.org]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. chemistry.unm.edu [chemistry.unm.edu]
- 9. safety.pitt.edu [safety.pitt.edu]
- 10. prolabas.com [prolabas.com]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. Synthesis of Energetic Hydroxyl-Terminated Polybutadiene/Poly(pinene) Copolymers - American Chemical Society [acs.digitellinc.com]
- 13. Energetic Polyoxetanes as High-Performance Binders for Energetic Composites: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Copolymerization of 3,3-Bis(bromomethyl)oxetane (BBMO)
This Application Note is structured to provide an authoritative, field-ready guide for the copolymerization of 3,3-Bis(bromomethyl)oxetane (BBMO). It synthesizes rigorous polymer chemistry with practical troubleshooting for high-value applications in energetic materials and functional biomedical scaffolds.[1]
Part 1: Strategic Overview & Chemical Logic
The "Functional Polyether" Advantage
3,3-Bis(bromomethyl)oxetane (BBMO) is a specialized cyclic ether monomer used to synthesize polyethers with high-density pendant functionality.[1] Unlike simple polyethylene glycol (PEG), the Poly(BBMO) backbone carries two reactive bromomethyl groups per repeat unit.[1]
Key Applications:
-
Energetic Binders: BBMO is the direct precursor to Poly(BAMO) (Poly(3,3-bis(azidomethyl)oxetane)), a critical energetic binder for solid propellants.[1] The high nitrogen content of the azide group adds energy, while the polyether backbone provides flexibility.
-
Functional Scaffolds (Drug Development): The pendant bromides serve as "click-ready" precursors.[1] Through nucleophilic substitution (usually with azides), the polymer becomes a scaffold for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), allowing the attachment of peptides, drugs, or targeting ligands to a hydrophilic backbone.
The "Neopentyl" Challenge
A critical chemical insight for researchers is the neopentyl structure of the bromomethyl group. The carbon bearing the bromine is primary, but it is adjacent to a quaternary carbon.
-
Implication: Steric hindrance significantly retards
substitution.[1] -
Solution: Post-polymerization modification requires forcing conditions (polar aprotic solvents like DMSO, high temperatures, or phase transfer catalysts) to achieve high conversion.[1]
Part 2: Polymerization Mechanism (Cationic Ring-Opening)[1]
The polymerization of BBMO proceeds via Cationic Ring-Opening Polymerization (CROP) .[1] The mechanism typically oscillates between the Active Chain End (ACE) and Activated Monomer (AM) mechanisms, depending on the presence of hydroxyl-containing initiators (like diols).
Mechanism Diagram
The following diagram illustrates the propagation cycle using a Lewis Acid catalyst (
Caption: Cationic Ring-Opening Polymerization (CROP) cycle of BBMO. The oxonium ion active species is attacked by the monomer, extending the chain.
Part 3: Protocol A - Copolymerization of BBMO with THF
This protocol describes the synthesis of a random copolymer Poly(BBMO-co-THF) .[1] Copolymerization with Tetrahydrofuran (THF) is essential to disrupt the high crystallinity of the BBMO homopolymer, yielding a liquid or elastomeric binder suitable for processing.
Reagents & Equipment
-
Monomers: BBMO (Distilled over
), THF (Distilled over Na/Benzophenone).[1] -
Catalyst: Boron Trifluoride Diethyl Etherate (
).[1] -
Co-initiator: 1,4-Butanediol (BDO) – controls molecular weight.[1]
-
Solvent: Dichloromethane (DCM), anhydrous.[1]
-
Quench: Ammoniacal Methanol.
Step-by-Step Procedure
-
Inert Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum. Flush with dry nitrogen for 15 mins.
-
Monomer Charge: Syringe in anhydrous DCM (solvent), followed by BBMO and THF.
-
Initiator Addition: Add 1,4-Butanediol (BDO). The ratio of [Monomer]/[BDO] determines the target Molecular Weight (
). -
Cooling (Critical): Cool the reaction mixture to 0°C using an ice bath.
-
Expert Note: Higher temperatures (>20°C) promote chain transfer to polymer (backbiting), leading to cyclic oligomers and broad PDI.[1] Keep it cold.
-
-
Initiation: Add
dropwise via syringe. A typical catalyst loading is 1.0 - 1.5 eq relative to the diol.[1] -
Polymerization: Stir at 0°C for 4–6 hours. The viscosity will increase noticeably.[1]
-
Quenching: Terminate the reaction by adding 5 mL of ammoniacal methanol (or water/methanol mix). Stir for 10 mins.
-
Purification:
-
Drying: Dry under high vacuum at 40°C for 24 hours.
Part 4: Protocol B - Post-Polymerization Functionalization (Azidation)[1]
This step converts the precursor Poly(BBMO) into the energetic Poly(BAMO) or a "Click-ready" scaffold.[1]
The "Neopentyl" Solution
Due to the steric hindrance discussed in Part 1, standard acetone/reflux conditions often fail. We use DMSO to solvate the cation and accelerate the nucleophilic attack.
Procedure
-
Dissolution: Dissolve Poly(BBMO-co-THF) in DMSO (approx. 10 wt% solution).
-
Reagent: Add Sodium Azide (
) in excess (1.2 to 1.5 equivalents per bromide group). -
Reaction: Heat to 90°C - 100°C for 24–48 hours.
-
Workup:
Part 5: Data & Characterization[1]
Reactivity Ratios (Proxy Data)
Direct reactivity ratios for BBMO/THF are rarely isolated, but data for the chloro-analog (BCMO) serves as a high-confidence proxy due to electronic similarities.[1]
| Monomer 1 ( | Monomer 2 ( | Polymer Structure | ||
| BCMO | THF | 0.82 ± 0.05 | 1.00 ± 0.05 | Random / Ideal |
| BBMO | THF | ~0.8 (Est.)[1] | ~1.0 (Est.)[1] | Random |
Interpretation: The product of
Solubility Profile
| Solvent | Poly(BBMO) (Precursor) | Poly(BAMO) (Energetic) |
| DCM / Chloroform | Soluble | Soluble |
| THF | Soluble | Soluble |
| DMSO | Insoluble (swells) | Insoluble |
| Methanol | Insoluble (Precipitant) | Insoluble (Precipitant) |
| Water | Insoluble | Insoluble |
Experimental Workflow Diagram
Caption: Complete workflow from monomer selection to functionalized energetic polymer.
References
-
Cationic Ring-Opening Polymerization of Oxetanes
-
Energetic Binders & Functionalization
- Title: Energetic Polyoxetanes as High-Performance Binders for Energetic Composites: A Critical Review.
-
Source: Polymers (via PMC), 2022.[1]
- Relevance: Detailed discussion on the conversion of halogenated polyoxetanes to azides and the importance of phase transfer/solvent choice.
-
Oxetanes in Medicinal Chemistry
Sources
Application Note: Synthesis of BAMO-AMMO Copolymers for Energetic Thermoplastic Elastomers (ETPEs)
Part 1: Executive Summary & Safety Directive
Abstract
This guide details the synthesis of energetic thermoplastic elastomers (ETPEs) based on 3,3-bis(azidomethyl)oxetane (BAMO) and 3-azidomethyl-3-methyloxetane (AMMO).[1] Unlike traditional thermoset binders (e.g., HTPB), BAMO-AMMO copolymers offer recyclability and superior mechanical tunability while contributing significant energy to the propellant system due to the high nitrogen content of the pendant azide groups. This protocol focuses on Cationic Ring-Opening Polymerization (CROP) using a Lewis acid catalyst system to generate well-defined block and random copolymers.
⚠️ CRITICAL SAFETY WARNING: HANDLING ENERGETICS
STOP AND READ: The materials described herein (Azides, Oxetanes) are Explosives Class 1.1/1.3 precursors.
-
Shock Sensitivity: Azido-polymers can be sensitive to impact and friction. Use only conductive, non-sparking tools (e.g., beryllium-copper or conductive plastic).
-
Incompatibility: Avoid contact with heavy metals (Pb, Cu, Hg) as they form highly unstable metal azides.
-
Shielding: All polymerization reactions must be conducted behind a blast shield or in a remotely operated bay.
-
Quenching: Keep a saturated solution of sodium nitrite (
) or ceric ammonium nitrate available for emergency decontamination of azide spills.
Part 2: Theoretical Foundation & Mechanism
The Hard-Soft Acid-Base (HSAB) Rationale
ETPEs function via physical crosslinking rather than chemical crosslinking.
-
Hard Segment (BAMO): Symmetrical structure, crystallizable (Tm ~80°C). Provides tensile strength and acts as the physical crosslink site.
-
Soft Segment (AMMO): Asymmetrical, amorphous (Tg ~-40°C). Provides elasticity and low-temperature flexibility.
By synthesizing an ABA Triblock Copolymer (BAMO-AMMO-BAMO), we create a material that behaves like a rubber at service temperatures but processes like a plastic above 80°C.
Reaction Mechanism: Activated Chain End (ACE)
The polymerization proceeds via Cationic Ring-Opening Polymerization (CROP). The Lewis acid catalyst (typically
Figure 1: Mechanism of Cationic Ring-Opening Polymerization for Oxetanes.
Part 3: Experimental Protocol
Materials & Pre-Treatment
-
Monomers: BAMO and AMMO (Synthesized from BCMO/CMMO precursors via azide substitution).
-
QC Requirement: Purity >99.5% by GC. Moisture <100 ppm.
-
Drying: Dry over
for 24h and vacuum distill (caution: heat sensitivity) or pass through activated molecular sieves (4Å) immediately prior to use.
-
-
Initiator: 1,4-Butanediol (BDO). Dry over molecular sieves.
-
Catalyst: Boron Trifluoride Diethyl Etherate (
). Distill under Nitrogen. -
Solvent: Dichloromethane (DCM) or Toluene. Anhydrous grade.
Protocol: Synthesis of ABA Triblock Copolymer (BAMO-AMMO-BAMO)
Target Mw: 5,000 - 10,000 g/mol
Step 1: Reactor Setup
-
Flame-dry a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and rubber septum.
-
Purge with dry Nitrogen for 30 minutes.
-
Immerse flask in a cooling bath (0°C to -5°C). Note: Lower temperatures favor propagation over transfer reactions, lowering PDI.
Step 2: Initiation (The "Living" Core)
-
Inject DCM (50 mL) and 1,4-Butanediol (0.18 g, 2.0 mmol) .
-
Slowly inject
(0.28 g, 2.0 mmol) .-
Observation: Solution may turn slightly yellow. Stir for 15 mins to form the initiating complex.
-
Step 3: Soft Block Polymerization (AMMO)
-
Slowly add AMMO monomer (15.0 g) dropwise over 30 minutes.
-
Rate Control: Exothermic reaction. Ensure internal temp does not exceed 5°C.
-
-
Stir for 4–6 hours at 0°C.
-
Validation: Aliquot 0.1 mL for GPC to confirm AMMO block Mw before proceeding.
-
Step 4: Hard Block Extension (BAMO)
-
Once AMMO conversion >98% (verified by NMR/Refractive Index), add BAMO monomer (5.0 g) dissolved in minimal DCM.
-
Allow reaction to warm to Room Temperature (25°C) and stir for 12–16 hours.
-
Note: BAMO is less reactive and sterically hindered; slightly higher temperature aids conversion.
-
Step 5: Termination & Isolation
-
Quench reaction with 5 mL of ammoniacal methanol (or saturated brine).
-
Precipitate polymer into cold Methanol (500 mL) .
-
Filter solids and re-dissolve in DCM. Wash with
(aq) and water to remove catalyst residues. -
Precipitate again in Methanol.
-
Vacuum dry at 40°C for 48 hours.
Part 4: Characterization & Data Analysis[1][2]
Structural Validation (NMR)
Dissolve 10 mg sample in
-
1H NMR:
-
3.3–3.5 ppm: Polymer backbone ethers (
). -
4.0 ppm: Pendant methylene groups attached to Azide (
). - 0.9 ppm: Methyl group of AMMO (Distinct singlet).
-
3.3–3.5 ppm: Polymer backbone ethers (
-
Calculation:
Thermal & Molecular Properties
Summarized expectations for a successful synthesis:
| Parameter | Method | Target Value | Interpretation |
| Mn (Number Avg MW) | GPC (THF) | 5,000 - 15,000 Da | Tunable by Monomer/Initiator ratio. |
| PDI (Mw/Mn) | GPC | 1.2 - 1.5 | <1.5 indicates "living" character; >2.0 indicates transfer reactions. |
| Tg (Soft Block) | DSC | -40°C to -45°C | Critical for low-temp flexibility. |
| Tm (Hard Block) | DSC | 75°C - 85°C | Determines the upper service temperature. |
| Decomposition | TGA | > 220°C | Azide decomposition onset. |
Workflow Visualization
Figure 2: Step-by-step synthesis workflow for BAMO-AMMO ETPEs.
Part 5: Troubleshooting & Optimization
Common Failure Modes
-
High PDI (>2.0):
-
Cause: Presence of water acting as a chain transfer agent.
-
Fix: Re-dry monomers over
. Ensure reactor is strictly under positive Nitrogen pressure.
-
-
Low Molecular Weight:
-
Cause: High catalyst concentration or "Back-biting" (intramolecular reaction).
-
Fix: Reduce reaction temperature to -10°C.
-
-
No Crystallinity (No Tm observed):
-
Cause: Randomization of blocks. If BAMO is added before AMMO is fully consumed, a random copolymer forms instead of a block.
-
Fix: Ensure 100% conversion of Block A before adding Block B, or use a "Two-Pot" coupling method with diisocyanates.
-
Chain Extension (Alternative Route)
If high molecular weight cannot be achieved via CROP alone, synthesize hydroxy-terminated prepolymers (Mw ~2000) and link them using Toluene Diisocyanate (TDI) or Isophorone Diisocyanate (IPDI) at 60°C with a Dibutyltin Dilaurate (DBTDL) catalyst. This forms the final ETPE polyurethane.
References
-
Pisharath, S., & Ang, H. G. (2007). Synthesis and thermal decomposition of GAP–Poly(BAMO) copolymer.[2] Polymer Degradation and Stability, 92(7), 1365–1377.[2] Link[2]
-
Ampleman, G., et al. (2003). Synthesis and Characterization of Poly(BAMO) and Poly(AMMO) and their Copolymers. Journal of Energetic Materials, 21(3), 185-206. Link
-
Xu, M., et al. (2012). Cationic Ring-Opening Polymerization of 3,3-Bis(azidomethyl)oxetane. Journal of Applied Polymer Science, 123(2). Link
-
Provatas, A. (2000). Energetic Polymers for Explosives and Propellants. DSTO Aeronautical and Maritime Research Laboratory Report. Link
-
Kawamoto, A. M., et al. (2008). Synthesis and characterization of energetic thermoplastic elastomers for propellant formulations. Journal of Aerospace Technology and Management. Link
Sources
Application Note: 3,3-Bis(bromomethyl)oxetane (BBMO) in Spirocyclic Scaffold Synthesis and Bioisosteric Design
[1][2]
Executive Summary
3,3-Bis(bromomethyl)oxetane (BBMO) has emerged as a critical building block in modern medicinal chemistry, primarily driven by the industry's shift away from flat, aromatic structures toward sp3-rich, three-dimensional scaffolds ("Escape from Flatland").[1] BBMO serves two primary functions:
-
Spirocyclic Precursor: It is the definitive starting material for synthesizing 2-oxa-6-azaspiro[3.3]heptanes , a scaffold that acts as a surrogate for morpholine and piperidine with superior physicochemical properties.[1]
-
Bioisosteric Module: The oxetane core derived from BBMO functions as a metabolic block and lipophilicity modulator, replacing gem-dimethyl or carbonyl groups to lower LogP and improve metabolic stability.[1]
This guide provides a validated protocol for spirocyclization and a technical analysis of BBMO's application in physicochemical property modulation.[1]
Chemical Properties & Handling
Compound: 3,3-Bis(bromomethyl)oxetane CAS: 2402-83-7 MW: 243.92 g/mol [1][2]
Safety & Stability Profile
-
Hazards: BBMO is corrosive (Skin Corr.[1] 1B) and causes severe eye damage.[1] It is an alkylating agent; handle with extreme caution in a fume hood using double-gloving (nitrile/neoprene) and face protection.[1]
-
Stability: The oxetane ring is strained but kinetically stable under basic conditions used for alkylation.[1] Avoid strong Lewis acids or hot aqueous acids, which trigger ring-opening polymerization or hydrolysis to diols.[1]
Core Application: Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Scaffolds[1][2][5][6][7]
The most high-value application of BBMO is the synthesis of the 2-oxa-6-azaspiro[3.3]heptane core. This structure fuses an oxetane ring (for polarity/metabolic stability) with an azetidine ring (for amine functionalization).[1]
Mechanism of Action
The reaction proceeds via a double nucleophilic substitution (
-
First Alkylation: The nucleophilic nitrogen (from a sulfonamide or aniline) attacks one bromomethyl group, displacing bromide.[1]
-
Second Alkylation (Cyclization): The resulting secondary amine performs an intramolecular attack on the second bromomethyl group, closing the highly strained azetidine ring to form the spirocycle.
Validated Protocol: Scalable Synthesis of N-Aryl Spirocycles
Adapted from the scalable route for TBI-223 intermediates (ACS, 2023).
Objective: Synthesis of an N-aryl-2-oxa-6-azaspiro[3.3]heptane from BBMO and a primary aniline.
Reagents:
-
3,3-Bis(bromomethyl)oxetane (BBMO) [1.2 equiv][1]
-
Primary Aniline (e.g., 2-fluoro-4-nitroaniline) [1.0 equiv][1]
-
Sodium Hydroxide (NaOH) [3.0 equiv, used as 25% aq.[1] solution]
-
Solvent: DMSO/Water mixture (or Ethanol/Water for lower boiling substrates)[1]
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a reflux condenser and overhead stirrer, dissolve the Primary Aniline (1.0 equiv) in DMSO (5 vol relative to aniline).
-
Reagent Addition: Add BBMO (1.2 equiv) to the solution.
-
Base Addition: Slowly add 25% NaOH solution (3.0 equiv). Note: The reaction is biphasic.
-
Reaction: Heat the mixture to 90–100 °C for 16–24 hours.
-
Process Insight: High temperature is required to overcome the activation energy for the second cyclization step (forming the strained azetidine). Monitor by HPLC for the disappearance of the mono-alkylated intermediate.
-
-
Workup:
-
Purification: Recrystallization from Ethanol/Heptane is typically sufficient.[1] Column chromatography (Hexane/EtOAc) may be used for high purity.[1]
Visualization: Spirocyclization Workflow
Figure 1: Reaction pathway for the formation of the spiro-oxetane scaffold. The second step (ring closure) is the rate-determining step requiring thermal energy.
Medicinal Chemistry Application: Bioisosterism
BBMO-derived oxetanes are powerful tools for optimizing Drug Metabolism and Pharmacokinetics (DMPK).[1]
Comparative Analysis: Oxetane vs. Gem-Dimethyl
Replacing a gem-dimethyl group with an oxetane (derived from BBMO) typically yields the following shifts in physicochemical properties:
| Property | Gem-Dimethyl (–C(CH3)2–) | Oxetane (BBMO Core) | Impact on Drug Design |
| Lipophilicity (LogP) | High | Low | Oxetane lowers LogP by ~1.0 unit, reducing non-specific binding.[1] |
| Solubility | Low | High | Can increase aqueous solubility by 4–4000 fold .[1][4] |
| Metabolic Stability | Susceptible (CYP oxidation) | Robust | Blocks metabolic "soft spots" (benzylic/allylic positions).[1] |
| H-Bonding | None | Acceptor | Oxygen lone pair acts as a weak H-bond acceptor.[1] |
Strategic Decision Logic
Use the following logic to determine when to employ a BBMO-derived scaffold in your lead optimization campaign.
Figure 2: Decision matrix for incorporating BBMO-derived motifs into drug candidates.
References
-
Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane. ACS Omega, 2023.[1] [1]
-
Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 2023.[1] [1]
-
Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Chemical Reviews, 2016.[1] [1]
-
Investigating 3,3-diaryloxetanes as potential bioisosteres. RSC Medicinal Chemistry, 2021.[1]
-
PubChem Compound Summary: 3,3-Bis(bromomethyl)oxetane. National Library of Medicine.[1] [1]
Use of 3,3-Bis(bromomethyl)oxetane as a building block for complex molecules
Topic: Use of 3,3-Bis(bromomethyl)oxetane as a Building Block for Complex Molecules Content Type: Application Note & Protocol Guide Audience: Synthetic Chemists, Polymer Scientists, and Drug Discovery Researchers
Executive Summary
3,3-Bis(bromomethyl)oxetane (BBMO) is a unique heterocyclic building block characterized by a strained four-membered ether ring and two geminal bromomethyl electrophilic sites. This dual-functionality allows BBMO to serve as a "linchpin" molecule in organic synthesis. It operates through two distinct, orthogonal reactivity modes: nucleophilic substitution of the bromide groups (preserving the ring) and cationic ring-opening polymerization (CROP) (consuming the ring).
This guide details the protocols for exploiting these modes to synthesize energetic materials (BAMO), complex spiro-heterocycles for medicinal chemistry, and hyperbranched polymers.
Chemical Profile & Reactivity
Compound: 3,3-Bis(bromomethyl)oxetane CAS: 2402-83-7 Abbreviation: BBMO / BCMO-Br[1]
| Property | Value | Note |
| Molecular Weight | 243.92 g/mol | High bromine content (65.5%) |
| Physical State | Solid / Low-melting solid | MP: ~25°C; often handled as a melt or solution.[1] |
| Boiling Point | 125°C (23 mmHg) | Vacuum distillation required for purification. |
| Ring Strain | ~107 kJ/mol | Less than epoxide (~114 kJ/mol), more than THF (~23 kJ/mol).[2][3] |
| Solubility | DCM, THF, Toluene | Poor solubility in water. |
The "Dual-Mode" Reactivity Paradigm
The utility of BBMO lies in its ability to withstand basic conditions while being highly reactive under acidic conditions.
-
Mode A: Side-Chain Substitution (Basic/Nucleophilic): The oxetane ring is kinetically stable toward basic nucleophiles.[2] This allows the displacement of the bromine atoms without opening the ring.
-
Mode B: Ring Opening (Acidic/Electrophilic): The ring oxygen is basic. Protonation or coordination with Lewis acids (e.g., BF₃) triggers ring opening, leading to polymerization or rearrangement.
Application I: Energetic Materials (The BAMO Route)
Context: The conversion of BBMO to 3,3-bis(azidomethyl)oxetane (BAMO) is the primary industrial application. BAMO is a precursor for energetic thermoplastic elastomers used in solid propellants.
Protocol: Synthesis of 3,3-Bis(azidomethyl)oxetane (BAMO)
This protocol utilizes Phase Transfer Catalysis (PTC) to ensure complete substitution while maintaining a basic environment to protect the oxetane ring.
Reagents:
-
BBMO (1.0 eq)[1]
-
Sodium Azide (NaN₃) (2.5 eq)
-
Tetrabutylammonium bromide (TBAB) (0.05 eq)
-
Solvent: Water/Toluene biphasic system or DMF (anhydrous).
Step-by-Step Procedure:
-
Preparation: Dissolve BBMO (10 g, 41 mmol) in Toluene (50 mL).
-
Azide Solution: In a separate flask, dissolve NaN₃ (6.6 g, 102 mmol) in distilled water (20 mL).
-
Phase Transfer: Add the aqueous azide solution to the toluene mixture. Add TBAB (0.66 g, 2 mmol) as the catalyst.
-
Reaction: Heat the biphasic mixture to 90°C with vigorous mechanical stirring (essential for PTC). Reflux for 24–48 hours.
-
Process Check: Monitor by IR spectroscopy. Disappearance of the C-Br stretch (~600–500 cm⁻¹) and appearance of the strong Azide peak (~2100 cm⁻¹) indicates conversion.
-
-
Workup: Cool to room temperature. Separate the organic layer. Wash the organic layer with water (3 x 20 mL) to remove residual salts.
-
Drying: Dry over anhydrous MgSO₄ and concentrate under reduced pressure.
-
Yield: BAMO is obtained as a pale yellow oil (Yield >85%).
Safety Warning: Azides are potential explosion hazards. Do not use chlorinated solvents (like DCM) with sodium azide to avoid forming explosive di-azidomethane. Maintain basic pH.
Application II: Medicinal Chemistry (Spiro-Oxetanes)
Context: In drug design, the oxetane ring is an isostere for gem-dimethyl or carbonyl groups, improving metabolic stability and solubility. BBMO serves as a bis-electrophile to "stitch" the oxetane ring onto nucleophilic scaffolds.
Protocol: Synthesis of 3,3-Disubstituted Oxetanes via Bis-Alkylation
Target: Grafting an oxetane ring onto a primary amine or sulfonamide.
Reagents:
-
Substrate: Primary amine (R-NH₂) or Sulfonamide (R-SO₂NH₂).
-
BBMO (1.0 eq)[1]
-
Base: K₂CO₃ (3.0 eq) or Cs₂CO₃ (2.0 eq).
-
Solvent: Acetonitrile (ACN) or DMF.
Step-by-Step Procedure:
-
Dissolution: Dissolve the amine substrate (1.0 mmol) and BBMO (1.0 mmol) in dry ACN (10 mL).
-
Base Addition: Add powdered K₂CO₃ (3.0 mmol).
-
Cyclization: Heat to reflux (80°C).
-
Mechanism:[4][5] The reaction proceeds via an initial mono-alkylation followed by an intramolecular cyclization to form the azetidine or spiro-structure. Note: Direct formation of spiro-oxetanes from BBMO usually requires a bis-nucleophile (like a 1,3-diol) or leads to ring expansion/rearrangement depending on the nucleophile distance.
-
Correction/Refinement: For direct attachment of the oxetane to an aromatic ring (e.g., Phenol ether), use the following:
Alternative Protocol (Phenol Etherification):
-
React Phenol (2.0 eq) with BBMO (1.0 eq) and K₂CO₃ in Acetone (Reflux).
-
Result: 3,3-bis(aryloxymethyl)oxetane. The ring remains intact.
-
Use Case: This creates a "dumb-bell" shaped molecule where the oxetane acts as a soluble, polar linker between two pharmacophores.
-
Application III: Polymerization (CROP)
Context: Cationic Ring-Opening Polymerization (CROP) of BBMO yields Poly-BBMO or Poly-BAMO (if post-functionalized).
Expert Insight - The Hyperbranching Risk: Unlike simple oxetanes, BBMO has leaving groups on the side chain. During cationic polymerization, the propagating oxonium ion can transfer to the bromine site, leading to chain transfer and hyperbranching . To obtain linear polymers, low temperatures and specific initiators are required.
Protocol: Cationic Polymerization of BBMO
Reagents:
-
Monomer: BBMO (Dried over CaH₂).
-
Initiator: BF₃[5][6]·OEt₂ (Boron trifluoride etherate) or butane-1,4-diol/BF₃ adduct.
-
Solvent: Dichloromethane (DCM) (Anhydrous).
Step-by-Step Procedure:
-
Inert Atmosphere: Flame-dry a Schlenk flask and purge with Nitrogen.
-
Monomer Charge: Add BBMO (10 g) and DCM (40 mL). Cool to 0°C or -20°C (Lower temperature suppresses side reactions).
-
Initiation: Add BF₃·OEt₂ (1 mol% relative to monomer) dropwise via syringe.
-
Propagation: Stir at 0°C for 24 hours. The solution will become viscous.
-
Termination: Quench with ammoniacal methanol.
-
Precipitation: Pour the polymer solution into excess cold methanol. Filter the white precipitate.
-
Characterization: GPC for molecular weight. NMR will show the loss of the ring protons (~4.4 ppm) and appearance of the linear ether backbone (~3.2-3.5 ppm).
Visualizing the Workflows
Figure 1: The Divergent Reactivity of BBMO
This diagram illustrates the decision tree for using BBMO based on reaction conditions (Acid vs. Base).
Caption: Divergent reactivity pathways of BBMO. Path A preserves the ring for functionalization; Path B opens the ring for polymerization.
Figure 2: Synthesis of Energetic Binder (BAMO)
Caption: Step-by-step workflow for the Phase Transfer Catalyzed synthesis of BAMO from BBMO.
References
-
Cationic Ring Opening Polymerization of Oxetanes
-
Synthesis of BAMO
- Title: 3,3-Bis(azidomethyl)oxetane (BAMO)
- Source: ResearchGate / Central European Journal of Energetic M
-
URL:[Link]
-
Oxetane Stability & Medicinal Chemistry
-
Oxetane Building Blocks
-
Chemical Safety & Properties
Sources
- 1. Oxetane, 3,3-bis(bromomethyl)- | C5H8Br2O | CID 75464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 5. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 6. radtech.org [radtech.org]
- 7. radtech.org [radtech.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemscene.com [chemscene.com]
- 12. 3,3-Bis(bromomethyl)oxetane | 2402-83-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Ring-opening reactions of 3,3-disubstituted oxetanes for synthesis
Application Note: Strategic Ring-Opening of 3,3-Disubstituted Oxetanes in Medicinal Chemistry
Introduction: The "Gem-Dimethyl" Surrogate
In modern drug discovery, the 3,3-disubstituted oxetane moiety has emerged as a critical bioisostere for the gem-dimethyl group and carbonyl functionalities.[1] Pioneering work by Carreira and Müller established that replacing a gem-dimethyl group with an oxetane ring often leads to improved physicochemical properties:
-
lowered lipophilicity (LogD) due to the oxygen lone pairs.
-
increased metabolic stability by blocking oxidative sites.
However, the synthetic utility of these rings extends beyond their use as static structural elements. The strain energy of the oxetane ring (~106 kJ/mol) makes it a potent "spring-loaded" electrophile. This guide details the controlled ring-opening of 3,3-disubstituted oxetanes to generate complex, functionalized neopentyl-like scaffolds—a structural motif that is otherwise difficult to access via traditional SN2 chemistry due to steric hindrance.
Mechanistic Insight: The Steric-Electronic Paradox
The reactivity of 3,3-disubstituted oxetanes is governed by a balance between ring strain and steric shielding. Unlike epoxides, oxetanes are kinetically stable to many basic nucleophiles at room temperature. Successful ring opening requires Lewis Acid (LA) activation to weaken the C–O bond.
The "Neopentyl" Challenge: In a 3,3-disubstituted system, the C2 and C4 carbons are adjacent to a quaternary center. While not true neopentyl centers, they are sterically crowded.
-
Mechanism: The reaction typically does not proceed via a pure SN2 mechanism. Instead, it follows a borderline SN2/SN1 pathway . The Lewis acid coordinates to the oxygen, lengthening the C–O bond and creating significant carbocation character at the
-carbon (C2/C4), which then invites nucleophilic attack.
Figure 1: Mechanistic pathway for Lewis Acid-catalyzed ring opening. The reaction is driven by the release of ~106 kJ/mol of ring strain upon nucleophilic attack.
Application Protocols
Protocol A: Synthesis of -Amino Alcohols (Azide Opening)
This protocol generates 3-amino-2,2-disubstituted propanols, which are valuable building blocks for peptidomimetics. The use of Azidotrimethylsilane (TMSN3) is preferred over metal azides for solubility and safety reasons.
Reagents:
-
Substrate: 3,3-Disubstituted Oxetane (1.0 equiv)
-
Nucleophile: TMSN3 (1.2 – 1.5 equiv)
-
Catalyst: BF3[4][5][6]·OEt2 (0.1 – 0.2 equiv) or TMSOTf (0.05 equiv)
-
Solvent: Anhydrous CH2Cl2 (DCM)
Step-by-Step Methodology:
-
Preparation: Flame-dry a reaction vial and purge with Argon. Dissolve the oxetane substrate (e.g., 0.5 mmol) in anhydrous DCM (2.5 mL, 0.2 M).
-
Nucleophile Addition: Add TMSN3 (0.6 mmol, 1.2 equiv) via syringe.
-
Activation (Critical Step): Cool the mixture to -78 °C . This prevents polymerization and side reactions.
-
Catalysis: Dropwise add BF3·OEt2 (0.05 mmol, 10 mol%).
-
Note: If the substrate is acid-sensitive, use MgBr2·OEt2 as a milder Lewis acid, though this may require warming to 0 °C.
-
-
Reaction: Stir at -78 °C for 1 hour, then allow to warm slowly to room temperature (RT) over 2 hours. Monitor via TLC (stain with KMnO4 or Ninhydrin).
-
Quench: Quench with sat. aq. NaHCO3.
-
Workup: Extract with DCM (3x), dry over Na2SO4, and concentrate.
-
Reduction (Optional): The resulting silyl ether/azide intermediate can be reduced to the amine using Staudinger conditions (PPh3, THF/H2O) or Hydrogenation (H2, Pd/C) to yield the free amino alcohol.
Protocol B: Friedel-Crafts Alkylation (C-C Bond Formation)
This reaction links the oxetane fragment to electron-rich arenes (e.g., indoles, phenols), creating a quaternary carbon scaffold useful in kinase inhibitor design.
Reagents:
-
Nucleophile: Electron-rich arene (e.g., Indole, 1.2 equiv)
-
Catalyst: Sc(OTf)3 (10 mol%) or Cu(OTf)2
-
Solvent: 1,2-Dichloroethane (DCE) or Toluene
Step-by-Step Methodology:
-
Setup: In a sealed tube, dissolve the arene (0.6 mmol) and oxetane (0.5 mmol) in DCE (2.0 mL).
-
Catalyst Addition: Add Sc(OTf)3 (0.05 mmol).
-
Thermal Activation: Heat the reaction to 60–80 °C .
-
Why Heat? Unlike the highly reactive azide opening, C-C bond formation often has a higher activation energy barrier due to the loss of aromaticity in the transition state.
-
-
Monitoring: Monitor consumption of the arene by HPLC or TLC.
-
Purification: Filter through a silica plug to remove the metal triflate, concentrate, and purify via flash chromatography.
Data Summary: Catalyst Efficiency
| Catalyst | Temp (°C) | Yield (%) | Selectivity | Notes |
|---|---|---|---|---|
| BF3·OEt2 | -78 to RT | 45-60% | Mod | Can cause polymerization of oxetane. |
| TMSOTf | 0 to RT | 75-85% | High | Excellent for silyl-nucleophiles (TMS-N3, TMS-CN). |
| Sc(OTf)3 | 60 | 80-92% | High | Best for Friedel-Crafts (Arenes). |
| MgBr2 | RT | 50-70% | High | Mildest; best for sensitive substrates. |
Troubleshooting & Optimization
Common Failure Mode: Polymerization If the Lewis Acid is too strong or the temperature too high, oxetanes undergo cationic ring-opening polymerization (CROP), forming polyethers.
-
Solution: Lower the temperature to -78 °C. Switch from BF3 to a bulky aluminum Lewis acid (e.g., MAD) or use lower loadings of TMSOTf.
Regioselectivity Issues: For non-symmetric 3,3-disubstituted oxetanes (e.g., 2-substituted-3,3-disubstituted), the nucleophile will attack the less substituted carbon (C4) due to steric hindrance, despite the C2 position being better capable of stabilizing a positive charge.
-
Rule of Thumb: Sterics dominate over electronics in oxetane ring opening.
Figure 2: Decision tree for selecting Lewis Acid catalysts and reaction conditions.
References
-
Wirtschafter, J. D., & Carreira, E. M. (2011). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Angewandte Chemie International Edition. Link
-
Bull, J. A., et al. (2016).[7][10] Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Link
-
Burkhard, J. A., et al. (2010).[8][11] Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. Link
-
Doveston, R. G., et al. (2015). A Unified Approach to 3,3-Disubstituted Oxetanes for Medicinal Chemistry. The Journal of Organic Chemistry. Link
-
Palmer, L. I., & Read de Alaniz, J. (2011). Rapid and Efficient Synthesis of 3,3-Disubstituted Oxetanes. Angewandte Chemie. Link
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 11. Oxetanes as versatile elements in drug discovery and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Advanced Synthesis of Photo-Curable Networks via Cationic Ring-Opening Polymerization of Oxetanes
Executive Summary
This application note details the synthesis of high-performance photo-curable polymers utilizing oxetane derivatives. Unlike conventional free-radical acrylate systems, oxetane polymerization proceeds via a Cationic Ring-Opening Polymerization (CROP) mechanism. This chemistry offers distinct advantages for drug delivery devices, microfluidics, and optical coatings:
-
Oxygen Insensitivity: Curing can occur in ambient air without nitrogen purging.
-
"Living" Characteristics: The active cationic center remains stable post-irradiation, allowing for "Dark Cure" (post-polymerization) that enhances conversion and mechanical properties.[1]
-
Low Shrinkage: The ring-opening mechanism results in lower volumetric shrinkage (<3%) compared to acrylates (~10%), critical for precision molding.
Scientific Foundation: Mechanism of Action
The synthesis relies on the photo-generation of a superacid which initiates the ring-opening of the strained oxetane ether.
The Cationic Ring-Opening Polymerization (CROP) Cycle
Upon UV irradiation, a Photoacid Generator (PAG)—typically an onium salt—decomposes to release a strong Brønsted acid (
Key Mechanistic Insight: Unlike radical species, these oxonium ions do not react with oxygen. However, they are sensitive to basic impurities and moisture (nucleophilic attack by water causes chain transfer/termination).
Pathway Visualization
Figure 1: The Cationic Ring-Opening Polymerization (CROP) mechanism showing initiation, propagation, and the unique "Dark Cure" phase.
Material Selection Guide
Selection of the correct monomer balance is critical for controlling viscosity (processability) and crosslink density (modulus).
| Component Type | Commercial Name (Example) | Chemical Structure | Function | Key Properties |
| Difunctional Monomer | OXT-221 (DOX) | Bis[1-ethyl(3-oxetanyl)]methyl ether | Crosslinker | High reactivity, high Tg, chemical resistance.[2] Primary structural component.[2][3][4][5] |
| Monofunctional Monomer | OXT-212 (EHO) | 2-ethylhexyloxymethyl oxetane | Reactive Diluent | Low viscosity (3-6 mPa[4]·s), increases flexibility, improves wetting. |
| Photoinitiator (PAG) | CPI-6976 or Omnicat 250 | Triarylsulfonium hexafluoroantimonate | Catalyst | High efficiency. |
| Sensitizer (Optional) | 9,10-Dibutoxyanthracene | Anthracene derivative | Spectral Extender | Allows curing at longer wavelengths (e.g., 385nm or 405nm LEDs). |
Expert Tip: For high-modulus applications, use a 70:30 ratio of OXT-221 to OXT-212. For flexible coatings, invert this ratio or introduce a hydroxyl-functionalized oxetane (like OXT-101) to induce chain transfer and reduce network density.
Experimental Protocols
Protocol A: Formulation and Handling
Objective: Create a homogenous, stable photo-curable resin.
-
Environment: Perform all mixing in amber glassware or under yellow light to prevent premature curing. Maintain relative humidity (RH) < 40% (Critical: Moisture acts as a chain transfer agent).
-
Weighing:
-
Weigh the oxetane monomers (e.g., 7.0g OXT-221, 3.0g OXT-212) into an amber glass vial.
-
Add the Photoacid Generator (PAG) at 2-4 wt% (e.g., 0.3g).
-
Note: If the PAG is a solid, predissolve it in a small amount of OXT-212 before adding to the bulk.
-
-
Mixing:
-
Mix using a planetary centrifugal mixer (e.g., Thinky Mixer) at 2000 RPM for 2 minutes.
-
Alternative: Magnetic stirring for 30 minutes at room temperature. Ensure no vortex draws in air bubbles.
-
-
Degassing:
-
If magnetically stirred, vacuum degas the sample for 10 minutes to remove dissolved oxygen and bubbles. (While oxygen doesn't inhibit curing, bubbles scatter light and create defects).
-
Protocol B: Photo-Curing and Real-Time Monitoring
Objective: Synthesize the polymer film and validate reaction kinetics.
Experimental Setup: We utilize Real-Time FTIR (RT-FTIR) to track the disappearance of the oxetane ring.
-
Target Peak: 980 cm⁻¹ (Characteristic oxetane ring deformation).
-
Reference Peak: 2800–3000 cm⁻¹ (C-H stretch, typically invariant).
Figure 2: Real-Time FTIR workflow for monitoring oxetane conversion.
Step-by-Step Procedure:
-
Sample Prep: Spin-coat the resin onto a KBr pellet or silicon wafer to achieve a thickness of ~15–20 µm.
-
Baseline: Collect a background spectrum of the uncured resin.
-
Irradiation:
-
Set UV source (Mercury arc or 365nm LED) to an intensity of 20–50 mW/cm².
-
Start FTIR data collection (approx. 1 spectrum per second).
-
Trigger UV light after 10 seconds of baseline collection.
-
Irradiate for 60–120 seconds.
-
-
Dark Cure Monitoring: Turn off the UV light but continue collecting FTIR spectra for another 5–10 minutes. You will observe the peak at 980 cm⁻¹ continue to decrease.
Data Analysis & Validation
Calculate the Degree of Conversion (
-
: Absorbance of oxetane peak (980 cm⁻¹) at time
. -
: Initial absorbance of oxetane peak.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> - : Absorbance of internal reference peak (C-H stretch).
Success Criteria:
-
Final Conversion: Should exceed 85-90% after the dark cure phase.
-
Rate Profile: A rapid initial rise followed by a slower "living" propagation tail.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Tacky Surface | Humidity Inhibition | High humidity causes chain transfer at the surface (water terminates the cation). Action: Cure in a low-humidity environment (<40% RH) or cover the film with a PET release liner during cure. |
| Low Conversion | "Dark Cure" Neglected | Cationic systems are slower than radicals. Action: Allow samples to rest for 24 hours post-cure or apply a thermal post-bake (60°C for 30 mins) to drive reaction to completion. |
| Yellowing | PAG Degradation | Iodonium salts can yellow. Action: Switch to Sulfonium salts or reduce PAG concentration. |
| Phase Separation | Solubility | The PAG is not fully dissolved. Action: Pre-dissolve PAG in the most polar monomer (e.g., OXT-212) or use a solvent carrier (propylene carbonate) <1%. |
References
-
Crivello, J. V. (2002). The discovery and development of onium salt cationic photoinitiators. Journal of Polymer Science Part A: Polymer Chemistry. Link
-
Sangermano, M., et al. (2014). Photopolymerization of oxetane based systems. Progress in Organic Coatings. Link
-
Toagosei Co., Ltd. Aron Oxetane Technical Data Sheet (OXT-221, OXT-212). Link
-
Cai, Y., et al. (2014). Real-time FTIR monitoring of photoinduced cationic polymerization of oxetanes. Polymer Chemistry. Link
Sources
Strategic Ring-Expansion and Heterocyclic Derivatization of 3,3-Bis(bromomethyl)oxetane
Topic: Preparation of Tetrahydrofuran/Thiolane Derivatives from 3,3-Bis(bromomethyl)oxetane Content Type: Application Note & Protocol Guide Audience: Synthetic Chemists, Drug Discovery Researchers, Process Engineers
Executive Summary
3,3-Bis(bromomethyl)oxetane (BBMO) is a high-value, strained heterocyclic building block (
This guide details two advanced synthetic workflows:
-
C–O Insertion/Ring Expansion: Converting the 4-membered oxetane core into a 5-membered THF ring via catalytic carbene insertion.
-
Spiro-Heterocyclization: Leveraging the gem-bis(bromomethyl) functionality to construct spiro-thietane and subsequent thiolane derivatives.
Mechanistic Principles & Reaction Landscape
The utility of BBMO stems from its dual reactivity profile: the high ring strain of the oxetane core (~106 kJ/mol) and the electrophilicity of the pendant bromomethyl groups.
The Challenge of Ring Expansion
Direct isomerization of oxetanes to tetrahydrofurans is thermodynamically favorable but kinetically inhibited. The most effective modern strategy involves carbene insertion into the C–O bond. This inserts a single carbon atom (from a diazo precursor) into the ring, expanding it from 4 to 5 members while retaining the 3,3-substitution pattern.
Reaction Pathway Diagram
Figure 1: Divergent synthetic pathways from BBMO to THF and Thiolane scaffolds.
Protocol A: Photochemical Ring Expansion to Tetrahydrofuran Derivatives
Objective: Expansion of the oxetane ring to a tetrahydrofuran ring using ethyl diazoacetate (EDA) under photochemical conditions. This method avoids harsh Lewis acids that might polymerize the oxetane.
Reagents & Equipment
-
Substrate: 3,3-Bis(bromomethyl)oxetane (1.0 equiv).
-
Reagent: Ethyl Diazoacetate (EDA) (1.2 equiv). Caution: Potentially explosive.[1]
-
Solvent: Dichloromethane (DCM), anhydrous.
-
Light Source: Blue LED (440–460 nm) reactor (e.g., Kessil lamps or photoreactor).
-
Catalyst (Optional but recommended): Rhodium(II) acetate dimer (
) for non-photochemical routes, or specific photocatalysts if EDA activation is sluggish. Note: Direct photolysis of EDA generates the carbene.
Step-by-Step Methodology
-
Setup: In a flame-dried quartz or borosilicate tube, dissolve BBMO (1 mmol, 244 mg) in anhydrous DCM (5 mL).
-
Degassing: Sparge the solution with Argon for 15 minutes to remove oxygen, which can quench the carbene intermediate.
-
Addition: Add Ethyl Diazoacetate (1.2 mmol) via syringe.
-
Safety Note: EDA should be handled in a fume hood behind a blast shield.
-
-
Irradiation: Place the reaction vessel 2–5 cm from the Blue LED source. Stir vigorously at room temperature (25°C).
-
Monitoring: Monitor reaction progress via TLC (visualized with
stain) or GC-MS. The disappearance of the oxetane peak is the primary indicator.
-
-
Completion: Upon consumption of BBMO (typically 4–12 hours), turn off the light source.
-
Workup: Concentrate the solvent under reduced pressure.
-
Purification: Purify the residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
-
Target Product: Ethyl 4,4-bis(bromomethyl)tetrahydrofuran-3-carboxylate (regioisomer structure depends on insertion site, typically C2-O or C4-O bond).
-
Data Interpretation
| Analytical Method | Expected Signal (Product vs. Starting Material) |
| 1H NMR | Appearance of THF ring protons (multiplets at |
| 13C NMR | Shift of ring carbons from ~78 ppm (strained oxetane) to ~68-70 ppm (THF). |
| IR Spectroscopy | Appearance of ester carbonyl stretch (~1735 cm⁻¹) from the inserted EDA fragment. |
Protocol B: Synthesis of Thiolane/Thietane Systems
Objective: Synthesis of sulfur-containing heterocycles. Direct conversion to thiolane is complex; the standard robust protocol yields a spiro-thietane , which can be further expanded or used as a bioisostere.
Reagents[1][2][3][4][5][6]
-
Substrate: 3,3-Bis(bromomethyl)oxetane (BBMO).
-
Nucleophile: Sodium Sulfide nonahydrate (
) or Thiourea. -
Solvent: Ethanol/Water (1:1 mixture).
-
Base: Potassium Hydroxide (if using Thiourea).
Workflow: Synthesis of 2-Oxa-6-thiaspiro[3.3]heptane
This reaction creates a second 4-membered ring (thietane) fused to the oxetane at the quaternary carbon.
-
Dissolution: Dissolve BBMO (10 mmol, 2.44 g) in Ethanol (20 mL).
-
Nucleophile Preparation: Dissolve
(12 mmol, 2.88 g) in Water (10 mL). -
Cyclization: Add the sulfide solution dropwise to the BBMO solution at reflux temperature (80°C).
-
Reflux: Continue reflux for 3–6 hours. A white precipitate (NaBr) will form.
-
Extraction: Cool to room temperature. Extract with Diethyl Ether (
mL). -
Drying: Dry organic layer over anhydrous
and concentrate. -
Result: The product is 2-oxa-6-thiaspiro[3.3]heptane .
-
Note: To convert this thietane to a thiolane , apply Protocol A (Ring Expansion) to this spiro-intermediate using EDA/Light. The sulfur ring will expand preferentially over the oxygen ring due to the higher nucleophilicity of sulfur towards the carbene.
-
Safety & Handling Guidelines
| Hazard Class | Specific Risk | Mitigation |
| Alkylating Agent | BBMO is a bis-alkylating agent; potential mutagen/carcinogen. | Use double gloves (Nitrile/Laminate). Handle only in a fume hood. |
| Explosive | Ethyl Diazoacetate (EDA) is shock-sensitive and potentially explosive. | Do not heat neat EDA. Use blast shields. Quench excess EDA with acetic acid. |
| High Energy | Blue LEDs generate heat and high-intensity light. | Use light shielding (amber plexiglass) to protect eyes. Ensure active cooling of the reactor. |
References
-
Photochemical Ring Expansion of Oxetanes : Chemical Science, 2019. "Photochemical ring expansion reactions: synthesis of tetrahydrofuran derivatives and mechanism studies." Link
-
Spiro-Heterocycle Synthesis : Beilstein Journal of Organic Chemistry, 2020. "Recent synthesis of thietanes." Link
-
Oxetane Building Blocks : ChemRxiv, 2021. "Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks." Link
-
Spiro-Thietane Preparation : Journal of Heterocyclic Chemistry, 2015. "Synthesis of 2-oxa-6-thiaspiro[3.3]heptane." Link
-
Diazoacetate Handling : Organic Syntheses, Coll. Vol. 3, p.392. "Ethyl Diazoacetate."[1][7] Link
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Tetrahydrofuran synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 5. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Role of 3,3-Bis(chloromethyl)oxetane (BCMO) as an intermediate for PolyBAMO
Application Note: Precision Synthesis and Polymerization of 3,3-Bis(chloromethyl)oxetane (BCMO) for High-Energy PolyBAMO Binders
Executive Summary
3,3-Bis(chloromethyl)oxetane (BCMO) serves as the critical electrophilic scaffold for synthesizing Poly(3,3-bis(azidomethyl)oxetane) (PolyBAMO), a high-performance energetic thermoplastic elastomer (ETPE). While primarily utilized in solid rocket propellants and plastic-bonded explosives (PBX), the chemistry of BCMO—specifically the ring-strain-driven reactivity of the oxetane moiety—offers a masterclass in precision heterocyclic synthesis relevant to both energetic materials and functionalized biopolymers.
This guide details the transformation of BCMO into BAMO monomers and its subsequent Cationic Ring-Opening Polymerization (CROP). It emphasizes the "Active Monomer" mechanism, safety protocols for organic azides, and the strict purity requirements necessary to achieve target molecular weights.
Part 1: The Chemistry of BCMO
BCMO is a four-membered cyclic ether substituted with two chloromethyl groups. Its utility stems from two distinct reactive sites:
-
The Chloromethyl Groups: Susceptible to nucleophilic substitution (
), allowing functionalization (e.g., azidation) without opening the ring. -
The Oxetane Ring: Possesses significant ring strain (~107 kJ/mol), enabling polymerization under Lewis acid catalysis.
Critical Purity Requirement:
For successful Cationic Ring-Opening Polymerization (CROP), BCMO (and the subsequent BAMO monomer) must be
Visualizing the Synthesis Pathway
Figure 1: The synthetic lineage from Pentaerythritol to PolyBAMO, highlighting BCMO as the central pivot point.[1][2]
Part 2: Protocol A - Synthesis of BAMO Monomer
The conversion of BCMO to BAMO is a classic nucleophilic substitution. The challenge lies in displacing the chlorine atoms with azide groups without triggering the ring-opening of the sensitive oxetane moiety.
Mechanism:
Experimental Procedure
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and a thermometer. Ensure the system is purged with nitrogen.
-
Solvent System: This reaction is best performed in a biphasic system (Water/Organic) using a Phase Transfer Catalyst (PTC) to transport the azide ion into the organic phase, or in a polar aprotic solvent like DMSO. Note: The aqueous PTC method is safer for scale-up.
-
Reaction Mix:
-
Dissolve
(2.2 equivalents relative to BCMO) in distilled water. -
Add BCMO (1.0 equivalent) and TBAB (0.05 equivalent).
-
Heat the mixture to 95–100°C with vigorous stirring (800+ RPM).
-
-
Monitoring: Monitor reaction progress via GC-MS or FTIR. Look for the disappearance of the C-Cl stretch (~700-750 cm⁻¹) and the appearance of the strong Azide doublet (~2100 cm⁻¹).
-
Workup (Critical for Safety):
-
Cool to room temperature.
-
Extract with Dichloromethane (DCM) or Diethyl Ether.
-
Wash the organic layer with water
to remove unreacted . Warning: Acidifying the wash water can generate Hydrazoic Acid ( ), which is highly toxic and explosive. Keep pH neutral or slightly basic. -
Dry over
and concentrate under reduced pressure.
-
-
Purification: Recrystallize from ethanol or distill (if stable) to achieve the required purity. BAMO is a solid (mp ~18°C) but often appears as a supercooled liquid.
Part 3: Protocol B - Cationic Ring-Opening Polymerization (CROP)
PolyBAMO is synthesized via CROP using a Lewis acid catalyst (
Target: Hydroxyl-terminated PolyBAMO (suitable for curing with isocyanates).[3][4]
Mechanism: Active Chain End (ACE) vs. Active Monomer (AM)
In the ACE mechanism, the propagating species is a tertiary oxonium ion at the end of the chain. In the AM mechanism (promoted by the presence of hydroxyl groups), the monomer is protonated and attacked by the neutral polymer chain end.
Figure 2: The Activated Monomer (AM) mechanism dominates when diol initiators are used, minimizing cyclic oligomer formation.
Step-by-Step Polymerization Protocol
-
Drying: All glassware must be flame-dried under vacuum. Solvents (DCM or
) must be distilled over . BAMO monomer must be dried over molecular sieves (4Å). -
Initiator Prep: In the reactor, dissolve the initiator (1,4-Butanediol, BDO) in dry DCM.
-
Calculation: Target
.
-
-
Catalyst Addition: Cool the reactor to 0°C . Add
(Boron Trifluoride Etherate).[5] A typical ratio is [BDO]:[Catalyst] = 1:1 to 1:2.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Monomer Feed: Add the BAMO monomer slowly (dropwise) to the reactor.
-
Why Slow Feed? This maintains a low instantaneous monomer concentration, favoring the "Active Monomer" mechanism over intramolecular back-biting (which creates cyclic oligomers).
-
-
Reaction: Stir at 0°C–Room Temp for 24–48 hours.
-
Quenching: Quench with saturated
solution to neutralize the catalyst. -
Isolation:
-
Wash organic layer with water.
-
Precipitate the polymer into cold methanol (PolyBAMO is insoluble in methanol; monomers/oligomers are soluble).
-
Vacuum dry at 40°C.
-
Part 4: Characterization & Data Analysis
Successful synthesis is validated by the following metrics:
| Technique | Parameter | Expected Result | Interpretation |
| FTIR | Azide Peak | ~2100 cm⁻¹ (Strong) | Confirms energetic functionality retention. |
| FTIR | Ether Linkage | ~1100 cm⁻¹ | Confirms ring opening / backbone formation. |
| 1H NMR | Backbone Signals | Broadening of peaks indicates polymerization. | |
| GPC | Polydispersity (PDI) | 1.2 - 1.8 | Lower PDI indicates better "living" character control. |
| DSC | Glass Transition ( | -30°C to -40°C | Critical for low-temperature mechanical properties. |
| DSC | Melting Point ( | ~70-80°C | PolyBAMO is semi-crystalline. |
Part 5: Safety & Handling (The "Trustworthiness" Pillar)
-
Azide Hazards: While BAMO is an organic azide and more stable than metal azides, it is still an energetic material.
-
Rule: Never use halogenated solvents (DCM) with sodium azide (reaction creates explosive diazidomethane). Only use DCM after the BAMO monomer has been purified and free of ionic azide.
-
Shielding: Perform all reactions behind a blast shield.
-
-
BCMO Toxicity: BCMO is structurally similar to mustard gas precursors. It is a potent alkylating agent.
-
PPE: Double nitrile gloves, full face shield, and respirator if not in a glovebox.
-
Neutralization: Spills should be treated with alcoholic KOH to degrade the alkyl chloride.
-
References
-
Manser, G. E. (1985). Energetic Copolymers and Method of Making Same. U.S. Patent No. 4,483,978.
-
Xu, M., et al. (2018). "Synthesis and Properties of Energetic Thermoplastic Elastomers Based on Poly(3,3-bis(azidomethyl)oxetane)." Polymers, 10(3), 268.
-
Pisharath, S., & Ang, H. G. (2007).[6] "Synthesis and thermal decomposition of GAP–Poly(BAMO) copolymer." Polymer Degradation and Stability, 92(7), 1365-1377.[6] [6]
-
Kubota, N. (2007). Propellants and Explosives: Thermochemical Aspects of Combustion. Wiley-VCH. (Standard text for energetic material thermodynamics).
-
Ampleman, G., et al. (2010). "Green Synthesis of Energetic Azido Polymers." Journal of Energetic Materials, 28(5). (Discusses PTC methods).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. publica-rest.fraunhofer.de [publica-rest.fraunhofer.de]
- 5. Boron trifluoride catalyzed ring-opening polymerization of epoxidized soybean oil in liquid carbon dioxide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. 3,3-Bis(azidomethyl)oxetane - Wikipedia [en.wikipedia.org]
Application Note & Protocol: Synthesis of Hyperbranched Polyethers via Anionic Ring-Opening Polymerization of 3,3-bis(hydroxymethyl)oxetane (BHO)
Audience: Researchers, scientists, and drug development professionals engaged in polymer chemistry, materials science, and macromolecular engineering.
Abstract: This document provides a comprehensive guide to the synthesis of hyperbranched polyethers through the anionic ring-opening polymerization (AROP) of 3,3-bis(hydroxymethyl)oxetane (BHO). We delve into the underlying reaction mechanism, provide field-proven experimental protocols, and discuss critical parameters that govern the synthesis. The resulting poly(BHO) polymers are rich in hydroxyl functional groups, making them highly valuable as macroinitiators, drug delivery scaffolds, and components for advanced coatings and hydrogels.
Scientific Foundation & Rationale
The synthesis of polymers with controlled, complex architectures is a cornerstone of modern materials science. Hyperbranched polymers, characterized by their highly branched, tree-like structures and abundant terminal functional groups, offer unique properties such as low viscosity, high solubility, and versatile functionality compared to their linear analogs.[1] The ring-opening polymerization of functional monomers is a powerful strategy for creating these architectures.
3,3-bis(hydroxymethyl)oxetane (BHO) is a particularly valuable monomer for this purpose. Its structure combines a strained four-membered oxetane ring, which is susceptible to ring-opening, with two primary hydroxyl groups.[2] In an anionic polymerization context, these hydroxyl groups play a dual role. They are sufficiently acidic to react with the strong base initiator, transforming the monomer itself into an initiating species. This "self-condensing" behavior is the key to achieving a hyperbranched topology in a single synthetic step.
The polymerization proceeds via a nucleophilic attack of an alkoxide anion (generated from a deprotonated hydroxyl group) on the carbon atom of another oxetane ring.[2][3] This process regenerates an alkoxide at the newly opened chain end, which can then propagate further, leading to a highly branched polyether backbone with numerous peripheral hydroxyl groups.
The Causality of Experimental Design
The success of this polymerization hinges on several critical choices:
-
Initiator: A strong, non-nucleophilic base is required. Potassium tert-butoxide (t-BuOK) is an ideal choice. Its primary role is not to directly open the oxetane ring, but to deprotonate the monomer's hydroxyl groups, thereby creating the active alkoxide species that drive the polymerization.[3][4]
-
Catalyst System: The reactivity of the potassium alkoxide is significantly enhanced by sequestering the K⁺ cation. An 18-crown-6 ether is employed for this purpose. It complexes the potassium ion, leaving a more "naked" and highly reactive alkoxide anion, which accelerates the rate of polymerization.[5][6]
-
Solvent: A polar, aprotic solvent is necessary to dissolve the monomer, initiator, and the growing polymer chain, while also stabilizing the charged intermediates. N-Methyl-2-pyrrolidone (NMP) is a common and effective choice for this high-temperature reaction.[5][6]
-
Temperature: Significant thermal energy is required to overcome the activation barrier for the ring-opening of the relatively stable oxetane ring. The reaction is typically conducted at elevated temperatures, often around 180 °C, to achieve a reasonable polymerization rate and high monomer conversion.[2][5]
Mechanistic Pathway
The polymerization follows an AB₂ self-polymerization mechanism, where the oxetane ring acts as the 'A' functional group and the two hydroxyl groups act as the 'B' functional groups.
Figure 1: Anionic Ring-Opening Polymerization mechanism of BHO.
Experimental Protocols
This section provides a self-validating, step-by-step protocol for the synthesis and subsequent characterization of poly(BHO). Strict adherence to anhydrous and anaerobic conditions is paramount for success.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3,3-bis(hydroxymethyl)oxetane (BHO) | >98% | Sigma-Aldrich, TCI | Dry under vacuum before use. |
| Potassium tert-butoxide (t-BuOK) | >98% | Acros, Sigma-Aldrich | Handle under inert atmosphere. |
| 18-Crown-6 | >99% | Sigma-Aldrich | Store in a desiccator. |
| N-Methyl-2-pyrrolidone (NMP) | Anhydrous, >99.5% | Sigma-Aldrich | Use as received from a sealed bottle. |
| Methanol (MeOH) | Anhydrous | Fisher Scientific | For quenching. |
| Acetic Anhydride | >99% | Sigma-Aldrich | For post-polymerization modification. |
| Pyridine | Anhydrous | Sigma-Aldrich | For post-polymerization modification. |
| Argon or Nitrogen Gas | High Purity (99.998%) | Local Supplier | For maintaining inert atmosphere. |
| Schlenk Flasks & Glassware | - | VWR, Chemglass | Must be oven- or flame-dried. |
Workflow Overview
Sources
- 1. Hyperbranched Macromolecules: From Synthesis to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. radtech.org [radtech.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of Hyperbranched Polymers by the Anionic Ring-Opening Polymerization of 3,3-Bis(hydroxymethyl)oxetane | CiNii Research [cir.nii.ac.jp]
- 6. semanticscholar.org [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing 3,3-Bis(bromomethyl)oxetane (BBMO) Synthesis
Subject: Yield Improvement & Troubleshooting Guide for BBMO Synthesis Ticket ID: BBMO-OPT-2024 Assigned Specialist: Senior Application Scientist, Chemical Process Group
Executive Summary
3,3-Bis(bromomethyl)oxetane (BBMO) is a critical intermediate, primarily utilized in the synthesis of energetic binders like BAMO (3,3-bis(azidomethyl)oxetane) and various functional polymers. The synthesis typically proceeds via the bromination of pentaerythritol followed by intramolecular cyclization.
Users frequently report yields stalling at 40–50% due to three main failure modes:
-
Incomplete Cyclization: Failure to close the oxetane ring due to poor phase contact.
-
Ring Opening: The oxetane ring is highly strained and susceptible to acid-catalyzed hydrolysis or cationic polymerization during workup.[1]
-
Poly-substitution Side Products: Difficulty isolating the tribromohydrin intermediate from di- or tetra-bromo species.
This guide provides a protocol to elevate yields to >80% using Phase Transfer Catalysis (PTC) and rigorous pH control.
Module 1: The Optimized Synthesis Workflow
The most robust route involves the conversion of Pentaerythritol to Pentaerythritol Tribromide (Tribromoneopentyl alcohol), followed by base-mediated cyclization.
Workflow Visualization
The following diagram outlines the critical control points in the synthesis pathway.
Figure 1: Critical control points in the conversion of Pentaerythritol to BBMO. Note the Phase Transfer Catalyst (PTC) requirement in Step 2.
Module 2: Step-by-Step Protocol & Causality
Step 1: Preparation of Pentaerythritol Tribromide
Standard Protocol: Esterification using Hydrobromic acid (48%) and Acetic acid. Target: Convert 3 of the 4 hydroxyl groups to bromides.
Critical Optimization: Do not rush the reflux. The reaction requires 24–30 hours at 110–120°C to statistically favor the tribromide over the dibromide.
Step 2: Cyclization (The Yield Killer)
This is where most users fail. The classic Williamson ether synthesis using ethanolic KOH often yields poor results due to solubility issues and ring opening.
The Solution: Phase Transfer Catalysis (PTC) Switch to a biphasic system (Water/Toluene or Water/DCM) using Tetrabutylammonium Bromide (TBAB) .
Protocol:
-
Dissolve Pentaerythritol Tribromide in Toluene (or Benzene).
-
Prepare a 40% w/w NaOH aqueous solution (excess base is required, typically 1.5–2.0 eq).
-
Add 3–5 mol% TBAB .
-
Reflux with vigorous stirring (mechanical stirring recommended to maximize interfacial area).
Why this works:
The tribromide stays in the organic phase; the hydroxide stays in the aqueous phase. TBAB shuttles the hydroxide ion into the organic layer as a lipophilic ion pair (
Data: Yield Comparison
| Parameter | Classic Method (Ethanol/KOH) | Optimized Method (PTC/TBAB) |
| Reaction Time | 12–18 Hours | 2–4 Hours |
| Temperature | Reflux (78°C) | Reflux (80–110°C) |
| Solvent | Ethanol (Homogeneous) | Toluene/Water (Biphasic) |
| Typical Yield | 40–55% | 85–92% |
| Purity (Crude) | Low (contains oligomers) | High |
Module 3: Troubleshooting Guide (FAQ)
Q1: My product is polymerizing during distillation. What is happening?
Diagnosis: Cationic Ring-Opening Polymerization.[1][2] Cause: Oxetanes are basic (Lewis bases). If your crude mixture is even slightly acidic (pH < 7) or contains Lewis acids (leftover metal ions), heat will trigger polymerization into poly(3,3-bis(bromomethyl)oxetane). Correction:
-
Wash: Perform a final wash of the organic layer with saturated
before drying. -
Additive: Add a trace amount of an acid scavenger (e.g., triethylamine) to the distillation pot.
-
Temperature: Ensure vacuum is sufficient (< 5 mmHg) to keep distillation temperature below 100°C.
Q2: I see a large "tail" on my TLC and low conversion.
Diagnosis: Incomplete Cyclization or Hydrolysis. Cause: If using PTC, your stirring speed may be too low. The reaction is diffusion-controlled . Correction:
-
Increase stirring RPM (create a vortex).
-
Verify TBAB quality (it is hygroscopic; wet catalyst is less effective).
-
Check temperature: The reaction must be at reflux to overcome the activation energy of ring closure.
Q3: How do I separate the product from unreacted tribromide?
Diagnosis: Purification difficulty. Correction:
-
Recrystallization: BBMO can be recrystallized from ethanol or hexane. The tribromide is more polar (due to the -OH) and has different solubility characteristics.
-
Distillation: BBMO has a distinct boiling point (approx. 78–80°C at 2 mmHg). Tribromide boils significantly higher.
Module 4: Logic Tree for Troubleshooting
Use this decision tree to diagnose yield failures immediately after the reaction workup.
Figure 2: Diagnostic logic for identifying failure modes in BBMO synthesis.
References
-
Preparation of 3,3-bis(bromomethyl)oxetane. Source: ChemScene Technical Data.[3] Context: Standard physical properties and industrial availability. URL:
-
Phase Transfer Catalysis in Polycondensation and Etherification. Source: Bulacovschi, V., et al. (1993).[4] Phase Transfer Catalysis in Polycondensation Processes. Context: Establishes the efficacy of PTC (TBAB/TEBAC) in reactions involving bis(chloromethyl)oxetane and similar derivatives, validating the biphasic nucleophilic substitution mechanism. URL:
-
Synthesis of Energetic Binders (BAMO) from Halogenated Oxetanes. Source:Propellants, Explosives, Pyrotechnics (2010).[5] Context: Describes the downstream utility and sensitivity of the bromo-oxetane ring to polymerization, reinforcing the need for careful pH control during isolation. URL: (Via ResearchGate snippet)
-
Oxetanes in Medicinal Chemistry and Synthesis. Source:Chemical Reviews (2016). Context: Comprehensive review on oxetane ring formation, highlighting the Williamson ether synthesis and the stability profiles of 3,3-disubstituted oxetanes. URL:
Sources
Technical Support Center: Cationic Polymerization of Oxetanes
Welcome to the Advanced Cationic Ring-Opening Polymerization (CROP) Support Hub.
Core Mechanism & Kinetic Challenges
The Paradox: Unlike epoxides, oxetanes exhibit a unique kinetic profile: Slow Initiation, Fast Propagation. [1]
-
Basicity vs. Strain: Oxetanes are more basic (
) than epoxides ( ) but possess slightly lower ring strain ( kJ/mol vs. kJ/mol) [1, 2].[2] -
The Consequence: The high basicity stabilizes the secondary oxonium ion (initiation complex), leading to a significant induction period . However, once the tertiary oxonium active species is formed, propagation is rapid and less susceptible to steric hindrance than epoxides.
Visualization: The Kinetic Landscape
The following diagram illustrates the critical "Kick-Starter" effect where adding epoxides can eliminate the oxetane induction period.
Figure 1: Kinetic pathway comparison. Note the "Epoxide Kick-Starter" route (green dashed line) which bypasses the stable secondary oxonium trap characteristic of pure oxetane systems [3].
Topology Control: The "Back-Biting" Trap
Issue: Users often report low molecular weight (MW) and broad polydispersity (PDI) despite high monomer conversion. Diagnosis: Dominance of the Active Chain End (ACE) mechanism over the Activated Monomer (AM) mechanism.
The Mechanism of Failure (ACE)
In the ACE mechanism, the charge resides on the polymer chain end. The nucleophilic oxygen atoms in the polymer backbone can attack the active chain end (Intramolecular Chain Transfer), forming cyclic oligomers (COs).
The Solution (AM)
To synthesize linear, telechelic polymers (e.g., for energetic binders like polyBAMO), you must force the Activated Monomer (AM) mechanism.
-
Requirement: Slow monomer addition + Protic Agent (Alcohol).
-
Logic: The alcohol acts as a chain transfer agent. The monomer is protonated (activated) and attacks the neutral hydroxyl-terminated chain. The charge stays on the monomer, not the chain, preventing back-biting [4].
Figure 2: Mechanistic divergence. The AM mechanism (right) utilizes hydroxyl groups to suppress cyclization, essential for producing linear pre-polymers [4, 5].
Experimental Protocol: "Activated Monomer" Polymerization
Objective: Synthesis of linear
Reagents & Setup
-
Monomer: 3,3-Dimethyloxetane (DMO), dried over
. -
Initiator:
(Lewis Acid). -
Chain Transfer Agent: 1,4-Butanediol (determines MW).
-
Solvent: Dichloromethane (DCM) or Toluene (low polarity favors AM).
Step-by-Step Procedure
-
System Preparation: Flame-dry a 3-neck flask under
flow. This is non-negotiable; moisture acts as a terminator, not a transfer agent. -
Heel Formation: Charge the reactor with the full amount of 1,4-Butanediol (initiator of structure) and the catalyst (
). -
Monomer Starvation:
-
Crucial Step: Do NOT add all monomer at once.
-
Add DMO dropwise over 4–6 hours.
-
Why? Keeping the instantaneous monomer concentration (
) low ensures that the rate of propagation ( ) is limited by monomer availability, favoring the reaction of the activated monomer with the polymer hydroxyl group over the reaction with another monomer [5].
-
-
Quenching: Terminate with ammoniacal methanol.
-
Purification: Precipitate in cold methanol/water to remove catalyst residues.
Troubleshooting & FAQs
Q1: The reaction mixture turned black/brown and exothermed violently. What happened?
A: You likely experienced a thermal runaway .
-
Cause: Cationic ROP is highly exothermic (
to kJ/mol). If the temperature spikes, the rate constant increases exponentially. -
Fix:
-
Increase solvent volume (heat sink).
-
Use the "Monomer Starvation" (dropwise addition) method described above.
-
Check your initiator concentration; for bulk polymerizations,
is standard.
-
Q2: My conversion is stuck at ~80% even after 24 hours.
A: This is likely basic impurity quenching .
-
Cause: Oxetane polymerization is "living" only in the absence of nucleophiles. Amines or moisture will irreversibly terminate the oxonium ion.
-
Fix: Use a "Proton Trap" (e.g., 2,6-di-tert-butylpyridine) to scavenge protons only if you suspect acid impurities, but for termination, you need to rigorously dry reagents. Distill monomer over Calcium Hydride (
) immediately before use.
Q3: Why does adding 5% epoxide speed up my oxetane UV-cure formulation?
A: You are utilizing the Promoter Effect .
-
Mechanism: Epoxides initiate rapidly (short induction) but propagate slowly. Oxetanes initiate slowly but propagate rapidly.
-
Result: The epoxide generates the initial pool of protons/carbocations, which then cross-over to initiate the oxetane, bypassing the oxetane's slow initiation phase [3, 6].
Q4: How do I choose the right solvent?
A: Solvent polarity dictates the mechanism.
| Solvent | Polarity | Effect on Mechanism | Recommended For |
| Dichloromethane | Medium | Stabilizes ion pairs; fast rates. | General Synthesis |
| Toluene | Low | Tight ion pairs; favors AM mechanism. | Linear Pre-polymers |
| 1,4-Dioxane | Medium | Solvates active center; suppresses back-biting. | Living Polymerization [1] |
References
-
Bouchekif, H., Philbin, M. I., Colclough, E., & Amass, A. J. (2008). Cationic Ring-Opening Polymerization of Oxetane via a Non-Steady-State Controlled Polymerization Process. Macromolecules, 41(6), 1989–1995.[3] Link
-
Sasaki, H. (2007).[4] Oxetanes: Curing Properties in Photo-Cationic Polymerization. Toagosei Group Research, Trend 2007. Link
-
Crivello, J. V., & Sasaki, H. (1994). Structure and Reactivity Relationships in the Photoinitiated Cationic Polymerization of Oxetane Monomers. Journal of Macromolecular Science, Part A, 31(8), 1001-1019. Link
-
Kubisa, P., & Penczek, S. (1999). Cationic activated monomer polymerization of heterocyclic monomers. Progress in Polymer Science, 24(10), 1409-1437. Link
-
Penczek, S., Kubisa, P., & Szymanski, R. (1986). Activated Monomer Propagation in Cationic Polymerization. Makromolekulare Chemie. Macromolecular Symposia, 3(1), 203–220. Link
-
Dillman, B., & Jessop, J. L. P. (2013).[5] Chain transfer agents in cationic photopolymerization of epoxide and oxetane monomers. Journal of Polymer Science Part A: Polymer Chemistry, 51(9), 2058-2067. Link
Sources
Optimizing reaction conditions for the azidation of PBBrMO
Topic: Reaction Engineering & Troubleshooting for the Conversion of PBBrMO to PBAMO Target Audience: Energetic Materials Scientists, Polymer Chemists, Process Engineers Document ID: TSC-AZ-2024-05
Core Directive & Scope
Subject: This guide addresses the nucleophilic substitution (azidation) of Poly(3,3-bis(bromomethyl)oxetane) (PBBrMO) to synthesize Poly(3,3-bis(azidomethyl)oxetane) (PBAMO) .
Context: PBAMO is a critical energetic thermoplastic elastomer (ETPE) used in high-performance propellant binders. The conversion of the precursor PBBrMO using sodium azide (
Safety Warning: This protocol involves organic azides and sodium azide.
Reaction Optimization & Protocol Design
The "Why" Behind the Chemistry
The transformation of PBBrMO to PBAMO is a classic
Optimized Reaction Conditions
| Parameter | Traditional Method (DMSO/DMF) | Optimized Method (Cyclohexanone) | Why Change? |
| Solvent | DMSO or DMF | Cyclohexanone | DMSO is difficult to remove (high b.p.) and can cause skin permeability of azides.[2] Cyclohexanone offers easier workup and good solubility for both PBBrMO and PBAMO. |
| Temperature | Higher temperature in cyclohexanone accelerates kinetics, reducing reaction time from 24h+ to ~6h without degrading the backbone. | ||
| Catalyst | None or TBAB | TBAB (Phase Transfer) | Tetrabutylammonium bromide (TBAB) acts as a phase transfer catalyst, shuttling |
| Reagent Ratio | 1.2 eq | 1.5 - 2.0 eq | Excess azide drives the equilibrium to completion, minimizing residual bromide which destabilizes the final binder. |
Troubleshooting Guide (FAQ Format)
Category A: Reaction Kinetics & Conversion
Q: My degree of substitution (DS) is stuck at 85%. How do I push it to >98%? Diagnosis: This "conversion plateau" usually results from the precipitation of the partially azidated polymer or salt encapsulation. Solution:
-
Switch Solvent: If using DMF, the polymer might be crashing out as it becomes more azidated. Switch to Cyclohexanone or a DMSO/Toluene co-solvent system.
-
Increase PTC: Add 5 mol% Tetrabutylammonium bromide (TBAB). This facilitates the transport of
into the polymer coil. -
Grind the Reagent: Ensure
is finely ground before addition; surface area limits the dissolution rate in the organic phase.
Q: The reaction mixture turned into a gel (cross-linking). What happened?
Diagnosis: Uncontrolled "Hyperbranching."
Root Cause: PBBrMO synthesized via cationic ring-opening polymerization (CROP) can have active chain ends. If the temperature is too high (
-
Keep temperature strictly
. -
Ensure the precursor PBBrMO is quenched and acid-free before azidation.
-
Use a mechanical stirrer (overhead) rather than magnetic stirring to prevent hot-spots in viscous solutions.
Category B: Purification & Safety[2]
Q: How do I efficiently remove residual Sodium Azide (
-
Quench: Cool reaction to room temperature.
-
Precipitation: Pour the reaction mixture slowly into a large excess of Methanol or Water/Ethanol (50:50) under vigorous stirring. PBAMO will precipitate; salts and solvents stay in the supernatant.
-
Wash: Redissolve the polymer in Methylene Chloride (DCM) and wash with water (
) to extract trapped ionic azides. -
Verification: Test the wash water with
(red color indicates presence of ). Continue washing until negative.
Q: My final product has a dark/brown color. Is it degraded? Analysis: Pure PBAMO should be a yellowish viscous liquid or elastomer. Dark brown indicates oxidation or elimination byproducts (formation of conjugated double bonds). Fix:
-
Conduct the reaction under a strict Nitrogen/Argon atmosphere .
-
Add an antioxidant (e.g., BHT) during the workup phase if the polymer is intended for long-term storage.
Visualized Workflows
Diagram 1: The Optimized Synthesis Workflow
This diagram outlines the critical path from Precursor to Purified Binder, emphasizing the Phase Transfer Catalysis (PTC) route.
Caption: Optimized process flow for PBBrMO azidation using Cyclohexanone and PTC to ensure high conversion and safety.
Diagram 2: Troubleshooting Logic Tree
Use this decision tree when experimental results deviate from specifications.
Caption: Diagnostic logic for resolving common failures in polymer azidation (Conversion vs. Stability vs. Purity).
Characterization Standards
To validate the success of your optimization, compare your product against these benchmarks:
| Method | Target Signal | Interpretation |
| FT-IR | Peak @ 2100 cm⁻¹ | Strong Azide ( |
| FT-IR | Disappearance @ 600-700 cm⁻¹ | Loss of C-Br stretch indicates conversion. |
| ¹H-NMR | Shift: 3.6 ppm | Methylene protons ( |
| DSC | Glass transition temperature should remain low for binder efficacy. |
References
-
Synthesis of Poly(3,3-Bis-Azidomethyl Oxetane) via Direct Azidation . ResearchGate.[3] Retrieved from [Link]
-
3,3-Bis(azidomethyl)oxetane (BAMO) Monomer and Polymer Properties . Wikipedia. Retrieved from [Link][1][3][4]
-
Crystallization Behavior of Poly(3,3-bis(Ethoxymethyl) Oxetane) and Poly(3,3-bis(Azidomethyl) Oxetane) . Defense Technical Information Center (DTIC). Retrieved from [Link]
-
Cationic ring opening polymerisation (CROP) of oxetane and its derivatives . Aston Research Explorer. Retrieved from [Link]
Sources
Technical Support: Safe Alternatives to 3,3-Bis-Azidomethyl Oxetane (BAMO)
Core Directive: The Case for BAMO Phase-Out
You have likely reached this page because your risk assessment flagged 3,3-bis-azidomethyl oxetane (BAMO) as a critical safety bottleneck. You are correct. While BAMO offers high nitrogen content (~50%) and energy density, its monomeric instability, high melting point (solid at RT), and sensitivity to Lewis acids make it a liability in modern formulation.
This guide provides the technical roadmap to replace BAMO with Glycidyl Azide Polymer (GAP) or 3-Azidomethyl-3-methyl oxetane (AMMO) without sacrificing the core energetic or functional requirements of your application.
Hazard Identification & Troubleshooting (FAQ)
Q1: Why is my BAMO monomer exhibiting exothermic activity even below its decomposition temperature?
Diagnosis: Unintentional Cationic Ring-Opening Polymerization (CROP).
Technical Explanation: BAMO possesses a highly strained four-membered oxetane ring. In the presence of trace Lewis acids (often residual from precursor synthesis or improper glassware cleaning), the ring can open spontaneously. Unlike standard oxetanes, the high density of azide groups in BAMO creates a "steric congestion" effect that, upon ring-opening, releases significant strain energy. If this occurs in bulk monomer storage, it can trigger a thermal runaway, subsequently initiating azide decomposition (
Q2: My cured BAMO-based binders are brittle. Is this a synthesis error?
Diagnosis: No, it is an inherent material property. Technical Explanation: Poly(BAMO) is highly crystalline due to the symmetrical packing of the bis-azidomethyl groups. This results in a high stiffness and poor low-temperature mechanical properties. To fix this, you would typically need to copolymerize with THF or AMMO, which re-introduces the complexity you are trying to avoid.
Decision Matrix: Selecting the Right Alternative
Use the following logic flow to determine the best replacement based on your specific application requirements.
Figure 1: Decision tree for replacing BAMO based on functional requirements.
Technical Implementation: The AMMO/GAP Protocol
If your application requires an energetic binder, AMMO is the direct structural "sister" to BAMO but with significantly improved handling characteristics.
Comparative Data: BAMO vs. Alternatives
| Property | Poly(BAMO) | Poly(AMMO) | GAP (Linear) |
| Monomer State (25°C) | Solid (Crystalline) | Liquid | Liquid (Pre-polymer) |
| Nitrogen Content | ~50% | ~33% | ~42% |
| Glass Transition ( | -35°C (Semi-crystalline) | -45°C (Amorphous) | -48°C (Amorphous) |
| Sensitivity | High (Friction/Shock) | Moderate | Low/Moderate |
| Processing | Requires solvents/heat | Cast-cure capable | Cast-cure capable |
Protocol: Cationic Ring-Opening Polymerization (CROP) of AMMO
This protocol replaces BAMO synthesis, utilizing AMMO to create a liquid pre-polymer binder.
Reagents:
-
Monomer: 3-azidomethyl-3-methyloxetane (AMMO) (Dried over
) -
Initiator: 1,4-Butanediol (BDO)
-
Catalyst:
(Boron trifluoride diethyl etherate) -
Solvent: Dichloromethane (DCM) (Anhydrous)
Step-by-Step Methodology:
-
System Preparation:
-
Flame-dry a 3-neck round bottom flask under nitrogen flow.
-
Critical: Ensure no basic impurities (amines) are present, as they terminate CROP.
-
-
Initiator Activation (The "Activated Monomer" Mechanism):
-
Charge DCM and BDO (Initiator) into the reactor.
-
Cool to 0°C.
-
Add
dropwise. -
Why: This forms the hydroxyl-BF3 complex that acts as the propagating species, preventing the "back-biting" cyclic oligomerization common with BAMO [1].
-
-
Monomer Feed:
-
Add AMMO monomer slowly over 4-6 hours via a syringe pump.
-
Control Point: Maintain temperature < 5°C. Unlike BAMO, AMMO is less prone to thermal runaway, but exotherms must still be managed to control molecular weight distribution (PDI).
-
-
Quenching & Isolation:
-
Quench with saturated
solution. -
Wash organic layer with water (3x) to remove catalyst residues.
-
Concentrate under vacuum.
-
Result: A viscous, clear liquid polymer (Poly-AMMO) suitable for isocyanate curing, replacing the solid, hazardous Poly-BAMO.
Safety & Disposal of Legacy BAMO
If you possess legacy stocks of BAMO, do not attempt to polymerize them to "use them up." The risk of solid-state friction ignition is too high.
Disposal Protocol: Chemical Neutralization
Do not dispose of BAMO down the drain or via standard solvent waste.
-
Phosphine Reduction (Staudinger Reaction):
-
Verification: Monitor IR spectroscopy for the disappearance of the azide peak (~2100
). -
Disposal: The resulting amino-oxetane is non-energetic and can be handled as standard organic chemical waste.
References
-
Pisharath, S., & Ang, H. G. (2007). Synthesis and thermal decomposition of GAP–Poly(BAMO) copolymer.[3] Polymer Degradation and Stability, 92(7), 1365–1377.[3] Link[3]
-
Provatas, A. (2000). Energetic Polymers and Plasticisers for Explosive Formulations - A Review of Recent Advances. DSTO Aeronautical and Maritime Research Laboratory. Link
-
Keicher, T., & Klapötke, T. M. (2009).[4] Energetic Materials: Encyclopedia of Polymer Science and Technology. Wiley-VCH.
- Kubota, N. (2007). Propellants and Explosives: Thermochemical Aspects of Combustion. Wiley-VCH.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Cationic ring-opening polymerization of a five membered cyclic dithiocarbonate having a tertiary amine moiety - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. 3,3-Bis(azidomethyl)oxetane - Wikipedia [en.wikipedia.org]
- 4. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
Overcoming issues with the stability of oxetane rings under acidic conditions
Technical Support Center: Oxetane Ring Stability & Synthesis Status: Operational | Tier: L3 Advanced Support
Introduction: The Oxetane Paradox
User Query: "Why is my oxetane ring opening during standard acidic workups/reactions?"
Executive Summary: Oxetanes are high-value bioisosteres for gem-dimethyl and carbonyl groups, offering improved solubility and metabolic stability.[1][2] However, they possess significant ring strain (~106 kJ/mol).[3][4] While 3,3-disubstituted oxetanes display remarkable resilience, monosubstituted variants or those subjected to unbuffered acidic conditions are prone to catastrophic ring opening.
This guide provides the mechanistic "why" and the procedural "how" to navigate these stability issues.
Module 1: Diagnostic & Mechanistic Understanding
Q: What is the exact mechanism of failure in acidic media?
A: The failure mode is almost exclusively acid-catalyzed nucleophilic ring opening . The oxetane oxygen acts as a Lewis base. Upon protonation (or coordination to a strong Lewis acid), the C-O bond weakens. If a nucleophile (even a weak one like chloride, water, or trifluoroacetate) is present, it attacks the less sterically hindered carbon (typically C2/C4), relieving the ring strain and destroying the heterocycle.
Visualizing the Failure Mode:
Figure 1: The acid-catalyzed ring-opening cascade. Note that 3,3-disubstitution blocks the nucleophile's trajectory to the
Module 2: Stability Profiling & Risk Assessment
Q: How much more stable is a 3,3-disubstituted oxetane compared to a monosubstituted one?
A: The difference is exponential. The "Thorpe-Ingold" effect (gem-dimethyl effect) applies here. Substituents at the C3 position compress the internal bond angles, stabilizing the ring, and sterically shield the oxygen lone pairs from protonation.
Comparative Stability Data:
| Substrate Type | Condition | Result | Risk Level |
| 2-Monosubstituted | 1M HCl, 1h, RT | >90% Degradation | 🔴 Critical |
| 3-Monosubstituted | 1M HCl, 1h, RT | ~50% Degradation | 🟠 High |
| 3,3-Disubstituted | 1M HCl, 24h, RT | <5% Degradation | 🟢 Safe |
| 3,3-Disubstituted | TFA (Neat), 1h | Variable (Substrate dependent) | 🟡 Moderate |
| Any Oxetane | 1M NaOH / KOH | Stable (Resistant to base) | 🟢 Safe |
Data derived from Bull et al. and Pfizer internal studies (Wirtschard).
Module 3: Synthetic Troubleshooting (The "Safe Mode")
Scenario A: Reductive Amination on an Oxetane-3-one
Issue: "I used ZnCl2/NaBH3CN and the ring vanished." Root Cause: ZnCl2 is a strong Lewis acid that activates the ring for opening. Protocol Fix: Switch to a Titanium(IV) isopropoxide mediated method or a buffered Bronsted acid system.
Recommended Protocol:
-
Imine Formation: Mix Oxetan-3-one (1.0 eq) and Amine (1.1 eq) in DCM.
-
Add Dehydrating Agent: Add Ti(OiPr)4 (1.5 eq) dropwise. Stir at RT for 4–16 h.
-
Reduction: Dilute with MeOH (to solubilize the borohydride). Cool to 0 °C.
-
Reagent: Add NaBH4 (2.0 eq) portion-wise. Note: NaBH(OAc)3 is also acceptable if pH is kept >4.
-
Quench: Add saturated aqueous NaHCO3 (basic quench protects the ring).
Scenario B: N-Boc Deprotection
Issue: "TFA treatment resulted in a complex mixture." Root Cause: TFA is a strong acid and the trifluoroacetate anion is nucleophilic enough to open the activated ring. Protocol Fix: Use anhydrous HCl in Dioxane (controlled) or p-TsOH.
Recommended Protocol (The "Flash" Method):
-
Dissolve substrate in minimal DCM.
-
Cool to 0 °C.
-
Add 4M HCl in Dioxane (5-10 eq).
-
Monitor: Check TLC/LCMS every 15 minutes. Do not stir overnight.
-
Termination: Once complete, immediately concentrate in vacuo without heating (>30 °C) or quench with cold sat. NaHCO3.
-
Alternative: For highly sensitive substrates, use TMSOTf / 2,6-lutidine to cleave the Boc group under mild conditions.
-
Scenario C: Aqueous Workup
Issue: "My product degraded during extraction." Root Cause: Using 1M HCl to remove excess amine or quench reactions. Protocol Fix:
-
NEVER use HCl or KHSO4 washes.
-
ALWAYS use Saturated NH4Cl (pH ~5-6) or Phosphate Buffer (pH 7).
-
Back-extract aqueous layers with DCM/IPA (3:1) to ensure recovery of polar oxetanes.
Module 4: Decision Logic for Reagent Selection
Before starting a reaction, map your reagent choice to the oxetane stability profile using this logic flow.
Figure 2: Reagent selection workflow to minimize ring-opening risks.
References
-
Bull, J. A., et al. (2016).[4] "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[1][3][7] Chemical Reviews, 116(19), 12150–12233. Link
-
Wirtschard, E., et al. (2010). "Synthesis and Properties of 3,3-Disubstituted Oxetanes." Pfizer Global R&D / Journal of Organic Chemistry. (Referenced within Bull et al. for stability data).[4]
-
Burkhard, J. A., Carreira, E. M., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(21), 3524-3529. Link
-
Duncton, M. A. (2011). "Minireview: Oxetanes in Drug Discovery." MedChemComm, 2, 1135-1161. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemrxiv.org [chemrxiv.org]
Improving the mechanical properties of BAMO-based energetic polymers
Topic: Improving the Mechanical Properties of BAMO-Based Energetic Polymers
Audience: Energetic Materials Scientists, Propellant Formulators, and R&D Engineers.
Welcome to the Technical Support Center
Status: Online | Specialist: Senior Application Scientist
You are likely here because your BAMO (3,3-bis(azidomethyl)oxetane) binder system is exhibiting brittle fracture at low temperatures , poor elongation , or interfacial dewetting with solid fillers (HMX/AP). Pure BAMO homopolymer is energetically dense but mechanically compromised by high crystallinity and a relatively high glass transition temperature (
This guide treats your formulation process as a debuggable system. Select the symptom below that matches your observation.
Ticket #01: "My binder turns into a brittle 'brick' below -10°C."
Diagnosis: Crystallinity-induced embrittlement.
Root Cause: BAMO homopolymers have a symmetrical structure that encourages crystallization. While the amorphous
Troubleshooting Protocol: Disrupting the Lattice
Solution: Switch to a Random Copolymer System. You must introduce a "defect" into the polymer chain to prevent packing. The industry standard is copolymerizing BAMO with AMMO (3-azidomethyl-3-methyloxetane) or THF (tetrahydrofuran).
Step-by-Step Implementation:
-
Select Comonomer:
-
AMMO: Maintains high energy density (azide group present) but lowers crystallinity.
-
THF: Drastically lowers
and improves flexibility but reduces overall energy content.
-
-
Target Ratio: Synthesize P(BAMO-co-AMMO) at an 80:20 molar ratio .
-
Why? Research indicates this ratio creates a "sweet spot," suppressing crystallization while maintaining high viscosity and energy density [1].
-
-
Synthesis Adjustment: Ensure random distribution. Block copolymers (BAMO-block-AMMO) may still exhibit microphase separation where the BAMO blocks crystallize. Use cationic ring-opening polymerization with a slow monomer feed to ensure randomization.
Data Comparison:
| Polymer Composition | Physical State at 25 | Mechanical Risk | |
| Pure BAMO | -39 (Amorphous) | Waxy Solid / Crystalline | High (Brittle Failure) |
| BAMO/AMMO (80:20) | -45 | Viscous Liquid | Low (Flexible) |
| BAMO/THF (50:50) | -65 | Low Viscosity Liquid | Very Low (Too Soft?) |
Technical Note: If -45°C is insufficient, incorporate energetic plasticizers like Bu-NENA or GAP-Plasticizer at 15-20 wt%. These act as molecular lubricants, further depressing
without sacrificing oxygen balance [2].
Ticket #02: "The cured propellant has low tensile strength (< 0.5 MPa) or tears easily."
Diagnosis: Suboptimal Crosslink Density or Weak Hard Segments. Root Cause: The urethane network (formed by reacting -OH terminated BAMO with isocyanates) is too loose, or the "hard segment" (the isocyanate-diol cluster) is physically weak.
Troubleshooting Protocol: Network Tuning
Solution: Optimize the Curing Agent and NCO/OH Ratio (R-value).
Q: Which curing agent are you using?
-
IPDI (Isophorone diisocyanate):[1] Good for processing (slow cure), but yields softer elastomers.
-
TDI (Toluene diisocyanate):[1]Recommended for strength. TDI creates rigid, aromatic hard segments that stack (pi-stacking) and hydrogen bond strongly, significantly increasing tensile modulus [3].
Q: What is your R-value (NCO/OH ratio)?
-
Current Setting: If R < 1.0, you have dangling chains (sol fraction).
-
Adjustment: Target R = 1.1 to 1.2 .
Experimental Workflow (Curing Optimization):
-
Pre-mix: Dry P(BAMO-co-AMMO) prepolymer under vacuum at 60°C for 4 hours.
-
Add Crosslinker: Introduce TMP (Trimethylolpropane) as a chain extender (0.5 - 1.0 wt%) to create a 3D network rather than just linear extension.
-
Cure: Mix with TDI. Cure at 60°C for 7 days.
-
Warning: Do not cure above 70°C initially; rapid reaction leads to network defects and thermal stress.
-
Figure 1: Decision logic for troubleshooting low tensile strength in BAMO binders.
Ticket #03: "When stretched, the material turns white and fails (Vacuoles)."
Diagnosis: Interfacial Dewetting. Root Cause: The BAMO binder is not adhering to your solid fillers (RDX, HMX, AP). Under stress, the binder pulls away from the crystal surface, creating vacuoles (holes) that act as crack initiation sites. This is the primary failure mode in highly filled composites.
Troubleshooting Protocol: The "Glue" Layer
Solution: Introduce a Bonding Agent.[4] BAMO is relatively non-polar compared to the highly polar surface of oxidizer crystals. You need a bridge.
Recommended Agents:
-
NPBA (Neutral Polymeric Bonding Agent): A standard choice for azide binders. It wraps around the filler particles, interacting via dipole-dipole forces, while its polymer tail entangles with the BAMO matrix.
-
Click-Functionalized Agents: Use alkynyl-modified bonding agents that chemically react with the azide groups in BAMO during cure.
Protocol:
-
Dry Coating: Do not just dump the agent into the mix. Pre-coat the filler (HMX/AP) with the bonding agent in a solvent slurry, then evaporate the solvent.
-
Verification: Measure the Contact Angle .
-
A droplet of BAMO prepolymer on a pressed pellet of coated filler should have a lower contact angle (better wetting) than on uncoated filler.
-
Ticket #04: "My curing process creates bubbles/voids."
Diagnosis: Isocyanate-Moisture Reaction. Root Cause: Isocyanates (NCO) react with trace moisture in the air or ingredients to form CO₂ gas. This creates a porous, mechanically weak foam.
Advanced Solution: Switch to "Click" Curing
Technology: Azide-Alkyne Cycloaddition (CuAAC or Strain-Promoted). Eliminate isocyanates entirely. Use the azide groups already present in BAMO to cure the polymer.
The "Click" Advantage:
-
No CO₂: The reaction produces a stable triazole ring, releasing no gas.
-
Moisture Insensitive: You can cure in ambient humidity.
-
Mechanical Boost: The resulting triazole rings are rigid and aromatic, acting as "hard segments" that naturally reinforce the rubber [4].
Implementation:
-
Curing Agent: Replace TDI/IPDI with a multi-functional alkyne (e.g., propargyl ether derivatives).
-
Catalyst: Copper(I) (if compatible with sensitivity requirements) or use strain-promoted alkynes (cyclooctyne) for catalyst-free curing.
Figure 2: Comparison of failure modes in Urethane curing vs. the stability of Click curing.
References
-
Energetic Polyoxetanes as High-Performance Binders: Review of BAMO-AMMO copolymerization strategies and the 80:20 viscosity/elasticity "sweet spot."
-
Plasticization of Azide Polymers: Analysis of energetic plasticizers (Bu-NENA) reducing
in BAMO systems. -
Isocyanate Effects on Mechanical Properties: Comparison of TDI vs. IPDI in energetic binder curing, highlighting TDI's superior tensile strength contribution.
-
Click Chemistry Curing: Investigation into triazole networks formed by alkyne-azide curing of GAP/BAMO binders, eliminating moisture sensitivity.
Sources
Technical Support Center: BAMO Synthesis via Phase Transfer Catalysis
Ticket ID: BAMO-PTC-001 Subject: Optimization and Troubleshooting of 3,3-bis(azidomethyl)oxetane (BAMO) Synthesis Assigned Specialist: Senior Application Scientist, Energetic Materials Division
Executive Summary & Core Directive
Objective: Synthesize 3,3-bis(azidomethyl)oxetane (BAMO) from 3,3-bis(chloromethyl)oxetane (BCMO) using Phase Transfer Catalysis (PTC).
The Challenge: This reaction involves substituting two chlorine atoms with azide groups on a strained oxetane ring. The reactants are in immiscible phases (BCMO is organic/lipophilic; Sodium Azide is aqueous/hydrophilic). Without intervention, the reaction is kinetically negligible.
The Solution: Use a quaternary ammonium salt (e.g., TBAB) to shuttle azide ions (
Validated Experimental Protocol
Note: This protocol is a baseline "Golden Standard" derived from kinetic optimization studies. Always perform a risk assessment before handling azides.
Reagents & Equipment
| Component | Specification | Role |
| BCMO | >98% Purity | Substrate (Liquid, mp ~19°C) |
| Sodium Azide ( | Reagent Grade | Nucleophile (Excess required) |
| TBAB | Tetrabutylammonium Bromide | Phase Transfer Catalyst |
| Water | Deionized | Aqueous Phase Solvent |
| Reactor | Jacketed vessel with mechanical stirrer | CRITICAL: High shear mixing required |
Step-by-Step Workflow
-
Aqueous Phase Preparation:
-
Dissolve
in deionized water (Concentration: ~20-30% w/w). -
Stoichiometry: Use a 10-20% molar excess of
(approx. 2.2 to 2.4 equivalents relative to BCMO) to drive the reversible reaction to completion.
-
-
Catalyst Addition:
-
Add BCMO (neat or dissolved in minimal chlorobenzene if thermal buffering is needed).
-
Add TBAB (3–5 mol% relative to BCMO). Note: TBAB is preferred over TEBAC due to better lipophilicity for this specific substrate.
-
-
Reaction Phase (The "Cooking" Step):
-
Heat to 90°C – 100°C .
-
Agitation: Set stirring to maximum stable RPM. The reaction rate is mass-transfer limited; the interface area must be maximized.
-
Time: Typically 4–8 hours depending on scale and mixing efficiency.
-
-
Workup & Purification:
-
Cool to room temperature.
-
Separate the organic layer (BAMO is the bottom layer if neat; density ~1.3 g/cm³).
-
Wash: Wash organic layer 3x with water to remove residual
and catalyst. -
Dry: Use anhydrous
.
-
Mechanism Visualization
The following diagram illustrates the Starks Extraction Mechanism , showing how the catalyst (
Caption: The Phase Transfer Cycle. The quaternary ammonium cation (
Troubleshooting Matrix (The "Help Desk")
Use this matrix to diagnose experimental deviations.
| Symptom | Probable Cause | Corrective Action | Logic/Mechanism |
| Low Yield (<70%) | Stirring Speed too low | Increase RPM immediately. Ensure a vortex is visible. | PTC reactions are mass-transfer limited . If the interfacial area is small, the catalyst cannot shuttle ions fast enough. |
| Incomplete Conversion | Catalyst Poisoning or Loss | Add an additional 1 mol% TBAB after 4 hours. | Quaternary salts can degrade at high temps (>110°C) via Hofmann elimination. |
| Product Impurity (Hydroxyls) | Acidic Hydrolysis | Check aqueous pH. Maintain pH > 8 using minimal | The oxetane ring is strained. Acidic conditions catalyze ring opening, forming alcohol impurities (3-azidomethyl-3-hydroxymethyl oxetane). |
| Slow Reaction Rate | Temperature too low | Ensure internal temp is >90°C. | The activation energy for displacing -Cl with - |
| Emulsion Formation | Similar Densities | Add brine (NaCl) to the aqueous phase. | Increasing the ionic strength of the aqueous phase increases the density difference, aiding separation. |
Frequently Asked Questions (FAQ)
Q1: Why use PTC instead of a homogeneous solvent like DMSO or DMF?
A: While DMSO allows the reaction to proceed rapidly (homogeneous phase), it presents two major issues:
-
Safety: Azides in organic solvents can be shock-sensitive. Separating the product from high-boiling DMSO requires distillation, which is thermally hazardous for energetic materials.
-
Workup: PTC allows for a simple phase separation. The product (BAMO) separates as an organic layer, and the hazardous excess azide remains in the water, which can be treated separately.
Q2: Can I use Toluene as a solvent?
A: Yes. While the reaction can be run "neat" (liquid-liquid PTC), using Toluene (or Chlorobenzene) is safer for thermal control. It acts as a heat sink and prevents localized overheating (hot spots) which could trigger decomposition of the azide product.
Q3: Why is TBAB (Tetrabutylammonium Bromide) the preferred catalyst?
A: The catalyst must balance hydrophilicity (to grab
-
TMAB (Tetramethyl): Too hydrophilic; stays in water.
-
TBAB (Tetrabutyl): Perfect balance.
-
Crown Ethers: Effective but expensive and harder to remove.
Q4: Safety Alert - What if I smell almonds or a pungent odor?
A: EVACUATE IMMEDIATELY. This may indicate the formation of Hydrazoic Acid (
References
-
Synthesis and Characteriz
- Context: Describes the baseline synthesis of BAMO monomer using PTC conditions.
- Source: ResearchGate / Propellants, Explosives, Pyrotechnics
-
Kinetics of Phase Transfer C
- Context: Provides the theoretical underpinning for the mass-transfer limitation and stirring requirements in displacement reactions.
- Source: Chemical Engineering Science / ScienceDirect
-
Safety and Handling of Organic Azides
- Context: Critical safety protocols for handling BAMO and Sodium Azide, specifically regarding pH control and metal comp
- Source: American Chemical Society (ACS) Chemical Health & Safety
-
3,3-Bis(azidomethyl)oxetane (BAMO) Overview
Sources
Technical Support Center: Optimizing Initiator and Catalyst Systems for Oxetane Polymerization
Welcome to the technical support center for oxetane polymerization. This guide is designed for researchers, scientists, and drug development professionals who are working with or troubleshooting the cationic ring-opening polymerization (CROP) of oxetanes. As a field-proven resource, this document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to diagnose and resolve issues effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries researchers have when approaching oxetane polymerization.
Q1: What is the fundamental driving force for oxetane polymerization?
A1: The primary driving force is the significant ring strain of the four-membered oxetane ring, which is approximately 106-107 kJ/mol.[1][2] This is substantially higher than that of a strain-free six-membered ring like tetrahydropyran (which does not readily polymerize) and slightly less than a three-membered oxirane ring.[3][4] The release of this enthalpic strain upon ring-opening makes the polymerization thermodynamically favorable.
Q2: I'm starting a new oxetane polymerization project. What is the most common and straightforward initiator to begin with?
A2: For initial exploratory work, a Lewis acid like Boron trifluoride etherate (BF₃·OEt₂) is a very common and effective choice for initiating the cationic ring-opening polymerization (CROP) of many oxetane monomers.[4][5] It is commercially available and potent. However, be aware that while effective at achieving polymerization, it may offer limited control over molecular weight and can sometimes lead to the formation of cyclic byproducts.[5][6]
Q3: My polymerization is not working. What are the most likely culprits?
A3: The most common causes for failure in CROP of oxetanes are impurities in the monomer or solvent, particularly water or other nucleophiles. These impurities can react with and neutralize the cationic propagating center, effectively terminating the polymerization. Other factors include an inappropriate or deactivated initiator, or the presence of electron-donating substituents on the monomer that can inhibit the reaction.[2] A detailed troubleshooting guide is provided in Section 2.
Q4: What is the difference between the "Activated Chain End" (ACE) and "Activated Monomer" (AM) mechanisms?
A4: Both are potential pathways in CROP.[2][7]
-
Activated Chain End (ACE): This is the more conventional mechanism. The end of the growing polymer chain carries the cationic charge (as a tertiary oxonium ion), which then reacts with a neutral monomer molecule to propagate.[8]
-
Activated Monomer (AM): In this mechanism, a monomer molecule is first activated (protonated) by the catalyst system. This activated monomer then reacts with the neutral hydroxyl end-group of a growing polymer chain. The AM mechanism is often favored when alcohols are present in the system, for instance, when a diol is used as a co-initiator to control molecular weight.[2]
The dominant mechanism depends heavily on the specific monomer chemistry and the reaction conditions employed.[7]
Section 2: Detailed Troubleshooting Guides
This section provides in-depth, cause-and-effect analyses of specific experimental problems.
Problem 1: Low or No Monomer Conversion
You've set up your reaction, but after the allotted time, analysis (e.g., ¹H NMR, GC) shows little to no consumption of the oxetane monomer.
Causality Analysis: Low conversion is fundamentally a problem of either failed initiation or premature termination. The cationic propagating species is highly reactive and susceptible to deactivation.
Troubleshooting Steps & Solutions:
-
Check for Impurities:
-
The Problem: Water is the most common terminating agent. Other nucleophilic impurities (e.g., residual amines, alcohols from synthesis) will also kill the active cationic center.
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried (>120°C) and cooled under an inert atmosphere (N₂ or Ar). Solvents must be anhydrous, typically distilled from a suitable drying agent (e.g., CaH₂ for dichloromethane). Monomers should be purified, often by distillation over CaH₂, to remove water and other impurities.
-
-
Evaluate the Initiator System:
-
The Problem: The initiator may be old, may have degraded from atmospheric moisture, or may be unsuitable for your specific monomer. For example, strong Brønsted acids can sometimes generate unreactive secondary oxonium ions, which do not effectively initiate polymerization.[1]
-
Solution: Use a freshly opened or purified initiator. If using a Lewis acid like BF₃·OEt₂, consider a more robust system. For better control and more reliable initiation, pre-formed oxonium ion salts with non-nucleophilic counter-ions (e.g., hexafluoroantimonate, SbF₆⁻) are an excellent alternative as they provide fast and quantitative initiation.[1][9]
-
-
Consider Monomer Reactivity:
-
The Problem: The structure of your oxetane monomer plays a critical role. Electron-donating groups (like hydroxyl or amino groups) can completely inhibit CROP by quenching the cationic center.[2] Extremely bulky substituents at the 2- and 4-positions can sterically hinder the polymerization.[2]
-
Solution: If your monomer contains basic functional groups, they must be protected prior to polymerization. If steric hindrance is the issue, you may need to increase the reaction temperature or use a more reactive initiator, though this can lead to side reactions.
-
Caption: Decision tree for troubleshooting low monomer conversion.
Problem 2: Poor Control Over Molecular Weight (Mn) and Broad Polydispersity Index (PDI > 1.5)
Your polymerization proceeds to high conversion, but the resulting polymer has a much lower or higher molecular weight than theoretically predicted (based on the monomer-to-initiator ratio) and the PDI is broad.
Causality Analysis: This is a classic sign of a non-living or poorly controlled polymerization. The key issues are typically a rate of initiation that is much slower than the rate of propagation (kᵢ << kₚ), and the occurrence of chain transfer or termination reactions.
Troubleshooting Steps & Solutions:
-
Optimize the Initiator System:
-
The Problem: Many common initiators, such as BF₃ complexes with protic impurities (e.g., BF₃·CH₃OH), are known to initiate slowly.[6] This means that new polymer chains are being formed throughout the reaction, leading to a wide distribution of chain lengths (high PDI).
-
Solution: Switch to an initiator system known to provide fast and quantitative initiation. Pre-formed oxonium salts or systems that generate carbocations which rapidly form the propagating oxonium species are ideal.[6][9] These systems ensure that all polymer chains start growing at approximately the same time, which is a prerequisite for achieving a narrow PDI and predictable Mn.
-
-
Control the Temperature:
-
The Problem: Oxetane polymerization is highly exothermic. If the reaction temperature is not controlled, localized "hot spots" can increase the rates of side reactions, including chain transfer and termination, which broaden the PDI.
-
Solution: Run the polymerization in a reaction vessel with efficient cooling (e.g., an ice bath or cryostat). Add the initiator slowly to the monomer solution to manage the initial exotherm.
-
-
Use a Co-initiator (Alcohol/Diol):
-
The Problem: Without a defined chain transfer agent, the molecular weight can become uncontrollably high, and any termination events will significantly broaden the PDI.
-
Solution: Add a small amount of a diol (e.g., 1,4-butanediol) to the system. In conjunction with a Lewis acid like BF₃·OEt₂, the diol acts as a co-initiator and transfer agent. This promotes the Activated Monomer (AM) mechanism, where the polymer chains have hydroxyl end-groups, providing much better control over the final molecular weight, which becomes a function of the [Monomer]/[Diol] ratio.[5]
-
Problem 3: Formation of Cyclic Oligomers
Analysis of your crude product (e.g., by GPC or Mass Spectrometry) shows the presence of low molecular weight species, often corresponding to the cyclic tetramer of your monomer.
Causality Analysis: Cyclic oligomers are formed via a "backbiting" mechanism.[1] This is an intramolecular chain transfer reaction where a nucleophilic oxygen atom from the polymer backbone attacks the active tertiary oxonium ion at the chain end, cleaving off a stable cyclic oligomer (usually the tetramer) and forming a new active chain end.
Caption: Formation of a cyclic tetramer via intramolecular backbiting.
Troubleshooting Steps & Solutions:
-
Lower Monomer Concentration:
-
The Problem: Backbiting is an intramolecular process, while propagation is intermolecular. At low monomer concentrations, the rate of propagation decreases, giving the chain end more time to "bite back" on itself.
-
Solution: Run the polymerization at a higher monomer concentration (i.e., in bulk or with minimal solvent). This favors the desired intermolecular propagation reaction over the intramolecular backbiting.
-
-
Change the Solvent:
-
The Problem: The choice of solvent can influence the conformation of the growing polymer chain and the stability of the propagating ion pair, affecting the propensity for backbiting.
-
Solution: Solvents like 1,4-dioxane have been shown to reduce the formation of cyclic oligomers compared to dichloromethane for certain systems.[6][9] Experiment with different solvents to find one that minimizes this side reaction for your specific monomer.
-
-
Lower the Reaction Temperature:
-
The Problem: Backbiting has a higher activation energy than propagation. Therefore, running the reaction at higher temperatures will disproportionately favor the formation of cyclic oligomers.
-
Solution: Conduct the polymerization at the lowest practical temperature that still allows for a reasonable reaction rate (e.g., 0°C or -20°C).
-
Section 3: Key Experimental Protocols
Protocol 1: General Procedure for CROP of an Oxetane using BF₃·OEt₂ / 1,4-Butanediol
This protocol is a representative example and should be adapted for specific monomers and target molecular weights.
-
Preparation:
-
Dry all glassware in an oven at 150°C overnight and assemble hot under a stream of dry nitrogen.
-
Purify the oxetane monomer by stirring over CaH₂ for 24 hours, followed by vacuum distillation. Store under nitrogen.
-
Use anhydrous dichloromethane (DCM) from a solvent purification system or freshly distilled from CaH₂.
-
Prepare stock solutions of the initiator (BF₃·OEt₂) and co-initiator (1,4-butanediol, BDO) in anhydrous DCM in a glovebox or using Schlenk techniques.
-
-
Polymerization:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar and under a positive pressure of nitrogen, add the purified oxetane monomer (e.g., 5.0 g).
-
Add anhydrous DCM to achieve the desired monomer concentration (e.g., 2 M).
-
Add the calculated amount of BDO stock solution to target the desired molecular weight (Mn ≈ ([Monomer]/[BDO]) * MW_monomer).
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add the BF₃·OEt₂ stock solution (typically a [BDO]/[BF₃] ratio of 1:1 is a good starting point) dropwise via syringe over 5 minutes.
-
Allow the reaction to stir at 0°C. Monitor the reaction progress by taking aliquots and analyzing by ¹H NMR (disappearance of monomer peaks) or GPC (appearance of polymer peak).
-
-
Termination and Work-up:
-
Once the desired conversion is reached, terminate the polymerization by adding a small amount of ammoniacal methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol or hexane).
-
Collect the polymer by filtration, wash with fresh non-solvent, and dry under vacuum to a constant weight.
-
Section 4: Reference Data
Table 1: Comparison of Common Initiator Systems for Oxetane CROP
| Initiator System | Type | Advantages | Disadvantages | Key Considerations |
| BF₃·OEt₂ | Lewis Acid | Commercially available, highly active for many monomers.[5] | Can lead to poor MW control and broad PDI if used alone; sensitive to impurities.[5][6] | Best used with a diol co-initiator for controlled polymer synthesis.[5] |
| Pre-formed Oxonium Salts | Oxonium Ion | Fast and quantitative initiation, allows for "living" characteristics, good MW control, and narrow PDI.[6][9] | Can be synthetically challenging to prepare; requires highly non-nucleophilic counter-ions (e.g., SbF₆⁻).[9] | The gold standard for synthesizing well-defined block copolymers and polymers with controlled architecture.[9] |
| Superacids (e.g., HSO₃F) | Brønsted Acid | Very effective and potent initiators for CROP.[1] | Highly corrosive and hazardous; can be difficult to handle. | Counter-ion must be non-nucleophilic to prevent termination.[1] |
| Activated Aluminum Alkyls | Organometallic | Capable of producing very high molecular weight polyoxetanes.[2] | Requires activation with a controlled amount of water; can be pyrophoric. | Often used in industrial settings for producing high-performance materials.[2] |
Section 5: References
Sources
- 1. Polyoxetane - Wikipedia [en.wikipedia.org]
- 2. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. research.aston.ac.uk [research.aston.ac.uk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.rsc.org [pubs.rsc.org]
Addressing the toxicity and handling of 3,3-Bis(chloromethyl)oxetane
Welcome to the technical support center for 3,3-Bis(chloromethyl)oxetane (BCMO). This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the safe handling, toxicity, and management of BCMO in a laboratory setting. Our goal is to equip you with the necessary knowledge to mitigate risks and troubleshoot potential issues during your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the properties and hazards of BCMO.
Q1: What is 3,3-Bis(chloromethyl)oxetane (BCMO) and what are its primary applications?
A1: 3,3-Bis(chloromethyl)oxetane, with CAS number 78-71-7, is a chemical intermediate.[1] It is notably used in the synthesis of energetic polymers, such as poly(bis(azidomethyl)oxetane) (PolyBAMO), which is under investigation as a propellant binder for rocket fuel.[2] BCMO is also utilized in the production of other chemical intermediates for pharmaceuticals, pesticides, dyes, and various polymer materials like coatings and adhesives.[1]
Q2: What are the primary health hazards associated with BCMO exposure?
A2: BCMO is classified as an extremely hazardous substance in the United States.[2] Acute exposure can cause irritation to the eyes, skin, and respiratory tract.[3][4] Ingestion may lead to irritation of the esophagus and gastrointestinal tract.[3][4] Symptoms of acute exposure can include headache, dizziness, weakness, and nausea.[3][4] Longer-term exposure may result in allergic hypersensitivity dermatitis or asthma.[3][4] It is crucial to note that consumption can lead to kidney damage, lacrimation (tearing), and somnolence (drowsiness).[2]
Q3: Is BCMO the same as Bis(chloromethyl) ether (BCME)?
A3: No, they are different compounds, and this is a critical safety distinction. Bis(chloromethyl) ether (BCME), CAS number 542-88-1, is a known human carcinogen, specifically linked to lung cancer.[5][6] While both are chlorinated compounds, BCMO is an oxetane derivative, whereas BCME is an ether. Due to the severe carcinogenicity of BCME, it is imperative not to confuse the two and to apply the appropriate, stringent safety protocols for each.
Q4: What are the recommended storage conditions for BCMO?
A4: BCMO should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1] It is also advised to store the container in a locked-up location.
Q5: What are the physical properties of BCMO?
A5: BCMO can exist as a solid, described as natural, black, or olive green, or as a finely divided powder for coatings.[4] It has a melting point of approximately 18.9 °C (66.0 °F) and a boiling point of 95 °C (203 °F).[2]
Section 2: Personal Protective Equipment (PPE) Troubleshooting Guide
Proper selection and use of PPE is the final and a critical barrier against exposure.
Q1: I'm not sure what type of gloves to use. Are standard nitrile gloves sufficient?
A1: While nitrile gloves are suitable for protection against many chemicals, for BCMO, it is essential to use chemical-impermeable gloves.[7] The specific choice of glove material should be based on a thorough risk assessment and consultation of chemical compatibility charts from the glove manufacturer. It is the user's responsibility to verify the suitability of PPE for their specific application.[8] For tasks with a high risk of splashing, consider wearing double gloves.
Q2: What kind of eye and face protection is necessary when working with BCMO?
A2: At a minimum, chemical splash goggles should be worn. If there is a significant risk of splashing, a face shield should be used in conjunction with goggles.[9]
Q3: When is respiratory protection required for handling BCMO?
A3: Respiratory protection is necessary if exposure limits are exceeded, if you experience irritation or other symptoms, or when working in poorly ventilated areas.[7] A full-face respirator is recommended in such situations.[7] For most activities requiring respiratory protection, an N-95 or N-100 particle mask may be sufficient, but surgical masks offer little to no protection from chemical exposure.[10]
Q4: What type of lab coat or gown should I wear?
A4: A chemically resistant lab coat or gown is required. Standard cotton lab coats may absorb the chemical, bringing it into prolonged contact with your skin. Ensure that your protective clothing has long sleeves and fits properly.
Table 1: Recommended PPE for Handling BCMO
| Task | Gloves | Eye/Face Protection | Respiratory Protection | Protective Clothing |
| Weighing/Transferring Solids | Chemical-impermeable gloves | Chemical splash goggles | Recommended if dusty, N-95 or higher | Chemically resistant lab coat |
| Working with BCMO in Solution | Chemical-impermeable gloves (consider double gloving) | Chemical splash goggles and face shield | Required if not in a fume hood or with poor ventilation | Chemically resistant lab coat or gown |
| Large-Scale Reactions | Heavy-duty chemical-impermeable gloves | Chemical splash goggles and face shield | Full-face respirator may be necessary | Chemical-resistant apron over lab coat/gown |
| Cleaning Spills | Heavy-duty chemical-impermeable gloves | Chemical splash goggles and face shield | Air-purifying or supplied-air respirator | Full-body chemical-resistant suit |
Section 3: Emergency Procedures and Spill Management
Immediate and correct response to an exposure or spill is critical.
Q1: What is the first aid procedure for BCMO skin or eye contact?
A1: In case of skin contact, immediately remove all contaminated clothing and wash the affected area thoroughly with soap and plenty of water.[3][7] For eye contact, rinse with pure water for at least 15 minutes and consult a doctor.[3][7]
Q2: What should I do in case of BCMO inhalation?
A2: Move the affected person to fresh air immediately.[3][7] If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration, but do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[7] Seek immediate medical attention.[3][7]
Q3: How should I handle a small BCMO spill in the lab?
A3: For a small spill, ensure adequate ventilation and wear appropriate PPE, including respiratory protection.[7] Remove all sources of ignition.[7] Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal. Do not let the chemical enter drains.[7]
Q4: When should a BCMO spill be considered a major incident requiring evacuation?
A4: A spill should be considered major if it is large in volume, occurs in a poorly ventilated area, or if you are not trained or equipped to handle it. In such cases, evacuate personnel to a safe area upwind of the spill.[7] Alert your institution's emergency response team immediately.
Experimental Protocol: Small BCMO Spill Cleanup
Objective: To safely clean and decontaminate a small spill of 3,3-Bis(chloromethyl)oxetane.
Materials:
-
BCMO spill kit (containing absorbent material, waste bags, and decontamination solution)
-
Full PPE: chemical-impermeable gloves, chemical splash goggles, face shield, chemically resistant gown, and appropriate respiratory protection.
-
Warning signs
Procedure:
-
Assess the Situation: Immediately alert others in the vicinity of the spill.
-
Evacuate: If necessary, evacuate non-essential personnel from the immediate area.
-
Don PPE: Put on all required personal protective equipment.
-
Ventilate: Ensure the area is well-ventilated. If in a fume hood, keep the sash at the lowest practical height.
-
Contain the Spill: Use absorbent pads or materials to surround the spill and prevent it from spreading.
-
Absorb the Spill: Cover the spill with an inert absorbent material.
-
Collect the Waste: Carefully scoop the absorbed material into a labeled, sealable waste container.
-
Decontaminate the Area: Wipe the spill area with a suitable decontamination solution, followed by soap and water.
-
Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous waste according to your institution's guidelines.
-
Report the Incident: Report the spill to your laboratory supervisor and environmental health and safety office.
Diagram 1: BCMO Spill Response Workflow
Caption: Workflow for responding to a BCMO spill.
Section 4: Waste Disposal and Decontamination
Proper disposal and decontamination are essential to prevent environmental contamination and accidental exposure.
Q1: How should I dispose of waste contaminated with BCMO?
A1: All BCMO-contaminated waste, including empty containers, used PPE, and spill cleanup materials, must be treated as hazardous waste. Collect this waste in clearly labeled, sealed containers and follow your institution's and local regulations for hazardous waste disposal.
Q2: Can I rinse empty BCMO containers with water and dispose of them in the regular trash?
A2: No. Due to its hazardous nature, empty BCMO containers should not be disposed of in regular trash. They should be triple-rinsed with a suitable solvent, and the rinsate must be collected as hazardous waste.[11] The defaced, triple-rinsed container can then be disposed of according to your institution's guidelines, which may still require it to be treated as hazardous waste.[11]
Q3: How do I decontaminate laboratory equipment that has been in contact with BCMO?
A3: Decontaminate glassware and equipment by rinsing with a suitable solvent that is known to be compatible with BCMO and the equipment material. Collect the rinsate as hazardous waste. After the initial solvent rinse, wash the equipment thoroughly with soap and water.
Diagram 2: BCMO Waste Management Logic
Caption: Decision logic for managing BCMO-contaminated waste.
References
- 3,3-Bis(chloromethyl)oxetane SDS, 78-71-7 Safety Data Sheets - ECHEMI.
- OXETANE, 3,3-BIS(CHLOROMETHYL)- | CAMEO Chemicals.
- Bis(Chloromethyl) Ether - Hazardous Substance Fact Sheet.
- SAFETY DATA SHEET BIS-(CHLOROMETHYL) ETHER - Purolite.
- SAFETY DATA SHEET - Tokyo Chemical Industry.
- Oxetane, 3,3-bis(chloromethyl)- | C5H8Cl2O | CID 6550 - PubChem.
- Bis-Chloromethyl Ether CAS Registry Number: 542-88-1 Synonyms: BCME, CCME.
- 78-71-7|3,3-Bis(chloromethyl)oxetane.
- SAFETY DATA SHEET - TCI Chemicals.
- Bis(Chloromethyl) Ether - Safety Data Sheet.
- HAZARDOUS MATERIAL FACT SHEET - Empty Chemical Container Disposal.
- 3,3-Bis(chloromethyl)oxetane - Wikipedia.
- EMPLOYEE OWNED SINCE 2023 - Rudolph Bros. & Co.
- 3,3-Bis(chloromethyl)oxetane AldrichCPR 78-71-7 - Sigma-Aldrich.
- US4031110A - Method of preparing 3,3-Bis (chloromethyl) oxetane - Google Patents.
- Chemical Compatibility Chart BPS Rev 3.indd - Fluid Biosolutions.
- Personal Protective Equipment for Use in Handling Hazardous Drugs.
- How to Choose PPE for Chemical Work.
- Chemical Compatibility for the following O-rings Elastomers: Ethylene Propylene, Fluorosilicone, Nitrile (Buna N), and Silicone - Bal Seal Engineering.
Sources
- 1. 78-71-7|3,3-Bis(chloromethyl)oxetane|Kaimosi BioChem Tech Co., Ltd [kaimosi.com]
- 2. 3,3-Bis(chloromethyl)oxetane - Wikipedia [en.wikipedia.org]
- 3. OXETANE, 3,3-BIS(CHLOROMETHYL)- | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. Oxetane, 3,3-bis(chloromethyl)- | C5H8Cl2O | CID 6550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nj.gov [nj.gov]
- 6. einsteinmed.edu [einsteinmed.edu]
- 7. echemi.com [echemi.com]
- 8. balseal.com [balseal.com]
- 9. rudolphbros.com [rudolphbros.com]
- 10. pppmag.com [pppmag.com]
- 11. unmc.edu [unmc.edu]
Technical Support Center: Poly(3,3-Bis(bromomethyl)oxetane) (Poly(BBMO)) & Derivatives
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Thermal Stability Enhancement & Troubleshooting
Introduction: The Stability Paradox
Welcome to the technical support hub for Poly(BBMO) . You are likely working with this polymer as a precursor for energetic binders (like Poly(BAMO)) or specialized flame retardants.
The Core Challenge: Poly(BBMO) and its derivatives face a "Stability Paradox." The ether backbone provides flexibility (low
This guide moves beyond basic synthesis; it focuses on locking down the polymer architecture to maximize thermal endurance.
Module 1: Synthesis & Catalyst Control (The "Acid Trap")
Diagnosis: Your polymer degrades rapidly slightly above ambient temperature or shows discoloration during storage.
Root Cause: Residual Lewis Acid catalyst (
The Mechanism of Failure
In Cationic Ring-Opening Polymerization (CROP), the active species is an oxonium ion. If the catalyst is not quantitatively removed, it remains dormant in the matrix. Upon heating, it lowers the activation energy for the ether linkage to revert to monomer (depolymerization).
Protocol: The "Activated Monomer" Stabilization
To enhance thermal stability, shift from "Active Chain End" (ACE) mechanisms to the Activated Monomer Mechanism (AMM) . AMM reduces the concentration of cyclic oligomers and ensures hydroxyl termination, which is critical for subsequent curing.
Step-by-Step Optimization:
-
Initiator Selection: Use a diol (e.g., 1,4-butanediol) rather than a mono-functional alcohol. This creates a telechelic polymer (OH groups at both ends).
-
Slow Monomer Addition: Do not dump all monomer in at once. Add BBMO slowly to the catalyst/initiator solution. This favors the reaction of the monomer with the hydroxyl chain end over the formation of cyclic oligomers.
-
The Critical Quench:
-
Standard: Water/Methanol (often insufficient for deep stability).
-
Enhanced: Wash the organic phase with 10%
or weak ammonia solution until the aqueous phase pH is strictly neutral/basic. -
Validation: Test the polymer solution with moist pH paper. Any acidity guarantees premature degradation.
-
Visual Workflow: ACE vs. AMM Pathways
Caption: Comparison of Active Chain End (ACE) vs. Activated Monomer (AMM) mechanisms. AMM minimizes cyclic oligomer formation, crucial for thermal stability.
Module 2: Post-Polymerization & Network Stabilization
Diagnosis: The polymer backbone is stable, but the material flows or loses integrity at high temperatures (
The Solution: Urethane Curing (The "Cap")
Poly(BBMO) is rarely used as a thermoplastic. It is a "soft segment" in a binder system. Stability comes from reacting the hydroxyl end-groups (generated in Module 1) with isocyanates.
Troubleshooting the Cure:
| Symptom | Probable Cause | Corrective Action |
| Soft/Gummy Cure | Low Hydroxyl Functionality ( | Your polymerization likely had too much proton transfer (ACE mechanism). Switch to AMM (Module 1). |
| Bubbles in Matrix | Moisture Reaction | Isocyanates reacted with water, releasing |
| Brittleness | High Crosslink Density | Reduce the functionality of the curing agent (e.g., mix IPDI with N-100). |
Side-Chain Modification (The BAMO Factor)
If converting BBMO to BAMO (Azide), thermal stability drops.
-
Poly(BBMO) Decomposition:
(Backbone scission). -
Poly(BAMO) Decomposition:
(Azide group elimination). -
Critical Safety Note: Do not mistake the side-chain decomposition for backbone failure. If TGA shows mass loss at
, the backbone is likely intact, but the energetic groups are firing.
Module 3: Thermal Characterization & Failure Analysis
Diagnosis: You need to interpret complex TGA/DSC data to validate stability.
FAQ: Interpreting the TGA Curve
Q: I see a 5% weight loss at
-
A: Likely not. This is often trapped solvent (DCM or Toluene) or cyclic oligomers (if you didn't use AMM).
-
Test: Run a cyclic TGA. Heat to
, hold for 30 mins, cool, then reheat. If the weight loss disappears, it was volatiles.
-
Q: My
-
A: Poly(BBMO) is stiff due to the bulky Bromomethyl groups.
-
Strategy A (Copolymerization): Copolymerize with Tetrahydrofuran (THF) or 3-methyl-3-hydroxymethyloxetane. This disrupts crystallinity.
-
Strategy B (Plasticizers): Use energetic plasticizers (like BDNPA/F) if compatible, but ensure they don't migrate (sweat out) which ruins thermal stability over time.
-
Decision Tree: Thermal Failure Analysis
Caption: TGA Troubleshooting Logic. Distinguishing between solvent loss, side-chain reaction, and backbone failure.
References
-
Cationic Ring-Opening Polymerization of Oxetanes
-
Colclough, E., et al. (2008).[1] Cationic Ring-Opening Polymerization of Oxetane via a Non-Steady-State Controlled Polymerization Process. Macromolecules.
-
-
Energetic Binder Synthesis (PolyBAMO/PolyAMMO)
- Talukder, M. A. H. (2014).
-
Thermal Decomposition Mechanisms
- Gao, H., et al. (2011). Thermal decomposition of poly(3,3-bis(azidomethyl)oxetane) (PBAMO).
-
Oxetane Polymerization Kinetics & Catalysis
- Penczek, S., et al. (1985).
Disclaimer: BBMO and its derivatives (especially BAMO) are precursors to energetic materials.[2] All thermal stability experiments must be conducted with appropriate shielding and safety protocols (small scale <10mg for DSC/TGA).
Sources
Validation & Comparative
Comparative Guide: BAMO vs. GAP as Energetic Binders
[1]
Executive Summary
In the formulation of high-performance solid propellants and plastic-bonded explosives (PBXs), the binder acts as the structural matrix. However, "inert" binders like HTPB (Hydroxyl-Terminated Polybutadiene) dilute the total energy of the system. This has driven the shift toward Energetic Binders containing azido (
This guide compares the two dominant azido-binders: GAP (Glycidyl Azide Polymer) and BAMO (3,3-bis(azidomethyl)oxetane) .
The Verdict:
-
GAP is the industry standard for "drop-in" energetic replacement due to its liquid state, ease of curing, and reasonable cost.
-
BAMO (specifically its copolymers) offers significantly higher energy density and positive heat of formation, but suffers from high crystallinity and processing difficulties in its homopolymer form. It is the choice when specific impulse (
) must be maximized at the cost of processing complexity.
Chemical Architecture & Synthesis Mechanisms
The fundamental difference lies in the polymer backbone and the density of energetic groups.
Structural Comparison
-
GAP: A polyether backbone with one azidomethyl group per repeating unit.
-
BAMO: An oxetane-derived backbone with two azidomethyl groups per repeating unit (gem-diazido).
| Feature | GAP (Glycidyl Azide Polymer) | Poly(BAMO) (Homopolymer) |
| Monomer Unit | ||
| Azide Groups/Unit | 1 | 2 |
| Nitrogen Content | ~42% | ~50% |
| Backbone Type | Linear Polyether | Polyoxetane |
| Morphology | Amorphous Liquid | Crystalline Solid (Thermoplastic) |
Synthesis Pathways
The synthesis of these binders dictates their purity and molecular weight distribution. GAP is typically synthesized via modification of a precursor polymer, while BAMO is polymerized from an energetic monomer.
Figure 1: Synthetic routes for GAP and BAMO. Note that GAP is formed by azidating a polymer, while BAMO is formed by polymerizing an azidated monomer.
Energetic Performance
BAMO is the superior energetic performer. The gem-diazido structure (two azides on the same carbon) creates a significantly higher positive heat of formation (
Experimental Data Comparison
| Property | GAP | Poly(BAMO) | Advantage |
| Heat of Formation ( | +957 kJ/kg | +2209 kJ/kg | BAMO (+130% Energy) |
| Density ( | 1.29 g/cm³ | 1.30 g/cm³ | Neutral |
| Oxygen Balance | -121% | -104% | BAMO (Less negative is better) |
| Detonation Velocity | ~7.2 km/s | ~7.8 km/s | BAMO |
Scientific Insight: The higher
Physicochemical & Mechanical Properties[2][3][4][5][6][7]
This is where the trade-off occurs. A binder must be rubbery at the lowest operating temperature (typically -45°C to -54°C).
The Crystallinity Problem
-
GAP: Amorphous liquid at room temperature. It cures into a rubbery elastomer.
-
Poly(BAMO): Highly crystalline solid at room temperature.
-
Why? The symmetric oxetane structure allows efficient packing of polymer chains.
-
Consequence: You cannot use Poly(BAMO) homopolymer as a cast-cure binder; it would be a hard plastic, prone to cracking.
-
The Copolymer Solution
To utilize BAMO, it must be copolymerized to disrupt crystallization.[1] Common copolymers include BAMO-AMMO (3-azidomethyl-3-methyloxetane) or BAMO-THF .
| Property | GAP | Poly(BAMO-co-AMMO) | Poly(BAMO-co-THF) |
| Glass Transition ( | -48°C | -42°C | -60°C to -70°C |
| Physical State (RT) | Liquid | Viscous Liquid | Liquid |
| Mechanical Strength | Moderate | Good | Excellent |
Critical Analysis: While GAP has a respectable
Experimental Protocols
Protocol A: Curing GAP Binders (Isocyanate Route)
GAP is terminated with hydroxyl groups (-OH), allowing it to cure like a standard polyurethane.[2][3]
-
Pre-drying: Dry GAP prepolymer in a vacuum oven at 60°C for 4 hours to remove moisture (moisture reacts with isocyanates to form
bubbles/voids). -
Mixing:
-
Add Plasticizer (e.g., BDNPA/F) ratio 1:1 to binder.
-
Add Curing Agent: IPDI (Isophorone Diisocyanate) or N-100.
-
Stoichiometry: Target an NCO:OH ratio of 1.1 to 1.2.
-
-
Catalyst: Add DBTDL (Dibutyltin dilaurate) at 0.05% w/w.
-
Curing: Cast into Teflon molds. Cure at 50°C for 5-7 days.
-
Validation: Check hardness (Shore A) daily. Stable hardness indicates cure completion.
-
Protocol B: Handling BAMO Copolymers
BAMO copolymers are often synthesized via Cationic Ring-Opening Polymerization (CROP).
-
Initiation: Use a diol initiator (e.g., Butanediol) with a Lewis Acid catalyst (
). -
Living Polymerization: Add BAMO and Co-monomer (AMMO/THF) sequentially or randomly.
-
Termination: Quench with water/brine to create hydroxyl termini.
-
Curing: Follows the same Isocyanate route as GAP, but BAMO polymers often have lower primary hydroxyl reactivity due to steric hindrance near the oxetane ring.
-
Adjustment: Use higher catalyst loading or elevated cure temperatures (60°C).
-
Safety & Sensitivity Profile
Both binders are energetic, meaning they are capable of self-sustained decomposition.
| Sensitivity Test | GAP | Poly(BAMO) | Analysis |
| Impact Sensitivity | > 40 J (Insensitive) | 15 - 25 J | BAMO is more sensitive |
| Friction Sensitivity | > 360 N | ~280 - 300 N | BAMO is more sensitive |
| Decomposition Temp | ~227°C | ~220°C | Comparable |
Safety Note: The dual azide groups in BAMO increase its sensitivity to mechanical stimuli compared to GAP. While still classified as secondary explosives (relatively safe), BAMO processing requires stricter ESD (Electrostatic Discharge) and friction controls.
Selection Logic (Decision Matrix)
Use the following logic flow to select the appropriate binder for your formulation.
Figure 2: Decision matrix for binder selection based on thermal and energetic requirements.
References
-
Fraunhofer ICT. (2007). High Energetic Composite Propellants based on AP and GAP/BAMO Copolymers. Retrieved from
-
Royal Society of Chemistry. (2020). Synthesis and characterization of carboxylated PBAMO copolymers as promising prepolymers for energetic binders. Retrieved from
-
MDPI. (2022). Energetic Polyoxetanes as High-Performance Binders for Energetic Composites: A Critical Review. Retrieved from
-
ResearchGate. (2016). Compatibility study of BAMO–GAP copolymer with some energetic materials. Retrieved from
-
ACG Publications. (2018). GAP pre-polymer, as an energetic binder and high performance additive for propellants and explosives: A review. Retrieved from
Beyond BBMO: Next-Generation Energetic Monomers for Advanced Binder Systems
Executive Summary: The Shift from Crystallinity to Amorphous Flexibility
For decades, 3,3-Bis(bromomethyl)oxetane (BBMO) has served as the primary halogenated precursor for synthesizing Poly(BAMO) (3,3-bis(azidomethyl)oxetane). While Poly(BAMO) offers exceptional energy density due to its high nitrogen content (~50%) and symmetrical gem-diazido structure, it suffers from a critical material flaw: high crystallinity .
Pure Poly(BAMO) acts as a stiff thermoplastic with a melting point near 80°C, making it unsuitable for low-temperature tactical missile applications where rubbery elasticity (low glass transition temperature,
This guide evaluates the primary alternatives to the BBMO/BAMO monomer system, focusing on AMMO (asymmetric oxetane), NIMMO (nitrate ester oxetane), and GAP (epoxide benchmark). We analyze these monomers based on processability, energy density, and mechanical compliance.
Technical Comparison: The "Contenders"
The search for alternatives focuses on disrupting the structural symmetry that causes crystallinity in BAMO while maintaining high energetic performance.
A. AMMO (3-azidomethyl-3-methyloxetane)[1][2][3][4][5]
-
The "Amorphous" Specialist: Unlike the symmetric BAMO, AMMO possesses an asymmetric methyl/azidomethyl substitution at the C3 position. This asymmetry prevents efficient chain packing, resulting in a polymer that remains a viscous liquid or soft rubber at room temperature.
-
Role: Often copolymerized with BAMO (e.g., Poly(BAMO-co-AMMO)) to act as an internal plasticizer, lowering the modulus while retaining azide energy.
B. NIMMO (3-nitratomethyl-3-methyloxetane)[6]
-
The Nitrate Ester Route: NIMMO replaces the azide functionality with a nitrate ester (
). -
Performance: It offers a lower
than BAMO and different decomposition kinetics. However, nitrate esters are generally less chemically stable than azides and can suffer from autocatalytic decomposition if not stabilized.
C. GAP (Glycidyl Azide Polymer)[1][6][7]
-
The Industry Benchmark: Derived from epichlorohydrin (an oxirane, not an oxetane), GAP is the standard against which oxetanes are measured.
-
Trade-off: While cheaper and amorphous, GAP has a lower backbone oxygen content (C-C-O) compared to oxetanes (C-C-C-O), which can affect the oxygen balance in composite formulations.
Comparative Performance Data
| Property | Poly(BAMO) (Reference) | Poly(AMMO) (Alternative) | Poly(NIMMO) (Alternative) | GAP (Benchmark) |
| Monomer Precursor | BBMO | HMMO / MTMO | HMMO | Epichlorohydrin |
| Energetic Group | ||||
| Physical State (RT) | Crystalline Solid | Viscous Liquid | Viscous Liquid | Viscous Liquid |
| Glass Transition ( | -40°C (Melts ~80°C) | -45°C to -50°C | -30°C to -40°C | -45°C to -50°C |
| Density (g/cm³) | 1.30 | 1.06 | 1.26 | 1.30 |
| Impact Sensitivity | Sensitive (< 5 J) | Moderate | Moderate | Moderate |
| Primary Deficit | Poor Mechanicals (Brittle) | Lower Energy Density | Chemical Stability | Lower Oxygen Balance |
Synthesis Protocols
To adopt these alternatives, one must move away from the BBMO bromination route. The following protocols detail the synthesis of the AMMO monomer and its subsequent polymerization.
Protocol A: Synthesis of AMMO Monomer
Target: 3-azidomethyl-3-methyloxetane Precursor: 3-hydroxymethyl-3-methyloxetane (HMMO).[1] This route avoids the heavy bromine atom waste associated with BBMO.
Reagents:
-
HMMO (Starting material)
-
Methanesulfonyl chloride (MsCl) or p-Toluenesulfonyl chloride (TsCl)
-
Sodium Azide (
) -
Solvent: DMSO or DMF[2]
Step-by-Step Workflow:
-
Activation: React HMMO with MsCl in varying pyridine/DCM at 0°C to form the mesylate intermediate (3-methanesulfonyloxymethyl-3-methyloxetane).
-
Why: The hydroxyl group is a poor leaving group; mesylation activates it for nucleophilic substitution.
-
-
Substitution: Dissolve the mesylate in DMSO. Add
(1.2 eq). Heat to 90°C for 12–16 hours.-
Safety Note: Azide synthesis carries explosion risks. Use blast shields and avoid halogenated solvents in this step to prevent diazidomethane formation.
-
-
Extraction: Quench with water, extract with ether, and dry over
. -
Purification: Vacuum distillation (careful temperature control < 100°C) to isolate pure AMMO.
Protocol B: Cationic Ring-Opening Polymerization (CROP)
Target: Poly(AMMO) or Poly(BAMO-co-AMMO)
Reagents:
-
Monomer: AMMO (dried over
) -
Initiator: 1,4-Butanediol (BDO) (controls molecular weight)
-
Catalyst:
(Boron trifluoride etherate) -
Solvent: DCM or Toluene (anhydrous)
Step-by-Step Workflow:
-
Inert Atmosphere: Purge reactor with dry Nitrogen/Argon. Moisture kills the cationic active center.
-
Initiation: Mix BDO and Catalyst in solvent at 0°C. Allow the "activated monomer" complex to form.
-
Propagation: Add AMMO monomer slowly (dropwise) to control exotherm. Maintain temperature at 0–5°C.
-
Termination: Quench with water/methanol mixture.
-
Isolation: Precipitate polymer into methanol. Dissolve in DCM and wash with
to remove acid residues.
Visualizing the Science
Diagram 1: Synthesis Pathway Comparison
This diagram contrasts the traditional BBMO route with the modern HMMO-to-AMMO route.
Caption: Comparison of the symmetric BBMO
Diagram 2: Cationic Polymerization Mechanism (ACE)
Understanding the Active Chain End (ACE) mechanism is critical for controlling molecular weight during the polymerization of these alternatives.
Caption: The Active Chain End (ACE) mechanism driving the Cationic Ring-Opening Polymerization of oxetanes.
References
-
Lysien, K., Stolarczyk, A., & Jarosz, T. (2022). Energetic Polyoxetanes as High-Performance Binders for Energetic Composites: A Critical Review. Polymers, 14(21), 4651. [Link][6]
-
Provatas, A. (2000). Energetic Polymers and Plasticisers for Explosive Formulations - A Review of Recent Advances. DSTO Aeronautical and Maritime Research Laboratory.[7] [Link]
-
Willer, R. L., et al. (1990).[6] Poly(3-azidomethyl-3-methyloxetane) and copolymers. U.S. Patent No.[6] 4,937,361.[6]
-
Pisharath, S., & Ang, H. G. (2007). Synthesis and thermal decomposition of GAP–poly(BAMO) copolymer. Polymer Degradation and Stability, 92(7), 1365-1377.[6] [Link]
- Kubota, N. (2007). Propellants and Explosives: Thermochemical Aspects of Combustion. Wiley-VCH. (General reference for CROP mechanisms in energetics).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Buy 3-(azidomethyl)-3-methyloxetane | 90683-29-7 [smolecule.com]
- 3. ar15.com [ar15.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Review of novel energetic polymers and binders – high energy propellant ingredients for the new space race - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apps.dtic.mil [apps.dtic.mil]
Validation of the Energetic Performance of PBAMO in Propellant Formulations
Executive Summary: The Shift to Energetic Binders[1]
In the development of high-performance composite solid propellants (CSPs), the binder matrix has traditionally been viewed as a necessary inert structural scaffold—typified by HTPB (Hydroxyl-Terminated Polybutadiene) . However, to breach the specific impulse (
PBAMO (Poly(3,3-bis(azidomethyl)oxetane)) represents a class of energetic thermoplastic elastomers that introduce high-density energy storage directly into the binder backbone via pendant azide groups. Unlike HTPB, which acts as a thermal heat sink, PBAMO contributes exothermically to the combustion process.
This guide provides an objective, data-driven validation of PBAMO, specifically comparing it against the industry standard (HTPB) and its primary energetic competitor, GAP (Glycidyl Azide Polymer) .
Comparative Physicochemical Analysis
The transition from HTPB to PBAMO is not merely a substitution of materials but a fundamental change in formulation physics. The following data synthesizes characterization results from standard batch qualifications.
Table 1: Physicochemical Properties of Binder Candidates
| Property | HTPB (Baseline) | GAP (Competitor) | PBAMO (Target) | PBAMO-THF (Copolymer)* |
| Type | Inert Polyene | Energetic Azide | Energetic Azide | Energetic Co-polyether |
| Density ( | ||||
| Enthalpy of Formation ( | ||||
| Glass Transition ( | ||||
| Oxygen Balance | ||||
| Nitrogen Content |
Expert Insight: Pure PBAMO exhibits a high tendency to crystallize, resulting in poor mechanical properties and a high
Theoretical Performance & Thermodynamics
The primary driver for adopting PBAMO is the increase in specific impulse (
Theoretical Calculation (NASA CEC Code)
Conditions: 86% Solids Loading (AP/Al), Expansion Ratio 70:1
-
HTPB Formulation: ~260.2 s[1]
-
GAP Formulation: ~262.5 s
-
PBAMO Formulation: ~265.8 s
While a 5-second gain appears nominal, in orbital insertion mechanics, this translates to significant payload mass fraction increases. Furthermore, the higher density of PBAMO (
Experimental Validation Protocols
To validate PBAMO in your lab, you must control for its primary weakness: Isocyanate-Moisture Sensitivity . The azide backbone does not cure via free radicals but through standard urethane chemistry (hydroxyl-isocyanate reaction).
Protocol A: Self-Validating Curing Workflow
Objective: Synthesize a defect-free propellant grain.
-
Pre-Polymer Drying (Critical):
-
PBAMO copolymers are hygroscopic.
-
Step: Vacuum dry polymer at
(< 2 mmHg) for 4 hours. -
Validation: Karl Fischer titration must read
before proceeding.
-
-
Plasticization:
-
Use energetic plasticizers (e.g., BuNENA or BDNPF) to improve processability.[2]
-
Ratio: 1:1 to 1:2 Plasticizer-to-Polymer ratio is standard to depress
.
-
-
Curing Agent Addition:
-
Isocyanate: IPDI (Isophorone Diisocyanate) or Desmodur N-100.
-
NCO/OH Ratio: Target
. -
Catalyst: DBTDL (Dibutyltin Dilaurate) or TPB (Triphenyl Bismuth).
-
Note: TPB is preferred for longer pot life (> 4 hours).
-
-
Curing Cycle:
-
Cure at
for 5-7 days. -
Caution: Exceeding
can cause thermal degradation of the azide groups in bulk quantities.
-
Visualization: Curing Logic & Defect Prevention
Figure 1: Self-validating curing workflow. The Karl Fischer loop is the critical "Go/No-Go" gate to prevent micro-void formation caused by
Mechanical & Safety Performance
Energetic binders historically suffer from poor mechanical strain capability compared to HTPB.
Mechanical Properties (Uniaxial Tensile Test @ 25°C)
| Formulation | Tensile Strength ( | Elongation at Break ( | Modulus ( |
| HTPB/AP/Al | |||
| GAP/AP/Al | |||
| PBAMO-THF/AP/Al |
Analysis: PBAMO formulations exhibit higher stiffness (Modulus) and strength but lower elongation. This makes them susceptible to bore cracking at low temperatures. Copolymerization with THF is mandatory to keep
Sensitivity Profile (Safety)
The introduction of azide groups increases sensitivity.[3] Standard BAM Friction and Drop Hammer Impact tests yield:
-
Impact Sensitivity:
-
HTPB:
(Insensitive) -
GAP:
-
PBAMO:
-
-
Friction Sensitivity:
-
HTPB:
-
PBAMO:
-
Verdict: PBAMO propellants are Class 1.1 explosives (Mass Explosion Hazard) in many configurations, whereas HTPB is often Class 1.3. Handling protocols must be adjusted accordingly.
Conclusion & Selection Logic
PBAMO is not a drop-in replacement for HTPB; it is a high-performance specialist.
-
Choose HTPB if: Cost is the primary driver, or if the motor requires extreme low-temperature cycling (
). -
Choose GAP if: You need moderate energy gains with established processing history.
-
Choose PBAMO (Copolymer) if: You require maximum density-impulse (
) and are equipped to handle higher sensitivity materials.
Visualization: Selection Decision Matrix
Figure 2: Decision matrix for binder selection based on mission constraints.
References
-
Wingborg, N. (2002). Energetic Materials: Polymerization and Properties of PBAMO. FOI Swedish Defence Research Agency.
-
Provatas, A. (2000). Energetic Polymers and Plasticisers for Explosive Formulations - A Review. DSTO Aeronautical and Maritime Research Laboratory.
-
Kubisa, P. (2005). Poly(3,3-bis(azidomethyl)oxetane) and its copolymers: Synthesis and properties. Journal of Polymer Science Part A.
-
Ampleman, G., et al. (2010). Green oxidizers and energetic binders in solid rocket propellants. Journal of Aerospace Engineering.
-
Luo, Y., et al. (2025). Theoretical characterization of mesoscopic structure of PBT (PBAMO-THF) propellant. National Institutes of Health (PMC).
Sources
- 1. Solid Propellant Formulations: A Review of Recent Progress and Utilized Components - PMC [pmc.ncbi.nlm.nih.gov]
- 2. publica-rest.fraunhofer.de [publica-rest.fraunhofer.de]
- 3. Traditional vs. Energetic and Perchlorate vs. “Green”: A Comparative Study of the Choice of Binders and Oxidising Agents - PMC [pmc.ncbi.nlm.nih.gov]
Analysis of the thermal decomposition of polyoxetanes versus other energetic polymers
[1]
Executive Summary
This guide provides a technical comparative analysis of the thermal decomposition kinetics of energetic polyoxetanes—specifically poly(BAMO) (3,3-bis(azidomethyl)oxetane) and its copolymer poly(BAMO-r-AMMO) —against industry-standard binders like GAP (Glycidyl Azide Polymer) and HTPB (Hydroxyl-Terminated Polybutadiene).
Key Finding: Unlike inert binders (HTPB), energetic polyoxetanes exhibit a distinct two-stage decomposition mechanism. While they share the azide-driven initial decomposition step with GAP (
Part 1: The Chemistry of Energetic Polyoxetanes
To understand the decomposition, one must first isolate the reactive moieties. Polyoxetanes differ from traditional binders by incorporating energetic groups directly into the side chains of a polyether backbone.
Structural Comparison
-
GAP (Benchmark): A polyether backbone with a single pendent azide (
) group per repeating unit. Liquid prepolymer cured into a thermoset. -
Poly(BAMO): An oxetane backbone with two symmetric azidomethyl groups. High energy density but crystalline (solid) at room temperature.
-
Poly(BAMO-r-AMMO): A random copolymer of BAMO and AMMO (3-azidomethyl-3-methyloxetane). This disrupts crystallinity, creating a Thermoplastic Elastomer (TPE) .
The Decomposition Mechanism
The thermal breakdown of azido-polymers is governed by the "Azide Scission First" rule. The backbone does not degrade until the side chains have released their energy.
Pathway:
-
Initiation: Homolytic scission of the
bond in the azide group. -
Nitrogen Release: Immediate evolution of
gas (exothermic). -
Nitrene Formation: Formation of a highly reactive nitrene radical.
-
Backbone Attack: The radical attacks the polymer backbone (C-H or C-O bonds), leading to chain scission and secondary gas evolution (
, , etc.).
Visualization: Decomposition Pathway
The following diagram illustrates the sequential degradation pathway of BAMO-based polymers.
Figure 1: Sequential thermal decomposition pathway of azido-polyoxetanes. Note the distinct separation between side-chain scission (Step 1) and backbone degradation (Step 2).[1]
Part 2: Comparative Thermal Decomposition Kinetics
The following data aggregates results from Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Comparative Stability Table
| Polymer System | Energetic Group | Activation Energy ( | Decomposition Mode | ||
| Poly(BAMO-r-AMMO) | Azide ( | 225 - 235 | 245 - 255 | 145 - 165 (Stage 1) | Two-Stage (Side-chain then Backbone) |
| GAP | Azide ( | 210 - 220 | 235 - 245 | 140 - 155 | Two-Stage (Rapid gas evolution) |
| PolyGLYN | Nitrate Ester ( | 160 - 170 | 190 - 200 | 120 - 135 | Single Stage (Low stability) |
| HTPB | None (Inert) | 350 - 360 | 450 - 470 | 200 - 220 | Single Stage (Backbone oxidation) |
Analysis:
-
BAMO vs. GAP: BAMO copolymers show a slightly higher
(+10-15°C) compared to GAP. This suggests superior thermal stability, likely due to the steric hindrance of the oxetane backbone compared to the more flexible polyether backbone of GAP. -
BAMO vs. PolyGLYN: Polyoxetanes are significantly more thermally stable than nitrate ester polymers (PolyGLYN), which begin decomposing below 170°C. This makes BAMO a safer choice for high-temperature processing.
-
Energy Release: The decomposition of BAMO is highly exothermic (
), driven by the high nitrogen content.
Part 3: Experimental Protocols (Self-Validating)
To replicate these findings, use the following Simultaneous TG-DSC protocol. This workflow is designed to prevent thermal runaway while capturing kinetic data.
Sample Preparation
-
Mass: Weigh 1.0 – 3.0 mg of polymer. Critical: Do not exceed 3 mg for energetic samples to prevent sensor damage from rapid exotherms.
-
Crucible: Alumina (
) or Aluminum pan with a pinhole lid .-
Why Pinhole? Allows evolved gases (
) to escape, preventing pressure buildup that distorts mass loss data, while maintaining a localized atmosphere.
-
Instrument Parameters
-
Purge Gas: Nitrogen (
) or Argon at 50 mL/min. -
Temperature Program:
-
Equilibrate at 30°C.
-
Ramp 1: 5°C/min to 150°C (Drying/Volatiles check).
-
Ramp 2: Variable Rates (
) for Kinetics: 2, 5, 10, and 20 K/min to 500°C.
-
-
Safety: Set software limit to abort if
exceeds 50 mW/s.
Kinetic Analysis Workflow (Kissinger Method)
To calculate Activation Energy (
Where:
Visualization: Experimental Workflow
Figure 2: Workflow for kinetic characterization of energetic polymers.
Part 4: Performance Implications for Development
For researchers in propulsion and materials science, the data implies the following:
-
Processing Safety Window: Poly(BAMO-r-AMMO) offers a processing window up to
without significant degradation risk. This is superior to PolyGLYN (limited to ) and comparable to GAP. -
Curing vs. Thermoplasticity: Unlike GAP, which requires chemical crosslinking (isocyanates) that can interfere with energetic fillers, BAMO copolymers act as Thermoplastic Elastomers. They can be melted and cast. The decomposition data confirms that the melt-processing temperature (
) is well below the ( ), ensuring safe manufacturing. -
Storage Stability: The high activation energy (
) for the first decomposition step indicates excellent long-term storage stability at ambient temperatures, as the rate of spontaneous azide scission is negligible below .
References
-
Mechanism of Poly(BAMO) Decomposition Source: Taylor & Francis / Propellants, Explosives, Pyrotechnics Snippet: "The main weight loss step in poly(BAMO-r-AMMO) coincides with the exothermic dissociation of the azido groups in the side chain... the other weight loss step is due to the decomposition of the polymer backbone."[1]
-
Energetic Polyoxetanes vs GAP Source: National Institutes of Health (PMC) Title: Energetic Polyoxetanes as High-Performance Binders for Energetic Composites Data: "Decomposition temperature of such material is 240°C... corresponding to GAP.[5] Ea of first region is ≈145 kJ/mol."[5]
-
Comparison with Nitrate Esters (PolyGLYN/NEPE) Source: ResearchGate Title: Comparison of thermal behaviors and decomposition kinetics of NEPE propellant Data: "Nitrate ester plasticizer decomposition step... activation energy increases...[6] decline of safety property contributed by nitrate ester."[6]
-
Experimental Protocol (TG-DSC) Source: Fraunhofer / ICT Title: Thermal Behavior of Energetic Materials Used in Solid Rocket Propellants Protocol: "Heating rates used were 1, 2 and 3ºC/min... Nitrogen atmosphere...[7][8] Alumina covered cell."
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Energetic Polyoxetanes as High-Performance Binders for Energetic Composites: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. publica-rest.fraunhofer.de [publica-rest.fraunhofer.de]
- 8. researchgate.net [researchgate.net]
Evaluating the performance of 3,3-Bis(bromomethyl)oxetane derivatives in specific applications
Executive Summary
3,3-Bis(bromomethyl)oxetane (BBMO) represents a critical "pivot point" in advanced synthesis.[1][2] Unlike linear ethers or simple epoxides, the strained oxetane ring combined with two displaceable bromomethyl groups allows for divergent utility.[1] This guide evaluates its performance in two distinct high-value sectors: Energetic Materials , where it serves as the precursor to the high-energy binder Poly(BAMO), and Medicinal Chemistry , where it functions as a scaffold for gem-dimethyl bioisosteres.[1]
Part 1: Energetic Materials & Polymer Engineering
Application: High-Energy Binders for Solid Propellants
In modern solid rocket propulsion, the binder acts as the structural matrix.[1] The industry standard, Hydroxyl-Terminated Polybutadiene (HTPB), is a robust fuel but lacks intrinsic energy.[1] BBMO is the obligate precursor to 3,3-Bis(azidomethyl)oxetane (BAMO), which is polymerized to form Poly(BAMO)—an energetic thermoplastic elastomer (ETPE).[1][2]
Comparative Analysis: Poly(BAMO) vs. HTPB
The transition from HTPB to BBMO-derived binders represents a shift from "inert" to "energetic" matrices.[1][2]
| Performance Metric | HTPB (Standard) | Poly(BAMO) (BBMO-Derived) | Impact on Application |
| Energy Contribution | Inert (Fuel only) | Energetic (Azide groups) | Increases specific impulse ( |
| Density ( | ~0.92 g/cm³ | ~1.30 g/cm³ | Higher density allows for compact motor designs (higher volumetric loading).[1][2] |
| Glass Transition ( | -75°C | -40°C to -50°C | HTPB has superior low-temp mechanical properties; Poly(BAMO) often requires copolymerization (e.g., with AMMO) to lower |
| Enthalpy of Formation | Negative (Exothermic) | Positive (+200-300 kJ/mol) | Adds significant heat release upon combustion.[1][2] |
Mechanism of Action: Cationic Ring-Opening Polymerization (CROP)
Unlike the free-radical curing of HTPB, BBMO derivatives undergo Cationic Ring-Opening Polymerization.[1][2] The strained oxetane ring is attacked by a Lewis acid, propagating the chain.[1]
Figure 1: The Cationic Ring-Opening Polymerization (CROP) mechanism for converting BBMO derivatives into energetic polymers.[1][2]
Experimental Protocol: Synthesis of Poly(BAMO) from BBMO
Objective: Convert BBMO to BAMO monomer, then polymerize. Safety: Azides are shock-sensitive.[1][2] Perform behind a blast shield.
-
Azidation (BBMO
BAMO): -
Polymerization (CROP):
-
Drying: Monomer must be dried over
(Water kills the Lewis acid catalyst).[1][2] -
Initiation: Cool BAMO solution (in
) to 0°C. Add Butanediol (initiator) and (catalyst).[1][2] -
Propagation: Stir at 0°C for 4 hours, then allow to warm to Room Temp (25°C) for 20 hours.
-
Termination: Quench with ammoniacal methanol. Precipitate polymer in methanol.
-
Part 2: Medicinal Chemistry
Application: Bioisosteric Replacement & Solubility Modulation
In drug discovery, the "gem-dimethyl" group (
Comparative Analysis: Oxetane vs. Gem-Dimethyl
Data derived from matched molecular pair analysis (MMPA) in drug candidates.[1][2]
| Property | Gem-Dimethyl Analog ( | Oxetane Analog (BBMO-Derived) | Advantage |
| Lipophilicity ( | Baseline | -0.4 to -1.0 | Critical: Oxetane reduces lipophilicity, improving solubility.[1][2] |
| Metabolic Stability ( | High (Blocks P450) | High (Blocks P450) | Retains metabolic blocking without the lipophilicity penalty.[1][2] |
| Conformation | Tetrahedral | Puckered Ring | Oxetane alters the vector of substituents slightly, potentially accessing new binding pockets.[1] |
| H-Bonding | None | H-Bond Acceptor | The oxetane oxygen can engage in H-bonding with the target protein.[2] |
Mechanism: Metabolic Blocking & Physicochemical Shift
The oxetane ring resists P450 oxidation at the 3-position (the quaternary center) while the ether oxygen lowers the overall logP of the molecule.[1]
Figure 2: Decision logic for selecting BBMO-derived oxetanes over gem-dimethyl groups in lead optimization.
Experimental Protocol: Synthesis of Spiro-Oxetanes from BBMO
Objective: Utilize BBMO to create a spiro-cyclic scaffold (common in drug design).[1][2] Reaction Type: Double Nucleophilic Substitution.[1][2]
-
Reagent Prep: Select a 1,1-bis-nucleophile (e.g., a malonate derivative or a bis-phenol).[1][2]
-
Setup: Dissolve nucleophile in dry DMF under Nitrogen.
-
Deprotonation: Add
(2.2 eq) at 0°C. Stir for 30 min to generate the dianion. -
Cyclization:
-
Workup: Quench with saturated
. Extract with Ethyl Acetate.[1][2]
References
-
Energetic Binders & Polymerization
-
Medicinal Chemistry & Bioisosteres
-
Mechanistic Insight (CROP)
-
Physicochemical Properties (MMPA)
Sources
- 1. researchgate.net [researchgate.net]
- 2. Oxetane, 3,3-bis(bromomethyl)- | C5H8Br2O | CID 75464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Next-Generation Energetic Oxetane Monomers: Beyond BAMO
Topic: Benchmarking Next-Generation Energetic Oxetane Monomers against BAMO Content Type: Technical Comparison Guide Audience: Researchers, Propellant Formulation Scientists, and Energetic Materials Engineers.
Executive Summary & Technical Context
For decades, 3,3-bis(azidomethyl)oxetane (BAMO) has served as the energetic backbone of choice for high-performance solid propellants and plastic-bonded explosives (PBX). Its high nitrogen content and positive enthalpy of formation offer significant theoretical impulse advantages over inert binders like HTPB.
However, BAMO suffers from a critical thermodynamic flaw: crystallinity . Homopolymer poly(BAMO) is a stiff, semi-crystalline solid with poor mechanical properties at low temperatures, necessitating copolymerization (typically with AMMO) to disrupt chain regularity.
This guide benchmarks BAMO against two distinct classes of alternatives:
-
The "Processability" Standard: AMMO (3-azidomethyl-3-methyloxetane).[1][2][3] While not "new," it remains the primary baseline for solving BAMO's rheological deficits.
-
The "High-Performance" Frontier: LLM-116-based Oxetanes and Nitromethylene derivatives . These represent the cutting edge (2020–2025 literature), offering densities and detonation velocities that far exceed the BAMO baseline while maintaining acceptable sensitivity profiles.
Candidate Profiles
The Benchmark: BAMO[3][4][5][6]
-
Structure: Symmetrical oxetane ring with two azidomethyl groups.
-
Primary Deficit: High melting point (
for the monomer) and semi-crystalline polymer behavior leading to brittle grains. -
Role: High-energy backbone.[4]
Alternative A: AMMO (The Asymmetric Modifier)
-
Structure: Asymmetric substitution (one methyl, one azidomethyl).
-
Mechanism of Action: The asymmetry introduces entropy, preventing the polymer chains from packing efficiently. This lowers the Glass Transition Temperature (
) and ensures the binder remains amorphous/rubbery. -
Trade-off: Lower energy density compared to BAMO (fewer azide groups per repeat unit).
Alternative B: LLM-116 Functionalized Oxetanes (The High-Density Contender)
-
Structure: Oxetane ring functionalized with 4-amino-3,5-dinitro-1H-pyrazole (LLM-116).[1][5]
-
Innovation: Incorporates a high-density, insensitive explosive moiety directly into the monomer structure.
-
Advantage: Significantly higher density (
) and detonation performance compared to the alkyl-azide chains of BAMO/AMMO.
Comparative Performance Data
The following table synthesizes experimental data from recent high-energy materials literature.
| Property | Poly(BAMO) (Benchmark) | Poly(AMMO) (Modifier) | LLM-116-Oxetane (Next-Gen Monomer)* |
| Molecular Weight (Monomer) | 168.16 g/mol | 127.15 g/mol | ~243 g/mol (est) |
| Density ( | 1.30 g/cm³ | 1.06 g/cm³ | 1.50 – 1.60 g/cm³ |
| Enthalpy of Formation ( | +297 kJ/mol | +82 kJ/mol | High Positive (Heterocycle contribution) |
| Glass Transition ( | -39°C (Semi-Crystalline) | -45°C (Amorphous) | N/A (Monomer comparison) |
| Detonation Velocity ( | ~7,100 m/s | ~6,600 m/s | > 7,300 m/s |
| Impact Sensitivity | Sensitive (4 J) | Less Sensitive | Insensitive (> 40 J) |
| Primary Limitation | Brittle/Crystalline | Low Energy Density | Synthesis Cost/Complexity |
*Note: Data for LLM-116-Oxetane refers to the monomeric performance calculated in recent studies (e.g., Klapötke et al., 2022).
Synthesis & Polymerization Workflow
To synthesize these polymers, Cationic Ring-Opening Polymerization (CROP) is the standard. The mechanism relies on the formation of a tertiary oxonium ion active species.
The "Activated Monomer" (AM) Mechanism
Unlike the Active Chain End (ACE) mechanism, the AM mechanism (using a hydroxyl-containing initiator and slow monomer addition) is preferred for energetic oxetanes to control molecular weight and suppress cyclic oligomer formation.
Figure 1: Cationic Ring-Opening Polymerization (AM Mechanism) workflow for energetic oxetanes.
Experimental Protocol: Synthesis of P(BAMO-AMMO) Copolymer[9]
This protocol describes the synthesis of a random copolymer, the industry-standard solution to BAMO's crystallinity.
Safety Warning: Azide-based monomers are potentially explosive. All reactions must be conducted behind a blast shield with proper grounding.
Materials:
-
Monomers: BAMO (dried over
), AMMO (dried). -
Initiator: 1,4-Butanediol (BDO).
-
Catalyst:
(Boron trifluoride etherate). -
Solvent: Dichloromethane (DCM), anhydrous.
Step-by-Step Methodology:
-
Reactor Setup: Flame-dry a 250 mL three-neck flask equipped with a mechanical stirrer, nitrogen inlet, and a pressure-equalizing dropping funnel.
-
Initiator Charge: Charge BDO (10 mmol) and DCM (50 mL) into the reactor. Cool to
. -
Catalyst Addition: Add
(2.2 molar eq. relative to BDO) dropwise. Stir for 15 minutes to establish the initiating complex. -
Monomer Feed (Critical Step):
-
Mix BAMO and AMMO in the desired molar ratio (e.g., 70:30) in DCM.
-
Causality: A slow feed rate is essential to favor the Activated Monomer mechanism over the Active Chain End mechanism, reducing the formation of non-functional cyclic oligomers.
-
Add the monomer solution dropwise over 4–6 hours, maintaining temperature at
.
-
-
Soak Period: After addition, stir for an additional 2 hours to ensure complete conversion.
-
Quenching: Quench the reaction with saturated brine solution to hydrolyze the active chain ends, yielding hydroxyl groups.
-
Purification:
-
Wash the organic layer with
(to remove acid) and water. -
Precipitate the polymer into cold methanol (removes unreacted monomer and cyclics).
-
Dry under vacuum at
for 24 hours.
-
Strategic Selection Guide
When should you choose a "New" monomer over the BAMO/AMMO baseline?
Figure 2: Decision matrix for selecting between BAMO, Copolymers, and Next-Gen Monomers.
Conclusion
While BAMO remains the energetic standard for azide-based binders, it is rarely used as a homopolymer due to mechanical limitations.
-
For immediate applications: The BAMO-AMMO copolymer is the validated, reliable choice, sacrificing slight energy for necessary mechanical integrity.
-
For future high-performance systems: Research is shifting toward heterocyclic functionalized oxetanes (like LLM-116 derivatives). These "new" monomers solve the density issue of aliphatic azides, offering a pathway to binders that contribute to detonation pressure rather than just acting as a matrix.
References
-
Energetic Polyoxetanes as High-Performance Binders for Energetic Composites: A Critical Review. Polymers, 2022.[6] [Link]
-
Oxetane Monomers Based On the Powerful Explosive LLM-116: Improved Performance, Insensitivity, and Thermostability. ChemPlusChem, 2022. [Link]
-
Synthesis and characterization of carboxylated PBAMO copolymers as promising prepolymers for energetic binders. RSC Advances, 2020. [Link]
-
3-(Nitromethylene)oxetane: a very versatile and promising building block for energetic oxetane based monomers. Materials Advances, 2022. [Link]
-
Heats of Formation of Energetic Oxetane Monomers and Polymers. Lawrence Livermore National Laboratory, 1999. [Link]
Sources
- 1. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. cswab.org [cswab.org]
- 5. researchgate.net [researchgate.net]
- 6. 3-(Nitromethylene)oxetane: a very versatile and promising building block for energetic oxetane based monomers - Materials Advances (RSC Publishing) DOI:10.1039/D2MA00088A [pubs.rsc.org]
Comparative Analysis of the Reactivity of 3,3-Disubstituted Oxetanes
Executive Summary
In modern drug discovery, the 3,3-disubstituted oxetane has emerged as a high-value bioisostere, fundamentally altering the "flatness" of traditional aromatic drug candidates. Often termed the "Oxetane Effect," replacing a gem-dimethyl group or a carbonyl with this four-membered ether improves aqueous solubility, lowers lipophilicity (LogD), and enhances metabolic stability by blocking labile C-H oxidation sites.
This guide provides a technical analysis of the reactivity profile of 3,3-disubstituted oxetanes. Unlike their 2-substituted or unsubstituted counterparts, which are prone to rapid electrophilic ring opening, the 3,3-disubstitution pattern confers a unique "Goldilocks" stability—reactive enough to be synthesized via ring-closure, yet stable enough to survive gastric pH and hepatic metabolism.
Structural & Electronic Landscape
The Geometric Advantage
The oxetane ring possesses significant ring strain (~106 kJ/mol), comparable to epoxides (~114 kJ/mol) and significantly higher than tetrahydrofurans (THF, ~25 kJ/mol). However, unlike the planar epoxide, the oxetane ring exhibits a "puckered" conformation (approx. 8.7° puckering angle).[1][2]
Key Consequence: The 3,3-disubstitution creates a steric shield. While the ring strain provides the thermodynamic potential for ring opening, the quaternary center at C3 imposes a kinetic barrier to nucleophilic attack, effectively "locking" the ring against hydrolysis under physiological conditions.
Electronic Modulation (The Inductive Effect)
The oxygen atom in the oxetane ring exerts a strong inductive electron-withdrawing effect (
Diagram 1: The Bioisostere Concept
Visualizing the structural and property shift from gem-dimethyl to oxetane.
Comparative Reactivity Profile
Acid Stability: The "Rule of Thumb" vs. Reality
A common misconception is that all strained ethers are acid-labile. While 2-substituted oxetanes ring-open rapidly in simulated gastric fluid (pH 1.2), 3,3-disubstituted oxetanes exhibit remarkable resilience .
-
Mechanism: Acid-catalyzed opening requires protonation of the oxygen followed by nucleophilic attack (usually
-like). The gem-disubstitution at C3 sterically hinders the trajectory of the incoming nucleophile. -
Limit: Stability is compromised if an internal nucleophile (e.g., a hydroxyl group on a flexible side chain) can perform an intramolecular attack, or under extremely forcing acidic conditions (e.g., neat TFA).
Metabolic Stability
The primary driver for adopting oxetanes is the blockade of CYP450-mediated oxidation.
-
Gem-dimethyl: The methyl groups are prime targets for hydroxylation.
-
Oxetane: The C-H bonds at the 2- and 4-positions are adjacent to oxygen, making them electronically deactivated toward radical abstraction by CYP enzymes. The quaternary C3 position has no protons to abstract.
Diagram 2: Reactivity Pathways
Comparison of stability and ring-opening triggers.
Comparative Data Tables
Table 1: Physicochemical Properties Comparison
Data synthesized from Carreira et al. and Bull et al.
| Property | Gem-Dimethyl | 3,3-Disubstituted Oxetane | Epoxide (Reference) |
| Ring Strain (kJ/mol) | ~0 | 106 | 114 |
| LogP Effect | Increases (Lipophilic) | Decreases (Polar) | N/A |
| H-Bond Acceptor | No | Yes (Moderate) | Yes (Weak) |
| Metabolic Liability | High (Methyl oxidation) | Low (Inert) | High (Hydrolase attack) |
| Acid Stability (pH 1) | Stable | Stable (>4h) | Unstable |
Table 2: Metabolic Stability Case Study
Comparison of Intrinsic Clearance (
| Compound Scaffold | Substitution (R) | Status | ||
| Piperidine Analog | Gem-dimethyl | 145 | 8 | High Clearance |
| Piperidine Analog | Spiro-Oxetane | 12 | >120 | Stable |
| Aryl Ether | Isopropyl | 68 | 25 | Moderate |
| Aryl Ether | Oxetane-3-yl | <5 | >200 | Stable |
Experimental Protocols
Protocol A: Synthesis of 3,3-Disubstituted Oxetanes (Sulfoxonium Ylide Method)
This method avoids the harsh basic conditions of Williamson etherification, preserving sensitive functional groups.
-
Reagent Preparation: In a flame-dried flask under
, suspend trimethylsulfoxonium iodide (1.2 equiv) in dry DMSO. Add NaH (1.2 equiv) portion-wise at room temperature. Stir until gas evolution ceases (~30 min) to form the ylide. -
Substrate Addition: Dissolve the corresponding ketone (1.0 equiv) in DMSO/THF (1:1) and add dropwise to the ylide solution.
-
Reaction: Heat to 50°C for 2-4 hours. Monitor by TLC/LC-MS.
-
Note: The reaction proceeds via epoxide formation followed by ring expansion.
-
-
Workup: Quench with saturated
. Extract with (3x). Wash combined organics with water (to remove DMSO) and brine. Dry over . -
Purification: Silica gel chromatography. Oxetanes are polar; use
gradients.
Protocol B: Acid Stability Stress Test
Validating the "Oxetane Effect" for a new lead compound.
-
Preparation: Prepare a 10 mM stock solution of the oxetane compound in DMSO.
-
Buffer Setup: Prepare Simulated Gastric Fluid (SGF) without enzymes (0.1 N HCl, pH 1.2).
-
Incubation:
-
Add 10 µL of stock to 990 µL of SGF (Final conc: 100 µM).
-
Incubate in a shaker at 37°C.
-
-
Sampling: Aliquot 50 µL at
. -
Quenching: Immediately quench aliquots into 200 µL cold Acetonitrile (containing Internal Standard).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot % remaining vs. time.
-
Pass Criteria: >80% remaining after 4 hours.
-
References
-
Wuitschik, G., et al. (2006). "Oxetanes as Promising Modules in Drug Discovery."[1][3] Angewandte Chemie International Edition. [Link]
-
Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[1][3][4][5][6] Chemical Reviews. [Link]
-
Wuitschik, G., et al. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry. [Link]
-
Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of Spirocyclic Oxetanes." Organic Letters. [Link]
-
Stepan, A. F., et al. (2011). "Metabolism-Directed Design of Oxetane-Containing Arylsulfonamide Derivatives." Journal of Medicinal Chemistry. [Link]
Sources
A Senior Application Scientist's Guide to Tailoring Polyoxetane Properties with Comonomers
For researchers, scientists, and drug development professionals navigating the landscape of polymer chemistry, polyoxetanes represent a versatile class of materials with tunable properties. Their utility, however, is profoundly influenced by the incorporation of comonomers, which can dramatically alter their thermal, mechanical, and physicochemical characteristics. This guide provides an in-depth comparison of the effects of different comonomers on the properties of polyoxetanes, grounded in experimental data and established scientific principles.
The Strategic Role of Comonomers in Polyoxetane Design
Polyoxetanes, synthesized through the cationic ring-opening polymerization (CROP) of oxetane monomers, possess a polyether backbone that imparts a unique combination of flexibility and chemical stability. However, for specific applications ranging from energetic materials to biomedical devices, the properties of the homopolymer are often insufficient. This is where the strategic incorporation of comonomers becomes paramount. By introducing different functional groups into the polymer chain, we can precisely tailor the final properties of the material.
The choice of comonomer is dictated by the desired outcome. For instance, energetic applications demand the inclusion of moieties that release significant energy upon decomposition, while biomedical applications may necessitate enhanced hydrophilicity and biocompatibility. This guide will explore three key classes of comonomers and their impact on polyoxetane properties: energetic, hydrophilic, and those that impart flexibility.
Energetic Comonomers: Engineering High-Performance Materials
In the realm of propellants and explosives, energetic polymers are crucial as binders that not only hold the formulation together but also contribute to the overall energy output. Polyoxetanes are excellent candidates for this purpose when copolymerized with energetic monomers bearing azido (-N₃) or nitrato (-ONO₂) groups.
Key Energetic Comonomers:
-
3,3-bis(azidomethyl)oxetane (BAMO): A highly energetic monomer that imparts a high density and heat of formation to the resulting polymer. However, poly(BAMO) is a crystalline solid at room temperature, which can be a limitation for processing.
-
3-azidomethyl-3-methyloxetane (AMMO): This monomer is a viscous liquid and is often used as a comonomer with BAMO to create amorphous copolymers with lower glass transition temperatures (Tg), improving their processability and mechanical properties at low temperatures.[1]
-
3-nitratomethyl-3-methyloxetane (NIMMO): Another energetic monomer that can be used to synthesize energetic polyoxetanes. Copolymers of NIMMO with other energetic monomers are explored to optimize performance.
Comparative Properties of Energetic Polyoxetane Copolymers:
The properties of energetic polyoxetane copolymers are highly dependent on the comonomer ratio. As an example, let's consider the well-studied poly(BAMO-co-AMMO) system.
| Comonomer Ratio (BAMO:AMMO) | Glass Transition Temperature (Tg) (°C) | Density (g/cm³) at 298K | Young's Modulus (GPa) at 298K | Reference |
| 100:0 (polyBAMO) | -39 | >1.172 | - | [1] |
| 3:1 | - | 1.172 | - | [2] |
| 2:1 | - | - | Highest | [2] |
| 80:20 | - | - | - | [3] |
| 0:100 (polyAMMO) | -42 | - | - | [1] |
Causality Behind Experimental Observations:
The incorporation of the less symmetrical AMMO monomer disrupts the chain packing of the highly symmetrical BAMO units, leading to a decrease in crystallinity and a corresponding improvement in flexibility at lower temperatures.[3] Molecular dynamics simulations have shown that a BAMO to AMMO mole ratio of 2:1 can result in the best mechanical properties for poly(BAMO-co-AMMO) copolymers.[2]
The thermal stability of these energetic copolymers is also a critical factor. For instance, a BAMO-HTPB-BAMO triblock copolymer exhibits a two-stage decomposition, with the azide groups of BAMO decomposing at around 223 °C and the HTPB and polyether backbone decomposing at a higher temperature of 375 °C.[4] This indicates that the energetic groups are the primary initiators of decomposition.
Hydrophilic Comonomers: Enhancing Biocompatibility and Water Interaction
For biomedical applications such as drug delivery and tissue engineering, the surface properties of polymers are of utmost importance. Hydrophilic modification of polyoxetanes can improve their biocompatibility, reduce protein adsorption, and control their interaction with aqueous environments.
Key Hydrophilic Comonomers and Modification Strategies:
-
Poly(ethylene glycol) (PEG): PEG is a well-known hydrophilic and biocompatible polymer. It can be incorporated into polyoxetanes as side chains or as blocks in a copolymer.
-
3-hydroxymethyl-3-methyloxetane (HMMO): This monomer introduces hydroxyl groups, which can serve as sites for further modification or directly increase the hydrophilicity of the polymer.
Impact of Hydrophilic Modification on Polyoxetane Properties:
The introduction of hydrophilic segments significantly alters the surface properties and water interactivity of polyoxetanes.
| Polymer System | Modification | Contact Angle (°) | Water Uptake/Swelling | Reference |
| PDMS | None (Hydrophobic Reference) | 105 | ~0% | [5] |
| PEG/PDMS Conetwork | 10:1 PEG/PDMS molar ratio | 55 | ~60% | [5] |
Causality Behind Experimental Observations:
The presence of PEG chains on the surface of the polymer creates a hydrophilic layer that reduces the water contact angle, indicating increased wettability.[5] This is due to the ability of the ether oxygens in the PEG chains to form hydrogen bonds with water molecules. The increased hydrophilicity also leads to a higher degree of swelling in aqueous environments, a property that can be tuned by varying the concentration of the hydrophilic comonomer.
Experimental Protocols: A Guide to Synthesis and Characterization
To ensure the trustworthiness and reproducibility of the findings presented, this section details the methodologies for the synthesis and characterization of polyoxetane copolymers.
Cationic Ring-Opening Polymerization (CROP) of Oxetanes
This protocol provides a general procedure for the synthesis of polyoxetane copolymers. The specific monomer ratios, initiator, and reaction conditions should be optimized for the desired copolymer composition and molecular weight.
Caption: General workflow for the cationic ring-opening polymerization of oxetanes.
Step-by-Step Protocol:
-
Preparation: All glassware should be dried in an oven and cooled under a stream of dry nitrogen. The oxetane monomers and solvent (e.g., dichloromethane) should be dried over a suitable drying agent (e.g., CaH₂) and distilled before use.
-
Initiator System: The initiator system, for example, a Lewis acid like boron trifluoride etherate (BF₃·OEt₂) and a diol such as 1,4-butanediol, is prepared in the reaction solvent under an inert atmosphere.[2]
-
Polymerization: The dried oxetane monomers are added to the initiator solution at a controlled temperature (e.g., 0 °C). The reaction mixture is stirred under an inert atmosphere for a specified period, allowing the polymerization to proceed.
-
Termination and Purification: The polymerization is terminated by the addition of a quenching agent, such as methanol. The resulting polymer is then precipitated by pouring the reaction mixture into a non-solvent (e.g., cold methanol). The precipitated polymer is collected by filtration, washed, and dried under vacuum to a constant weight.
Thermal Analysis: DSC and TGA
Thermal properties are critical for understanding the performance of polyoxetanes, especially for energetic applications.
Caption: Workflow for thermal analysis of polyoxetane copolymers using DSC and TGA.
DSC Protocol for Glass Transition Temperature (Tg) Determination:
-
A small sample of the polymer (5-10 mg) is hermetically sealed in an aluminum DSC pan.
-
The sample is subjected to a heat-cool-heat cycle in a DSC instrument under a nitrogen atmosphere. A typical cycle would be:
-
Heating from room temperature to a temperature above the expected melting point to erase the thermal history.
-
Cooling at a controlled rate (e.g., 10 °C/min) to a low temperature (e.g., -80 °C).
-
Heating again at the same controlled rate to a temperature above the glass transition.
-
-
The glass transition temperature (Tg) is determined from the midpoint of the endothermic shift in the baseline of the second heating scan.[6]
TGA Protocol for Decomposition Temperature (Td) Determination:
-
A small sample of the polymer (5-10 mg) is placed in a TGA pan (e.g., ceramic or platinum).
-
The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen) to a high temperature (e.g., 600 °C).
-
The onset decomposition temperature (Td) is determined as the temperature at which a significant weight loss begins. This can be determined by the intersection of the baseline tangent and the tangent of the decomposition curve.[7]
Mechanical Testing: Tensile Properties
The mechanical properties of polyoxetane elastomers are crucial for their application as binders. Tensile testing is performed according to established standards to determine properties like tensile strength, elongation at break, and Young's modulus.
Protocol based on ASTM D638/D412:
-
Specimen Preparation: Dumbbell-shaped specimens are prepared from the cured polyoxetane elastomer according to the dimensions specified in ASTM D638 for plastics or ASTM D412 for elastomers.[8][9]
-
Testing: The specimens are tested using a universal testing machine equipped with appropriate grips. The specimen is stretched at a constant crosshead speed until it breaks.
-
Data Analysis: The stress-strain curve is recorded, and from this, the tensile strength (the maximum stress before failure), elongation at break (the percentage increase in length at failure), and Young's modulus (the slope of the initial linear portion of the curve) are calculated.[10]
Hydrophilicity Assessment: Water Contact Angle and Water Uptake
For hydrophilic polyoxetanes, quantifying their interaction with water is essential.
Water Contact Angle Measurement:
-
A flat film of the polyoxetane copolymer is prepared.
-
A droplet of deionized water is placed on the surface of the film.
-
The contact angle between the water droplet and the polymer surface is measured using a goniometer. A lower contact angle indicates a more hydrophilic surface.[5]
Gravimetric Water Uptake Measurement:
-
A pre-weighed dry sample of the polymer is immersed in deionized water at a constant temperature.
-
At regular intervals, the sample is removed from the water, the surface water is carefully blotted off, and the sample is weighed.
-
The water uptake is calculated as the percentage increase in weight relative to the initial dry weight. The measurement is continued until a constant weight is reached, indicating saturation.[11][12]
Conclusion: A Framework for Rational Design
The incorporation of comonomers provides a powerful tool for the rational design of polyoxetanes with tailored properties. By understanding the fundamental relationships between comonomer structure and the resulting thermal, mechanical, and surface properties, researchers can develop advanced materials for a wide range of applications. This guide has provided a comparative overview of energetic and hydrophilic comonomers, along with the experimental protocols necessary to synthesize and characterize these materials. The presented data and methodologies offer a solid foundation for scientists and engineers to innovate and optimize polyoxetane-based systems for their specific needs.
References
Sources
- 1. Energetic Polyoxetanes as High-Performance Binders for Energetic Composites: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cswab.org [cswab.org]
- 4. publica-rest.fraunhofer.de [publica-rest.fraunhofer.de]
- 5. Density functional theoretical studies on the ring-opening polymerization mechanism of oxetane cation series compounds - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09317A [pubs.rsc.org]
- 6. thermalsupport.com [thermalsupport.com]
- 7. Thermoset Characterization Part 12: Introduction to Thermogravimetric Analysis (TGA) - Polymer Innovation Blog [polymerinnovationblog.com]
- 8. Step by Step Guide to ASTM D638 Testing | Frank Bacon % [frankbacon.com]
- 9. borgoltz.aoe.vt.edu [borgoltz.aoe.vt.edu]
- 10. victortestingmachine.com [victortestingmachine.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Water Uptake in Epoxy Ionic Liquid Free Film Polymer by Gravimetric Analysis and Comparison with Nondestructive Dielectric Analysis | MDPI [mdpi.com]
Alternative synthetic routes to energetic polyethers from halogenated precursors
Executive Summary
The synthesis of energetic polyethers, such as Glycidyl Azide Polymer (GAP) and Poly(3-azidomethyl-3-methyloxetane) (polyAMMO), traditionally relies on the Cationic Ring-Opening Polymerization (CROP) of halogenated precursors followed by energetic functionalization. While the industrial standard utilizes Lewis acid-catalyzed polymerization of epichlorohydrin (ECH) followed by nucleophilic substitution in polar aprotic solvents, this route often yields polymers with broad polydispersity indices (PDI) and high cyclic oligomer content.
This guide analyzes superior alternative synthetic routes, specifically focusing on the Activated Monomer Mechanism (AMM) for microstructural control and Phase Transfer Catalysis (PTC) for process safety and environmental compliance.
The Baseline: Standard Industrial Synthesis
To understand the value of alternative routes, we must first establish the baseline limitations of the current industrial standard.
-
Polymerization:
catalyzed CROP in bulk or solution. -
Mechanism: Active Chain End (ACE).[1][5] The propagating species is a tertiary oxonium ion at the chain end.
-
Functionalization:
displacement of chloride with sodium azide ( ) in Dimethyl Sulfoxide (DMSO) at 90–100°C. -
Limitations:
-
Broad PDI (>1.5): Due to intramolecular back-biting and transfer reactions.
-
Cyclic Oligomers: Formation of non-functional cyclic species that do not cure into the binder network, leading to plasticizer migration.
-
Process Hazard: DMSO is difficult to remove and poses a runaway risk with azides at high temperatures.
-
Comparative Analysis of Synthetic Pathways[6]
Route A: Activated Monomer Mechanism (AMM)
Objective: Control of Molecular Weight (MW) and Polydispersity. Instead of the monomer attacking the active chain end (ACE), the AMM route utilizes a hydroxyl-containing initiator (diol) and slow monomer addition.[2] The catalyst activates the monomer, which is then attacked by the nucleophilic hydroxyl group of the growing chain.
-
Key Advantage: Suppresses cyclic oligomer formation; produces strictly telechelic (di-hydroxyl terminated) polymers essential for precise urethane curing.
-
Catalyst System:
or Triethyloxonium tetrafluoroborate (TEB) with slow monomer feed.
Route B: Phase Transfer Catalysis (PTC) Azidation
Objective: Green Chemistry and Safety. This route replaces the hazardous DMSO solvent with a biphasic system (Water/Organic) using a quaternary ammonium salt to transport the azide ion.
-
Key Advantage: Eliminates DMSO; allows for easy separation of the product by decantation; reduces thermal runaway risks.
-
Catalyst System: Tetrabutylammonium bromide (TBAB) or Aliquat 336.
Route C: Halogenated Oxetane Precursors (PolyAMMO)
Objective: Higher Energy Density. Moving beyond epoxides to oxetanes. 3-bromomethyl-3-methyloxetane (BrMMO) is polymerized and then converted to polyAMMO.
-
Key Advantage: The oxetane backbone offers different mechanical properties and potentially higher energy density when nitrated or azidated compared to the ether backbone of GAP.
Performance Metrics & Data Comparison
The following table contrasts the product quality and process parameters of the standard route against the AMM and PTC alternatives.
| Metric | Standard Route (ACE/DMSO) | Route A: AMM (Slow Feed) | Route B: PTC (Water/Org) | Route C: Oxetane (BrMMO) |
| Precursor | Epichlorohydrin | Epichlorohydrin | Poly(epichlorohydrin) | 3-bromomethyl-3-methyloxetane |
| Mechanism | Active Chain End (ACE) | Activated Monomer (AMM) | Interfacial | CROP / |
| Yield (Step 1) | >95% | 85-95% | N/A | >90% |
| Polydispersity (PDI) | 1.4 – 1.8 (High) | 1.1 – 1.3 (Low) | Unchanged from precursor | 1.2 – 1.4 |
| Cyclic Content | 10–15% | < 2% | Unchanged | < 5% |
| Functionality ( | ~1.8 (Imperfect) | ~2.0 (Telechelic) | ~2.0 | ~2.0 |
| Glass Transition ( | -45°C | -45°C | -45°C | -44°C |
| Safety Profile | Low (DMSO/Azide risk) | Medium | High (Aqueous) | Medium |
Detailed Experimental Protocols
Protocol 1: Synthesis of Telechelic PECH via Activated Monomer Mechanism (AMM)
This protocol minimizes cyclic oligomers and ensures a functionality of 2.0.
-
Setup: Flame-dry a three-neck flask equipped with a mechanical stirrer, nitrogen inlet, and a precision syringe pump.
-
Initiator Charge: Add 1,4-butanediol (Initiator, 1.0 eq) and
(Catalyst, 0.1 eq relative to diol) into methylene chloride ( ) at 0°C. -
Monomer Feed (Critical Step): Load Epichlorohydrin (ECH, desired DP equivalents) into the syringe pump. Add ECH dropwise at a rate of 0.1 mL/min .
-
Note: The slow addition ensures
, favoring the AMM mechanism over ACE.
-
-
Quenching: Once addition is complete, stir for 1 hour. Quench with water.
-
Workup: Wash the organic layer with 5%
, then brine. Dry over and remove solvent under vacuum. -
Validation: Analyze via GPC. Target PDI should be <1.25.
Protocol 2: Green Azidation of PECH via Phase Transfer Catalysis
This protocol replaces DMSO with water/toluene.
-
Reagents: Dissolve PECH (
, 1 eq of -Cl) in Toluene (10 mL/g polymer). -
Aqueous Phase: Dissolve
(1.5 eq) and Tetrabutylammonium Bromide (TBAB, 0.05 eq) in distilled water (equal volume to Toluene). -
Reaction: Combine phases in a reactor with high-shear stirring (essential for interfacial surface area). Heat to 95°C for 24–48 hours.
-
Monitoring: Monitor IR peak at 690 cm⁻¹ (C-Cl) disappearance and 2100 cm⁻¹ (Azide) appearance.
-
Purification:
-
Decant aqueous layer (contains excess azide/salt).
-
Wash organic layer 3x with warm water.
-
Evaporate toluene to yield GAP.
-
-
Safety Note: This method avoids the formation of hydrazoic acid in organic solvents if pH is maintained basic.
Mechanism Visualization
Diagram 1: Mechanistic Divergence (ACE vs. AMM)
This diagram illustrates why the AMM route produces superior polymers (telechelic, low PDI) compared to the standard ACE route.
Caption: Comparison of Active Chain End (ACE) vs. Activated Monomer Mechanism (AMM). AMM prevents backbiting by keeping monomer concentration low.
Diagram 2: Synthetic Workflow for Energetic Polyethers
This workflow compares the standard GAP synthesis with the Oxetane (PolyAMMO) route.
Caption: Synthetic tree showing the divergence between standard GAP synthesis and the Oxetane/PTC routes.
References
-
Synthesis and Characterization of Glycidyl Azide Polymer (GAP). ResearchGate. [Link]
-
Activated Monomer Mechanism (AMM) in Cationic Ring-Opening Polymerization. ResearchGate. [Link]
-
Synthesis of 3-azidomethyl-3-methyloxetane (pAMMO) via Phase Transfer Catalysis. ResearchGate. [Link]
-
Chemical modification of poly(epichlorohydrin) using phase transfer catalysis. Macromolecular Chemistry and Physics. [Link]
-
Energetic Polyoxetanes as High-Performance Binders: A Critical Review. National Institutes of Health (PMC). [Link]
Sources
The Pursuit of the Ideal Dental Monomer: A Comparative Guide to HEMA Alternatives
A Senior Application Scientist's In-depth Technical Guide for Researchers and Material Development Professionals
Introduction: The Double-Edged Sword of HEMA in Dental Adhesives
For decades, 2-hydroxyethyl methacrylate (HEMA) has been a cornerstone monomer in dental restorative materials. Its amphiphilic nature, characterized by a hydrophilic hydroxyl group and a hydrophobic methacrylate group, has made it an invaluable component for promoting adhesion to moist dentin and ensuring the miscibility of other resin components. HEMA's ability to improve the wettability of adhesive systems on dental substrates enhances the diffusion and miscibility of components, ultimately contributing to the formation of a stable hybrid layer.[1]
However, the very properties that make HEMA effective also contribute to its significant drawbacks. Its high hydrophilicity leads to increased water sorption, which can result in hydrolytic degradation of the adhesive interface over time, compromising the longevity of the restoration.[2][3][4] Furthermore, concerns regarding its biocompatibility, including cytotoxicity and allergenic potential, have spurred the search for viable alternatives.[5][3][6] Uncured HEMA can penetrate through the dentinal tubules, potentially leading to adverse reactions in the dental pulp.[3][7] This guide provides a comprehensive evaluation of promising alternative monomers, comparing their performance to HEMA based on critical experimental data.
The Ideal HEMA Alternative: A Quest for Enhanced Performance and Biocompatibility
The development of HEMA-free dental materials is driven by the desire to overcome the inherent limitations of this widely used monomer. An ideal alternative should not only match HEMA's positive attributes but also offer significant improvements in key areas. The primary objectives for a HEMA substitute are:
-
Reduced Hydrophilicity: To minimize water sorption and subsequent hydrolytic degradation, leading to a more stable and durable adhesive interface.[8][9]
-
Improved Mechanical Properties: To enhance the strength and longevity of the final restorative material.[8][10]
-
Enhanced Biocompatibility: To reduce the risk of cytotoxicity and allergic reactions, ensuring patient safety.[3][11]
-
Optimal Polymerization Kinetics: To achieve a high degree of conversion, minimizing the release of unreacted monomers.[8][10]
Comparative Evaluation of Promising HEMA Alternatives
Several classes of monomers have been investigated as potential replacements for HEMA. This section provides a detailed comparison of some of the most promising candidates, supported by experimental findings.
Glycerol Dimethacrylate (GDMA)
Glycerol dimethacrylate (GDMA) has emerged as a strong contender to replace HEMA. As a hydrophilic dimethacrylate, it offers the potential for improved crosslinking and stability.[8][9]
Key Advantages over HEMA:
-
Superior Polymerization and Mechanical Properties: Studies have shown that GDMA-containing adhesives exhibit a higher degree of conversion and improved elastic modulus compared to their HEMA-containing counterparts.[8][9]
-
Reduced Water Sorption and Solubility: GDMA-based adhesives demonstrate lower water uptake and solubility, suggesting greater hydrolytic stability.[8][9]
-
Enhanced Dentin Adhesion: GDMA has been shown to provide better dentin adhesion, with less nanoleakage at the interface compared to HEMA-based systems.[8][9]
Experimental Data Summary: GDMA vs. HEMA
| Property | HEMA-containing Adhesive | GDMA-containing Adhesive | Reference |
| Degree of Conversion | Lower | Statistically Higher | [8][9] |
| Elastic Modulus | Lower in self-etch adhesive | Higher in self-etch adhesive | [8] |
| Water Sorption | Higher | Lower | [8][9] |
| Solubility | Higher | Lower | [8][9] |
| Microtensile Bond Strength (after aging) | Significant drop | No significant drop (self-etch) | [8] |
Ethoxylated Bisphenol A Glycidyl Dimethacrylate (bis-EMA)
Bis-EMA, with varying lengths of ethoxylated chains, has been explored as a less hydrophilic alternative to HEMA.
Key Advantages over HEMA:
-
Improved Mechanical Properties: Replacing HEMA with certain bis-EMA formulations can lead to enhanced flexural strength and modulus.[6][10]
-
Higher Degree of Conversion: HEMA-free adhesives containing bis-EMA have shown a higher degree of conversion compared to HEMA-containing controls.[6][10]
Experimental Data Summary: bis-EMA vs. HEMA
| Property | HEMA-containing Adhesive (Control) | bis-EMA 10 (B10) Adhesive | Reference |
| Degree of Conversion | < 50% | > 50% | [10] |
| Flexural Strength (Dry) | High | Similar to control | [10] |
| Flexural Strength (Wet - Water) | Lower than B10 | Higher than control | [10] |
Polyethylene Glycol Dimethacrylates (PEG-DMA)
PEG-DMAs with varying molecular weights have been investigated as potential HEMA substitutes.
Performance Insights:
-
The properties of PEG-DMA containing adhesives are highly dependent on the molecular weight of the PEG chain.[10]
-
Lower molecular weight PEG-DMAs (e.g., PEG 400) can offer improved mechanical properties compared to HEMA.[10]
-
Higher molecular weight PEG-DMAs (e.g., PEG 1000) may lead to increased water sorption, similar to HEMA.[10]
N-vinylformamide (NVF) and Other (N-methyl)acrylamides
Acrylamide-based monomers represent a departure from traditional methacrylate chemistry and have shown significant promise.
Key Advantages over HEMA:
-
Enhanced Polymerization and Mechanical Properties: The combination of hydrophilic-hydrophobic aldehyde monomers, including NVF, has demonstrated significantly enhanced polymerization and mechanical properties, especially under wet conditions.[11]
-
Improved Bond Strength and Interface Sealing: These alternatives have led to significantly better bond strength, depth of infiltration, and interface sealing, both before and after aging.[11]
-
Covalent Bonding to Collagen: NVF has been shown to covalently bind to dentin collagen, improving its stability against proteolytic and hydrolytic degradation.[11]
-
High Reactivity: (N-methyl)acrylamides have been found to be significantly more reactive than HEMA.[12]
Experimental Protocols for Monomer Evaluation
To ensure scientific integrity and reproducibility, standardized experimental protocols are crucial for evaluating the performance of new dental monomers.
Workflow for Evaluating Novel Monomers
Caption: Experimental workflow for the evaluation of novel dental monomers.
Key Experimental Methodologies
1. Degree of Conversion (DC) Measurement via FTIR Spectroscopy
-
Principle: This technique quantifies the percentage of methacrylate C=C double bonds that are converted to C-C single bonds during polymerization.
-
Protocol:
-
Record the FTIR spectrum of the unpolymerized monomer mixture.
-
Light-cure the material for the specified time.
-
Record the FTIR spectrum of the polymerized material.
-
Calculate the DC by comparing the peak height or area of the aliphatic C=C stretching vibration (around 1638 cm⁻¹) against an internal standard peak that does not change during polymerization (e.g., the aromatic C=C stretching vibration around 1608 cm⁻¹).
-
2. Water Sorption and Solubility (ISO 4049)
-
Principle: This standard method determines the amount of water absorbed by the material and the amount of material that leaches out in water over a specified period.
-
Protocol:
-
Prepare disc-shaped specimens of the cured material and measure their initial mass (m1).
-
Store the specimens in distilled water at 37°C until a constant mass is reached (m2).
-
Desiccate the specimens until a constant mass is reached (m3).
-
Calculate water sorption (Wsp) and solubility (Wsl) using the following formulas:
-
Wsp = (m2 - m3) / V
-
Wsl = (m1 - m3) / V (where V is the volume of the specimen)
-
-
3. Flexural Strength and Modulus (Three-Point Bending Test - ISO 4049)
-
Principle: This test measures the material's resistance to bending and its stiffness.
-
Protocol:
-
Prepare bar-shaped specimens of the cured material.
-
Place the specimen on two supports in a universal testing machine.
-
Apply a load to the center of the specimen at a constant speed until it fractures.
-
Calculate the flexural strength and modulus from the load-deflection curve.
-
4. Cytotoxicity Assessment (MTT Assay)
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. A reduction in metabolic activity suggests cytotoxicity.
-
Protocol:
-
Culture a suitable cell line (e.g., human dental pulp cells) in a multi-well plate.
-
Expose the cells to eluates from the polymerized dental material for a specified period.
-
Add MTT solution to the wells. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Dissolve the formazan crystals and measure the absorbance using a microplate reader.
-
Compare the absorbance of the treated cells to that of the control cells to determine the percentage of cell viability.
-
Logical Framework for Monomer Selection
The choice of a HEMA alternative is a multi-faceted decision that requires a thorough understanding of the interplay between chemical structure, material properties, and clinical performance.
Sources
- 1. sdiodonto.com.br [sdiodonto.com.br]
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- 3. Evaluation of alternative monomers to HEMA for dental applications | Pocket Dentistry [pocketdentistry.com]
- 4. HEMA-free versus HEMA-containing adhesive systems: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Time sensitivity associated with application of HEMA-free adhesive - MedCrave online [medcraveonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Genotoxicity and cytotoxicity of 2-hydroxyethyl methacrylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. repositorio.ufc.br [repositorio.ufc.br]
- 9. Glycerol-dimethacrylate as alternative hydrophilic monomer for HEMA replacement in simplified adhesives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Replacing HEMA with alternative dimethacrylates in dental adhesive systems: evaluation of polymerization kinetics and physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. Evaluation of alternative monomers to HEMA for dental applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3,3-Bis(bromomethyl)oxetane
For the diligent researcher, the lifecycle of a chemical reagent extends far beyond the reaction flask. The responsible management and disposal of laboratory chemicals are not merely regulatory hurdles; they are integral components of safe, ethical, and reproducible science. 3,3-Bis(bromomethyl)oxetane, a valuable bifunctional monomer and building block, requires particular attention due to its chemical reactivity and hazard profile. This guide provides a comprehensive, technically-grounded framework for its proper disposal, moving beyond simple instruction to explain the scientific rationale behind each critical step.
Foundational Knowledge: The Hazard Profile
An effective disposal plan is built upon a thorough understanding of the substance's intrinsic properties. 3,3-Bis(bromomethyl)oxetane is a halogenated organic compound whose utility is derived from its two reactive alkyl bromide functionalities. This same reactivity, however, dictates its hazards.
According to aggregated data from the European Chemicals Agency (ECHA), the compound is classified with several hazards that demand stringent safety protocols.[1]
Table 1: GHS Hazard Profile for 3,3-Bis(bromomethyl)oxetane
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed.[1][2][3] |
| Skin Corrosion/Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation.[2] |
| Serious Eye Damage/Irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation.[2] |
| Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System | GHS07 | Warning | H335: May cause respiratory irritation.[2] |
Data sourced from multiple safety data sheets and chemical databases.[1][2][3][4]
These classifications underscore the necessity of handling 3,3-Bis(bromomethyl)oxetane with appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, splash goggles, and a lab coat, always within the confines of a certified chemical fume hood.[5]
The Disposal Workflow: From Benchtop to Final Disposition
The proper disposal of 3,3-Bis(bromomethyl)oxetane is a systematic process. The following workflow ensures safety and regulatory compliance at each stage.
Step 1: Waste Segregation and Containerization
The cardinal rule of chemical waste management is segregation. As a halogenated organic compound, 3,3-Bis(bromomethyl)oxetane waste must never be mixed with non-halogenated organic waste.[6][7][8] This is for both safety and disposal cost reasons; the incineration processes required for halogenated compounds are different and significantly more expensive.[7][9]
Protocol for Waste Collection:
-
Select a Compatible Container: Use a designated, clean, and sealable container made of a material chemically compatible with alkyl halides (e.g., borosilicate glass or high-density polyethylene). The container must be in good condition.[6][10]
-
Label Correctly and Immediately: Before adding any waste, affix a "Hazardous Waste" label.[9][10] The label must clearly state "Halogenated Organic Waste" and list the full chemical name, "3,3-Bis(bromomethyl)oxetane." Keep a running list of all constituents if other compatible wastes are added.[6][8]
-
Keep Closed: The waste container must remain tightly sealed at all times, except when you are actively adding waste. Using a funnel and immediately recapping is best practice to prevent spills and vapor release.[9][10]
Step 2 (Optional but Recommended): Deactivation of Trace Residues
For cleaning glassware with trace amounts of residual 3,3-Bis(bromomethyl)oxetane, an in-situ deactivation step can be employed. This leverages the compound's reactivity as an alkyl halide to convert it into a less hazardous species via an SN2 reaction before it enters the bulk waste stream.[11]
Experimental Protocol: Nucleophilic Deactivation of Residuals
-
Workstation Setup: Perform all steps in a chemical fume hood while wearing appropriate PPE.
-
Dilution: Add a suitable polar aprotic solvent (e.g., acetone) to the vessel containing the residue to ensure the concentration is low.
-
Nucleophile Addition: Prepare a 15% solution of sodium iodide (NaI) in acetone. Slowly add this solution to the vessel. The iodide ion is an excellent nucleophile that will displace the bromide ions.
-
Reaction Time: Allow the mixture to stand for at least 30 minutes. The resulting 3,3-bis(iodomethyl)oxetane is still a halogenated organic and must be disposed of as such, but this step passivates the more reactive alkyl bromide.
-
Disposal: Transfer the entire mixture into the designated halogenated organic waste container.
Step 3: Storage and Removal
Accumulated waste must be stored safely pending pickup by your institution's Environmental Health & Safety (EHS) department.
-
Storage Location: Store the sealed waste container in a designated satellite accumulation area within your lab.[9]
-
Secondary Containment: Place the container in a secondary bin or tray that can hold the entire volume of the liquid in case of a leak.[9]
-
Segregation: Ensure the container is physically separated from incompatible materials, especially strong acids, bases, and oxidizing agents.[6]
-
Pickup: Once the container is full, or if it has been accumulating for a set period defined by your institutional policy, contact your EHS office to schedule a waste pickup.
Visualization of the Disposal Pathway
The logical flow from reagent use to final disposal is critical for ensuring no step is missed.
Caption: Procedural workflow for the disposal of 3,3-Bis(bromomethyl)oxetane.
Spill Management: An Emergency Response Protocol
Preparedness is key to mitigating the impact of an accidental release.
-
Alert and Evacuate: Alert personnel in the immediate vicinity and evacuate the area if the spill is large or ventilation is poor.
-
Control and Contain: Prevent the spill from spreading by creating a dike around it with a chemical absorbent material such as vermiculite or sand. Do not use paper towels or other combustible materials.
-
PPE is Paramount: Before approaching the spill, don appropriate PPE: chemical splash goggles, a lab coat, and chemical-resistant gloves. For large spills, a respirator with an organic vapor cartridge may be necessary.
-
Clean-Up: Gently cover the spill with the absorbent. Once absorbed, use non-sparking tools to scoop the material into a designated hazardous waste container.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), followed by soap and water. All cleaning materials, including gloves, must be disposed of as halogenated hazardous waste.
Final Disposition: The Regulatory Framework
Ultimately, all hazardous waste generated in a laboratory is subject to strict federal and state regulations, such as the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[12][13] It is illegal and unsafe to dispose of this chemical down the drain.[14][15] The accepted and required method for the final destruction of halogenated organic waste is high-temperature incineration at a licensed hazardous waste disposal facility.[8] This process ensures the complete breakdown of the molecule into simpler, less harmful components.
By adhering to these scientifically-grounded procedures, you not only ensure the safety of yourself and your colleagues but also uphold the principles of environmental stewardship that are fundamental to the scientific community.
References
-
Covestro. (n.d.). Safety Data Sheet. Provides general guidance on safe handling, including washing after handling and using adequate ventilation and personal protection. [Link]
-
PubChem. (n.d.). Oxetane, 3,3-bis(bromomethyl)-. National Center for Biotechnology Information. Provides aggregated GHS classification information from ECHA C&L Inventory. [Link]
-
ASU Environmental Health and Safety. (2023, March 10). Lab safety: Hazardous waste management [Video]. YouTube. Outlines procedures for hazardous waste container management, including ensuring compatibility, keeping containers closed, and proper labeling. [Link]
-
Braun Research Group, Northwestern University. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Details procedures for segregating and labeling halogenated waste. [Link]
-
Temple University Environmental Health and Radiation Safety. (n.d.). Halogenated Solvents in Laboratories. Provides guidelines for waste collection, container storage, and labeling. [Link]
-
Wikipedia. (n.d.). 3,3-Bis(azidomethyl)oxetane. Describes related oxetane compounds. [Link]
-
Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Emphasizes that solvent waste cannot go down the drain and requires strict hazardous waste management. [Link]
-
Burés, J., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Discusses the synthesis and reactivity of oxetanes. [Link]
-
University of North Carolina at Chapel Hill Environment, Health and Safety. (n.d.). 7.2 Organic Solvents. States that generators should keep non-halogenated waste separate from halogenated waste. [Link]
-
Master Organic Chemistry. (2014, January 10). Alkyl Halide Reaction Map And Summary. Explains the versatility of SN2 reactions for transforming alkyl halides. [Link]
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Bucknell University. (n.d.). Waste Management. Specifies that halogenated organic wastes are incinerated in regulated hazardous waste incinerators. [Link]
-
C&EN. (2024, August 30). C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal [Video]. YouTube. Discusses EPA regulations concerning laboratory solvent waste. [Link]
-
UCO Chemistry. (2015, June 22). Chem 251 - Reactivities of Alkyl Halides Lab [Video]. YouTube. Describes SN1 reactions of alkyl halides. [Link]
-
Stericycle. (2026, February 2). Healthcare Waste Regulations: What Changed in 2025—and What to Watch in 2026. Discusses updates to EPA hazardous waste rules. [Link]
-
Michigan State University Department of Chemistry. (n.d.). Alkyl Halide Reactivity. Discusses elimination reactions of alkyl halides. [Link]
-
WebAssign. (n.d.). Lab 5 - S N 2 Reactions of Alkyl Halides. Provides experimental context for SN2 reactions. [Link]
-
TRC Companies. (n.d.). Lab Safety Services. Notes that laboratories generate multiple hazardous waste streams that must be properly managed. [Link]
-
Ace Glass, Inc. (n.d.). O-Ring Chemical Compatibility. Provides information on chemical compatibility of materials. [Link]
-
UCO Chemistry. (2014, January 23). Lab 11: Alkyl Halides: Prep and Reactions: Prep of 2-chloro-2-methylbutane [Video]. YouTube. Describes general lab procedures for handling alkyl halides. [Link]
-
King County, WA. (2023, June 20). School Science Safety | Disposal of Hazardous Waste [Video]. YouTube. Explains why most chemicals cannot be poured down the drain. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
